Isovanillin
Description
This compound has been reported in Bowdichia virgilioides, Ficus erecta var. beecheyana, and other organisms with data available.
inhibits aldehyde oxidase
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZFYYHCGSXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049423 | |
| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-59-0 | |
| Record name | Isovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOVANILLIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-hydroxy-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9N90H9X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the chemical structure of isovanillin
An In-depth Technical Guide to Isovanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of this compound, a key organic compound with applications ranging from the fragrance industry to pharmaceutical development.
Chemical Structure and Identification
This compound, systematically named 3-hydroxy-4-methoxybenzaldehyde, is a phenolic aldehyde and a structural isomer of vanillin.[1] Its structure consists of a benzene ring substituted with a formyl (aldehyde) group, a hydroxyl group, and a methoxy group. Specifically, it is classified as a member of the benzaldehydes, phenols, and monomethoxybenzenes.[2] The hydroxyl group is located at position 3 and the methoxy group at position 4 of the benzaldehyde structure.[2]
Key Identifiers:
-
IUPAC Name: 3-hydroxy-4-methoxybenzaldehyde[2]
-
Molecular Formula: C₈H₈O₃[2]
-
Synonyms: 5-Formylguaiacol, 3-Hydroxy-p-anisaldehyde, Isovanilline[1][4]
Below is a two-dimensional representation of the this compound chemical structure.
References
An In-depth Technical Guide to Isovanillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isovanillin (3-hydroxy-4-methoxybenzaldehyde), an isomer of the well-known flavoring agent vanillin. While structurally similar, this compound possesses distinct properties and biological activities that make it a compound of significant interest in pharmaceutical research and fine chemical synthesis. This document details its chemical and physical properties, metabolic pathways, and relevant experimental methodologies.
Core Properties of this compound
This compound is a phenolic aldehyde that serves as a valuable intermediate in organic synthesis and as a modulator of enzyme activity.[1][2] Its official IUPAC name is 3-hydroxy-4-methoxybenzaldehyde, and it is registered under the CAS Number 621-59-0 .[2]
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Identifiers | |
| CAS Number | 621-59-0 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Physical Properties | |
| Appearance | White to pale yellow or tan crystalline powder |
| Melting Point | 113-116 °C |
| Boiling Point | 179 °C at 15 mmHg |
| Density | ~1.20 g/cm³ |
| Vapor Pressure | 0.000384 mmHg at 25 °C (estimated) |
| Chemical Properties | |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, methanol, chloroform, and glacial acetic acid.[2] |
| Acidity (pKa) | 9.248 |
| logP (Octanol-Water) | 1.25 |
| Spectral Data | |
| ¹H NMR (CDCl₃, 90 MHz) | Peaks at approximately 9.83 (s, 1H, CHO), 7.44 (d, 1H), 7.42 (dd, 1H), 6.97 (d, 1H), 6.12 (s, 1H, OH), 3.97 (s, 3H, OCH₃) ppm. |
| ¹³C NMR (CDCl₃) | Signals include those for aldehyde, aromatic, and methoxy carbons. |
| IR (KBr disc) | Characteristic peaks for O-H, C-H (aromatic and aldehyde), C=O (aldehyde), and C-O (ether) functional groups. |
| Mass Spectrometry (EI) | Major fragments observed at m/z 152 (M+), 151, 109, 81, and 51. |
Biological Activity and Metabolism
This compound is recognized for its selective inhibition of aldehyde oxidase (AO), an enzyme involved in the metabolism of various xenobiotics.[1] Unlike its isomer, vanillin, which is a substrate for AO, this compound is not metabolized by this enzyme.[3] Instead, its primary metabolic pathway in mammals involves oxidation by aldehyde dehydrogenase (ALDH) to form isovanillic acid.[3]
This selective inhibition of aldehyde oxidase without being a substrate makes this compound a valuable tool for studying AO-mediated drug metabolism. Furthermore, its conversion to isovanillic acid suggests potential applications in therapeutic areas such as alcohol aversion therapy.[1]
The metabolic fate of this compound in rats has been studied, revealing that after oral administration, it is metabolized and its products are excreted primarily as glucuronide and sulphate conjugates.[4] The major metabolites identified include isovanillyl alcohol, isovanillic acid, and isovanilloylglycine.[4]
Synthesis of this compound
This compound can be synthesized through several routes. One common industrial method involves the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde, where the alkoxy group has at least two carbon atoms, using a strong acid.[1] A specific example is the de-ethylation of 3-ethoxy-4-methoxybenzaldehyde, which itself can be synthesized from ethyl vanillin.
The workflow below illustrates a two-step process starting from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).
Experimental Protocols
This section provides a synopsis of methodologies used in the study and synthesis of this compound, based on available literature.
Methodology Synopsis: Synthesis of this compound from Ethyl Vanillin
This protocol is based on a two-step industrial process.[1][5]
-
O-Methylation of Ethyl Vanillin:
-
Ethyl vanillin is dissolved in an aqueous solution.
-
The solution is heated to approximately 90°C.
-
An aqueous solution of sodium hydroxide is added to maintain a pH of around 9.
-
Dimethyl sulphate is then added gradually over a period of 2 hours while maintaining the temperature.
-
The reaction mixture is stirred for an additional hour at 90°C.
-
After cooling, the organic layer containing 3-ethoxy-4-methoxybenzaldehyde is separated, washed, and purified by distillation under reduced pressure.
-
-
Selective De-ethylation:
-
The purified 3-ethoxy-4-methoxybenzaldehyde is mixed with concentrated (95-99%) sulfuric acid under an inert atmosphere. The molar ratio of acid to aldehyde is typically between 4 and 10.[5]
-
The mixture is heated, causing the selective removal of the ethyl group over the methyl group.
-
The reaction is quenched by pouring the mixture into water, which precipitates the crude this compound.
-
The solid product is isolated by filtration and can be further purified by recrystallization.
-
Methodology Synopsis: In Vitro Metabolism Using Liver Slices
This methodology is used to investigate the enzymatic oxidation of this compound.[3][6]
-
Preparation of Liver Slices:
-
Fresh liver tissue (e.g., from guinea pig) is obtained and immediately placed in an appropriate buffer (e.g., Krebs-Henseleit buffer, pH 7.4).
-
Precision-cut liver slices of a standardized thickness and weight (e.g., 140 mg) are prepared.
-
-
Incubation:
-
Liver slices are placed in incubation flasks containing buffer.
-
This compound is added to the flasks to a final concentration (e.g., 1 x 10⁻³ M).[7]
-
For inhibitor studies, specific enzyme inhibitors are added:
-
Disulfiram: An inhibitor of aldehyde dehydrogenase (ALDH).
-
Allopurinol: An inhibitor of xanthine oxidase (XO).
-
-
The flasks are incubated at 37°C in a shaking water bath.
-
-
Sample Analysis:
-
Aliquots of the incubation medium are collected at various time points.
-
The reaction is terminated, typically by adding an acid or an organic solvent to precipitate proteins.
-
Samples are centrifuged, and the supernatant is collected.
-
The concentrations of this compound and its metabolite, isovanillic acid, are quantified using High-Performance Liquid Chromatography (HPLC). The results show that isovanillic acid formation is significantly inhibited by disulfiram, indicating that ALDH is the primary enzyme responsible for this compound metabolism.[3]
-
References
- 1. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Enzymatic oxidation of vanillin, this compound and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of vanillin and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JPH08208555A - Preparation of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
natural sources and isolation of isovanillin
An In-depth Technical Guide to the Natural Sources and Isolation of Isovanillin
Introduction
This compound, chemically known as 3-hydroxy-4-methoxybenzaldehyde, is a phenolic aldehyde and a structural isomer of the widely recognized flavoring agent, vanillin. While sharing the same molecular formula (C₈H₈O₃), the differing positions of the hydroxyl and methoxy groups on the benzene ring impart distinct chemical and biological properties to this compound.[1] It is a selective inhibitor of the enzyme aldehyde oxidase and is metabolized in the body to isovanillic acid.[1][2] This compound is of significant interest to researchers and drug development professionals due to its applications as a pharmaceutical intermediate, particularly in the synthesis of drugs like methyldopa, and its potential therapeutic uses, including antidiarrheal and antispasmodic activities.[2][3][4] Furthermore, this compound serves as a valuable ingredient in the food, fragrance, and cosmetics industries.[5][6][7]
This technical guide provides a comprehensive overview of the natural sources of this compound, summarizes the available quantitative data, and details the methodologies for its isolation and purification from these sources.
Natural Sources of this compound
This compound is a secondary metabolite found in a variety of plant species across different families. Unlike vanillin, which is famously abundant in Vanilla orchids, this compound typically occurs in lower concentrations and has been identified in the roots, stems, and aerial parts of various medicinal and aromatic plants. The first report of its isolation from a natural source was from the roots of the African liane, Mondia whitei.[8][9][10] A summary of its known botanical sources is presented in Table 1.
Table 1: Natural Botanical Sources of this compound
| Plant Species | Plant Family | Part of Plant | Reference(s) |
|---|---|---|---|
| Mondia whitei | Apocynaceae | Roots | [5][8][9][10][11][12] |
| Pycnocycla spinosa | Apiaceae | Aerial Parts | [3][5][12][13][14] |
| Valeriana officinalis | Caprifoliaceae | Roots | [5][12][13] |
| Saprosma merrillii | Rubiaceae | Stems | [13] |
| Lannea coromandelica | Anacardiaceae | Bark | [13] |
| Pluchea sagittalis | Asteraceae | Not Specified | [5][12] |
| Benincasa hispida | Cucurbitaceae | Not Specified | [5][12] |
| Arum palaestinum | Araceae | Not Specified | [5][12] |
| Thalictrum przewalskii | Ranunculaceae | Not Specified | [5][12] |
| Bowdichia virgilioides | Fabaceae | Not Specified | [15] |
| Ficus erecta var. beecheyana | Moraceae | Not Specified |[15] |
Quantitative Data on Natural Occurrence
Quantitative data regarding the yield of this compound from its natural botanical sources is not extensively reported in the scientific literature. Most studies focus on the identification and isolation of the compound rather than a systematic quantification of its concentration in the raw plant material. The concentration can vary significantly based on the plant's geographic origin, harvesting time, and the specific extraction and analytical methods employed. Further research is required to establish reliable yield percentages for this compound from the plants listed in Table 1.
Table 2: Quantitative Yield of this compound from Natural Sources
| Plant Species | Part of Plant | Yield / Concentration | Remarks | Reference(s) |
|---|
| Data Not Available | - | - | Published literature primarily confirms the presence of this compound without specifying yields from raw material. | - |
Isolation and Purification Methodologies
The isolation of this compound from plant matrices involves a multi-step process that begins with the extraction of crude secondary metabolites, followed by systematic purification to isolate the target compound. The general workflow involves solvent extraction, chromatographic separation, and final purification by crystallization.
General Experimental Protocol for Isolation
The following protocol is a generalized methodology synthesized from standard phytochemical techniques and specific reports on this compound isolation.[8][10][16]
Step 1: Preparation of Plant Material
-
Collection and Drying : Collect the desired plant part (e.g., roots of Mondia whitei). Clean the material to remove soil and debris. Air-dry in a well-ventilated area or use a plant dryer at a controlled temperature (typically 40-50°C) to prevent degradation of phytochemicals.
-
Grinding : Pulverize the dried plant material into a fine powder using a mechanical grinder or mill. This increases the surface area for efficient solvent extraction.
Step 2: Solvent Extraction
-
Maceration/Soxhlet Extraction : Submerge the powdered plant material in a suitable organic solvent. Methylene chloride has been effectively used for the extraction of this compound from Mondia whitei.[8][10] Other solvents like ethanol or ethanol-water mixtures may also be employed depending on the plant matrix.[16]
-
Extraction Conditions : The extraction can be performed at room temperature with agitation for several hours to days (maceration) or at the boiling point of the solvent for a more exhaustive extraction using a Soxhlet apparatus. An optimized ultrasound-assisted extraction can also be used to improve efficiency, with optimal conditions for related compounds in Mondia whitei reported as 66.1% ethanol in water at 70°C.[10]
Step 3: Primary Purification
-
Filtration : After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solid plant residue from the solvent extract (filtrate).
-
Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <40°C) to obtain a crude extract.
Step 4: Chromatographic Separation
-
Column Chromatography : Subject the crude extract to column chromatography for fractionation. The stationary phase is typically silica gel.
-
Elution : Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., n-hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection : Collect the eluted solvent in sequential fractions.
-
TLC Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A standard reference of this compound is used for comparison. Fractions with similar TLC profiles are pooled together.
Step 5: Final Purification and Characterization
-
Crystallization : Further purify the this compound-rich fractions by recrystallization from a suitable solvent, such as aqueous ethanol or benzene, to obtain pure crystals.[5]
-
Structural Elucidation : Confirm the identity and purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[8][10][17]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a natural plant source.
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in plants has not been as extensively elucidated as that of its isomer, vanillin.[18][19] However, it is widely accepted that its synthesis originates from the phenylpropanoid pathway, which is responsible for producing a vast array of phenolic compounds in plants.
The key precursor for both vanillin and this compound is believed to be 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The structural difference between the two isomers arises from the specific regioselectivity of an O-methyltransferase (OMT) enzyme.
-
For Vanillin synthesis : The OMT enzyme catalyzes the methylation of the hydroxyl group at the C3 position of 3,4-dihydroxybenzaldehyde.
-
For this compound synthesis : A different or less specific OMT likely catalyzes the methylation of the hydroxyl group at the C4 position.
The specific enzymes responsible for this selective methylation to produce this compound in the identified plant species have not yet been fully characterized.
Relationship between this compound and Vanillin
The diagram below illustrates the isomeric relationship between vanillin and this compound, originating from their common precursor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidiarrheal activities of this compound, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 621-59-0 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. camlinfs.com [camlinfs.com]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. This compound | 621-59-0 [amp.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. This compound | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Optimization of an Ultra-Sonication Extraction Method for Major Compounds Found in Mondia whitei Using Design of Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vanillin biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Differences Between Isovanillin and Vanillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanillin and its isomer, isovanillin, both aromatic aldehydes with the same molecular formula (C₈H₈O₃), exhibit distinct chemical and physical properties due to a subtle yet significant structural difference: the positional arrangement of their hydroxyl and methoxy functional groups on the benzaldehyde ring. This guide provides a comprehensive technical overview of the core chemical distinctions between these two compounds, offering valuable insights for researchers in drug development, flavor chemistry, and materials science. The document details their structural and physicochemical disparities, outlines experimental protocols for their synthesis and analysis, and visualizes key biochemical interactions.
Core Chemical and Structural Differences
The fundamental difference between vanillin and this compound lies in the substitution pattern on the benzene ring.
-
Vanillin is scientifically known as 4-hydroxy-3-methoxybenzaldehyde . In this molecule, the hydroxyl (-OH) group is at the 4th position and the methoxy (-OCH₃) group is at the 3rd position relative to the aldehyde (-CHO) group.
-
This compound , on the other hand, is 3-hydroxy-4-methoxybenzaldehyde . Here, the positions of the hydroxyl and methoxy groups are swapped; the hydroxyl group is at the 3rd position, and the methoxy group is at the 4th position.
This isomeric difference, while seemingly minor, profoundly influences the electronic environment of the aromatic ring and the reactivity of the functional groups, leading to variations in their physical properties, biological activities, and applications.
Comparative Physicochemical Properties
The distinct substitution patterns of this compound and vanillin give rise to notable differences in their physicochemical characteristics. These properties are summarized in the table below for easy comparison.
| Property | This compound | Vanillin |
| IUPAC Name | 3-hydroxy-4-methoxybenzaldehyde | 4-hydroxy-3-methoxybenzaldehyde |
| CAS Number | 621-59-0[1] | 121-33-5[2] |
| Molecular Formula | C₈H₈O₃[1] | C₈H₈O₃[2] |
| Molar Mass | 152.15 g/mol [1] | 152.15 g/mol [2] |
| Appearance | Translucent or white to tan/pink crystalline powder[1] | White to pale yellow crystalline powder[2] |
| Melting Point | 113-116 °C[1] | 81-83 °C[2] |
| Boiling Point | 179 °C at 15 mmHg[1] | 285 °C at 760 mmHg[2] |
| Solubility in Water | 10 g/L[2] | 10 g/L (at 25 °C)[2] |
| pKa | 9.25[1] | 7.40[2] |
| Density | 1.401 g/cm³ | 1.056 g/cm³[2] |
| Odor | Different from vanilla[3] | Characteristic vanilla, sweet, balsamic[2] |
Experimental Protocols
Synthesis Methodologies
A predominant industrial method for vanillin synthesis involves the condensation of guaiacol with glyoxylic acid.[4]
Protocol:
-
Condensation: Guaiacol is reacted with glyoxylic acid in an alkaline aqueous solution. The reaction is typically carried out at room temperature. The glyoxylic acid selectively condenses at the position para to the hydroxyl group of guaiacol, forming 3-methoxy-4-hydroxymandelic acid.
-
Oxidation: The resulting 3-methoxy-4-hydroxymandelic acid is then oxidized. This can be achieved by air oxidation in the presence of a catalyst.
-
Decarboxylation and Acidification: The oxidized intermediate is subsequently decarboxylated and acidified to yield crude vanillin.
-
Purification: The crude vanillin is purified through extraction, distillation, and recrystallization to obtain a high-purity product.
One common route to this compound involves the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde.
Protocol:
-
Starting Material: A 3-alkoxy-4-methoxybenzaldehyde, where the alkoxy group has at least two carbon atoms (e.g., 3-ethoxy-4-methoxybenzaldehyde), is used as the starting material.
-
Dealkylation: The selective dealkylation of the 3-position is carried out using a strong acid.
-
Work-up: The reaction mixture is worked up by washing the organic phase with water, followed by neutralization with a basic agent to a pH of 6.5-7.0.
-
Isolation and Purification: The organic solvent is evaporated, causing the this compound to precipitate. The solid product is then isolated by filtration and can be further purified by crystallization.
Analytical Methodologies
Objective: To separate and quantify this compound and vanillin in a mixture.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of water (A) and methanol (B), both acidified with 0.5% glacial acetic acid. A typical gradient could be: 0-10 min, 10-30% B; 10-17 min, 30-80% B; 17-17.5 min, 80% B; 17.5-18 min, 80-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent like methanol and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known concentration standards.
Objective: To identify and quantify this compound and vanillin, particularly in complex matrices.
Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 250-280°C.
-
MS Parameters: Electron ionization (EI) at 70 eV. Mass spectra are recorded in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Sample Preparation: Samples may require derivatization (e.g., silylation) to increase volatility and improve peak shape. Extraction with a suitable solvent (e.g., dichloromethane, diethyl ether) may be necessary for solid or liquid samples.
Objective: To elucidate the chemical structure and differentiate between this compound and vanillin.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent. Tetramethylsilane (TMS) is often used as an internal standard.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of the protons. The chemical shifts and coupling patterns of the aromatic protons will differ between this compound and vanillin due to the different positions of the electron-donating -OH and -OCH₃ groups.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons will be distinct for the two isomers.
-
2D NMR (COSY, HMQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity within the molecules.
-
Objective: To identify the functional groups present in this compound and vanillin.
Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Samples can be analyzed as a solid (e.g., KBr pellet or using an ATR accessory) or dissolved in a suitable solvent (e.g., chloroform). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Interpretation: The spectra of both compounds will show characteristic absorption bands for the hydroxyl (-OH), aldehyde (C=O and C-H), methoxy (C-O-C), and aromatic (C=C and C-H) groups. While the overall patterns will be similar, subtle differences in the positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.
Biochemical Pathways and Experimental Workflows
Metabolic Pathway of this compound
This compound is known to be a selective inhibitor of aldehyde oxidase. It is metabolized by aldehyde dehydrogenase to isovanillic acid. This metabolic pathway is a key area of interest in drug development, particularly for alcohol aversion therapy.
General Experimental Workflow for Comparative Analysis
A generalized workflow for the comparative analysis of this compound and vanillin is presented below. This workflow can be adapted for various research objectives, such as comparing their biological activity, reactivity, or stability.
Conclusion
The chemical differences between this compound and vanillin, stemming from the isomeric placement of their hydroxyl and methoxy groups, are significant and have wide-ranging implications. These structural nuances lead to distinct physicochemical properties, reactivities, and biological activities. For researchers and professionals in drug development and related scientific fields, a thorough understanding of these differences is crucial for the targeted synthesis, analysis, and application of these valuable aromatic aldehydes. The detailed protocols and comparative data presented in this guide serve as a foundational resource for further investigation and innovation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Isovanillin in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. This compound, a significant isomer of vanillin, is a versatile compound with applications in the pharmaceutical, fragrance, and food industries.[1][2][3] A thorough understanding of its solubility is critical for its use in chemical synthesis, formulation development, and various analytical procedures. This document compiles quantitative solubility data, details the experimental protocols for its determination, and presents relevant metabolic and experimental workflows through diagrams.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. It generally exhibits higher solubility in strong polar solvents and lower solubility in less polar ones.[4][5] A significant research paper has systematically determined the solubility of this compound in fifteen pure organic solvents and four binary solvent systems at temperatures ranging from 278.15 K to 318.15 K.[4]
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of this compound in various pure organic solvents at different temperatures.
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Alcohols | |||||||||
| Methanol | 0.2015 | 0.2243 | 0.2489 | 0.2754 | 0.3041 | 0.3352 | 0.3689 | 0.4055 | 0.4453 |
| Ethanol | 0.1589 | 0.1793 | 0.2017 | 0.2261 | 0.2528 | 0.2821 | 0.3142 | 0.3493 | 0.3879 |
| n-Propanol | 0.1233 | 0.1411 | 0.1607 | 0.1822 | 0.2058 | 0.2318 | 0.2604 | 0.2919 | 0.3267 |
| iso-Propanol | 0.1087 | 0.1251 | 0.1432 | 0.1631 | 0.1850 | 0.2091 | 0.2356 | 0.2647 | 0.2968 |
| n-Butanol | 0.0952 | 0.1101 | 0.1265 | 0.1446 | 0.1645 | 0.1864 | 0.2105 | 0.2371 | 0.2664 |
| iso-Butanol | 0.0831 | 0.0965 | 0.1114 | 0.1278 | 0.1459 | 0.1659 | 0.1879 | 0.2122 | 0.2389 |
| Esters | |||||||||
| Methyl Acetate | 0.1354 | 0.1558 | 0.1783 | 0.2032 | 0.2307 | 0.2611 | 0.2947 | 0.3318 | 0.3728 |
| Ethyl Acetate | 0.1026 | 0.1192 | 0.1376 | 0.1580 | 0.1805 | 0.2054 | 0.2329 | 0.2633 | 0.2969 |
| Isobutyl Acetate | 0.0712 | 0.0835 | 0.0973 | 0.1127 | 0.1298 | 0.1488 | 0.1699 | 0.1933 | 0.2193 |
| Carboxylic Acids | |||||||||
| Formic Acid | 0.2431 | 0.2698 | 0.2989 | 0.3306 | 0.3652 | 0.4031 | 0.4446 | 0.4901 | 0.5399 |
| Acetic Acid | 0.1876 | 0.2102 | 0.2348 | 0.2616 | 0.2908 | 0.3227 | 0.3575 | 0.3956 | 0.4373 |
| Propionic Acid | 0.1467 | 0.1664 | 0.1880 | 0.2117 | 0.2377 | 0.2663 | 0.2978 | 0.3325 | 0.3708 |
| Other Solvents | |||||||||
| Acetone | 0.1954 | 0.2189 | 0.2444 | 0.2721 | 0.3022 | 0.3350 | 0.3707 | 0.4097 | 0.4523 |
| Xylene | 0.0031 | 0.0038 | 0.0046 | 0.0056 | 0.0068 | 0.0082 | 0.0099 | 0.0119 | 0.0143 |
| Diethyl Ether | 0.0412 | 0.0493 | 0.0587 | 0.0695 | 0.0820 | 0.0964 | 0.1129 | 0.1318 | 0.1535 |
Data extracted from the study by Zhang et al. (2021).[4][5]
Experimental Protocols for Solubility Determination
The determination of this compound solubility is crucial for its application and is typically performed using established laboratory techniques. The most common methods involve the preparation of a saturated solution followed by the quantification of the dissolved solute.
Gravimetric Method
A widely used and reliable method for determining the solubility of a solid in a liquid is the gravimetric method.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container, such as a screw-capped vial.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker or a rotator in a constant temperature bath. The time to reach equilibrium can vary and may take several hours.[6]
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.
-
Sampling: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette.
-
Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the supernatant sampled.
Analytical Methods
Modern analytical techniques offer faster and often more sensitive ways to determine solubility.
Protocol using High-Performance Liquid Chromatography (HPLC):
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: After phase separation, a precise volume of the supernatant is taken and diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC detector.
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a detector (e.g., UV detector).[7] The concentration of this compound is determined by comparing its peak area to a standard calibration curve.
-
Calculation: The solubility is calculated by taking into account the dilution factor.
The following diagram illustrates a general workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining this compound solubility.
Metabolism of this compound
In a biological context, particularly in drug development, understanding the metabolic fate of a compound is essential. This compound is a selective inhibitor of aldehyde oxidase.[8] It is not a substrate for this enzyme and is primarily metabolized by aldehyde dehydrogenase into isovanillic acid.[8] This metabolic pathway is of interest in fields such as alcohol aversion therapy.[8]
The diagram below illustrates the metabolic conversion of this compound.
References
spectroscopic data of isovanillin (NMR, IR, Mass Spec)
Spectroscopic Data of Isovanillin: A Technical Guide
Introduction
This compound (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the widely known vanillin. It serves as a valuable building block in organic synthesis and is of interest to researchers in various fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.83 | s | - | 1H | Aldehyde (-CHO) |
| 7.44 | d | 1.9 | 1H | Aromatic H |
| 7.42 | dd | 8.8, 1.9 | 1H | Aromatic H |
| 6.97 | d | 8.8 | 1H | Aromatic H |
| 6.12 | s | - | 1H | Hydroxyl (-OH) |
| 3.97 | s | - | 3H | Methoxy (-OCH₃) |
| Solvent: CDCl₃. Data sourced from multiple consistent online databases.[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 191.2 | C=O | Aldehyde Carbon |
| 151.8 | C | Aromatic C-O |
| 147.1 | C | Aromatic C-O |
| 129.9 | C | Aromatic C |
| 127.3 | CH | Aromatic CH |
| 112.5 | CH | Aromatic CH |
| 109.2 | CH | Aromatic CH |
| 56.2 | CH₃ | Methoxy Carbon |
| Solvent: CDCl₃. Data sourced from multiple consistent online databases.[2] |
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300-3100 | Broad | O-H stretch (phenolic) |
| 3010-2900 | Medium | C-H stretch (aromatic and aldehyde) |
| 2850, 2750 | Medium | C-H stretch (aldehyde) |
| 1680-1660 | Strong | C=O stretch (aldehyde) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1270-1200 | Strong | C-O stretch (aryl ether) |
| 1150-1000 | Strong | C-O stretch (phenol) |
| Sample preparation: KBr disc or Nujol mull. Data is a representative summary from various sources.[3][4] |
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 152 | 99.99 | [M]⁺ (Molecular Ion) |
| 151 | 99.29 | [M-H]⁺ |
| 109 | 18.29 | [M-CHO-CH₃]⁺ |
| 81 | 27.54 | Fragmentation product |
| 51 | 14.66 | Fragmentation product |
| Ionization method: Electron Ionization (EI) at 70 eV.[3] |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Filtration: To ensure a homogeneous magnetic field and prevent spectral line broadening, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.[6]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Operation (General Procedure):
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[7]
-
Parameter Setup: For a standard ¹H experiment, set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]
-
Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections are then applied to the spectrum.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and identify the chemical shifts and coupling constants for all signals. For the ¹³C NMR spectrum, identify the chemical shifts of the different carbon atoms.
Infrared (IR) Spectroscopy
Solid Sample Preparation (KBr Pellet Method):
-
Grinding: Grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.
-
Mixing: Add a small amount of this compound (approximately 1-2% by weight) to the KBr and grind the mixture thoroughly to ensure it is homogeneous.
-
Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Thin Solid Film Method:
-
Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[9]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[9]
-
Mount the plate in the spectrometer and acquire the spectrum.[9]
Mass Spectrometry (MS)
General Experimental Procedure:
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[10]
-
Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and various fragment ions.[10][11]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.[11]
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound(621-59-0) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(621-59-0) 13C NMR [m.chemicalbook.com]
- 3. This compound | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(621-59-0) IR Spectrum [m.chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. epfl.ch [epfl.ch]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Isovanillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a key flavoring agent and pharmaceutical intermediate, exists in a well-defined crystalline state. This guide provides a comprehensive overview of its crystal structure and explores the current understanding of its polymorphic behavior. Detailed crystallographic data, derived from single-crystal X-ray diffraction studies, are presented alongside established experimental protocols for its characterization. While polymorphism is a common phenomenon in organic molecules, extensive studies on this compound have thus far not revealed multiple polymorphic forms under various crystallization conditions, suggesting it preferentially crystallizes in a single, stable form. This document consolidates the available structural and thermal analysis data, offering a valuable resource for researchers in solid-state chemistry and drug development.
Crystal Structure of this compound
The three-dimensional arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system.
Crystallographic Data
The definitive crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2074844. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 10.95 |
| b (Å) | 6.88 |
| c (Å) | 9.85 |
| α (°) | 90 |
| β (°) | 115.3 |
| γ (°) | 90 |
| Volume (ų) | 670.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.506 |
| Hydrogen Bonds | O–H···O |
Data sourced from CCDC 2074844.
In the crystal lattice, this compound molecules are interconnected by intermolecular O–H···O hydrogen bonds, forming a stable, three-dimensional network[1].
Polymorphism of this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry.
Current State of Research
Despite the prevalence of polymorphism in organic molecules, including the isomeric vanillin, current research suggests that this compound does not readily exhibit polymorphism[2]. Studies involving various crystallization conditions, including different solvents and cooling rates, have consistently yielded a single crystalline form. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) analyses of this compound crystals obtained under diverse experimental settings show identical patterns and thermal behavior, which strongly indicates the absence of multiple polymorphs[2].
While the existence of other polymorphs under more extreme or untested conditions cannot be definitively ruled out, the available evidence points towards this compound having a strong preference for a single, stable crystalline arrangement.
Experimental Protocols
The characterization of the solid-state properties of this compound involves several key analytical techniques. Detailed methodologies for these experiments are crucial for reproducible research.
Crystallization
Objective: To obtain single crystals of this compound suitable for X-ray diffraction or to produce a crystalline powder for other analyses.
Methodology:
-
Solvent Selection: this compound is soluble in various organic solvents such as ethanol, methanol, and acetone, and sparingly soluble in water. A common method involves dissolving this compound in a suitable solvent or a solvent mixture (e.g., ethanol/water) at an elevated temperature to create a saturated or near-saturated solution.
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of well-ordered crystals over several days.
-
Cooling Crystallization: A saturated solution of this compound at a higher temperature is slowly cooled to a lower temperature. The decrease in solubility upon cooling induces crystallization. The cooling rate can be controlled to influence crystal size and quality.
-
Crystal Harvesting: Once crystals have formed, they are separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum or in a desiccator.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional atomic arrangement of this compound in a single crystal.
Methodology:
-
Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and subsequently refined to obtain the final crystal structure.
Powder X-ray Diffraction (PXRD)
Objective: To obtain a diffraction pattern from a polycrystalline sample of this compound, which is useful for phase identification and to check for the presence of different polymorphs.
Methodology:
-
Sample Preparation: A small amount of finely ground crystalline this compound is packed into a sample holder. The surface of the powder should be flat and level with the holder.
-
Data Acquisition: The sample holder is placed in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The instrument is typically scanned over a range of 5° to 50° 2θ.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.
Differential Scanning Calorimetry (DSC)
Objective: To measure the thermal properties of this compound, such as its melting point and enthalpy of fusion, and to detect any phase transitions that might indicate polymorphism.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.
-
Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is ramped at a constant rate (e.g., 10 °C/min) over a defined range that includes the expected melting point (for this compound, a range of 50 °C to 150 °C is appropriate). The difference in heat flow to the sample and the reference is recorded as a function of temperature.
-
Data Interpretation: The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. For a pure crystalline substance, a single sharp endothermic peak is observed at its melting point. The presence of multiple melting peaks could indicate polymorphism.
Visualizations
Synthesis of this compound
A common laboratory synthesis of this compound involves the selective demethylation of veratraldehyde (3,4-dimethoxybenzaldehyde).
Caption: Synthetic pathway of this compound.
Metabolic Pathway of this compound
In biological systems, this compound can be metabolized through several enzymatic reactions.
Caption: Metabolic fate of this compound.
Conclusion
This technical guide has summarized the current knowledge on the crystal structure and polymorphism of this compound. It crystallizes in a monoclinic system, and to date, no polymorphic forms have been reported in the scientific literature under a variety of experimental conditions. The provided experimental protocols for crystallization, SC-XRD, PXRD, and DSC serve as a practical resource for researchers investigating the solid-state properties of this compound and related compounds. The absence of observed polymorphism simplifies solid-form development for pharmaceutical applications, as the risk of phase transitions affecting bioavailability and stability is minimized. However, continued vigilance and screening for polymorphs under non-standard conditions remain a prudent aspect of comprehensive solid-state characterization.
References
A Comprehensive Technical Guide to the Biological Activity Screening of Isovanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known flavoring agent vanillin, is a naturally occurring phenolic aldehyde found in various plants.[1] Beyond its aromatic properties, this compound has garnered significant attention in the scientific community for its diverse and promising biological activities. This technical guide provides an in-depth overview of the screening of this compound for its key pharmacological effects, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are presented to facilitate further research and drug development endeavors.
Antioxidant Activity
This compound exhibits notable antioxidant properties, primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of this compound is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Quantitative Antioxidant Data
| Assay | Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | This compound | 283.76 | [2] |
| DPPH Radical Scavenging | Vanillin (for comparison) | 283.76 | [2] |
| DPPH Radical Scavenging | Coumaric Acid (for comparison) | 255.69 | [2] |
| DPPH Radical Scavenging | Vitamin C (standard) | Not explicitly stated for direct comparison | [3] |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Spectrophotometer
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Preparation of test samples: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Reaction mixture: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with a specific volume of each this compound dilution. A control sample containing only the DPPH solution and methanol should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: Measure the absorbance of each solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where:
-
A_c is the absorbance of the control
-
A_s is the absorbance of the sample
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. A common in vivo model to assess this activity is the carrageenan-induced paw edema test in rodents. This model mimics the acute inflammatory response.
Quantitative Anti-inflammatory Data
| Animal Model | Treatment | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Rat | Vanillin | 100 | 2 | Significant | [4] |
| Rat | Vanillin | 100 | 3 | Significant | [4] |
| Rat | Vanillin | 100 | 4 | Significant | [4] |
| Rat | Vanillin | 200 | 1 | Significant | [4] |
| Rat | Vanillin | 200 | 2 | Significant | [4] |
| Rat | Vanillin | 200 | 3 | Significant | [4] |
| Rat | Vanillin | 200 | 4 | Significant | [4] |
| Rat | Indomethacin (Standard) | 10 | 3 | 36.4 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol describes the induction of acute inflammation in rat paws and the evaluation of the anti-inflammatory effect of this compound.
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Saline solution (0.9% NaCl)
-
Plethysmometer or calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Experimental animals (e.g., Wistar rats)
Procedure:
-
Animal grouping: Divide the animals into groups: a control group, a standard drug group, and one or more this compound-treated groups.
-
Drug administration: Administer this compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test groups. The control group receives the vehicle only, and the standard group receives the standard drug.
-
Induction of edema: After a specific period (e.g., 30-60 minutes) following drug administration, inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of paw volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using calipers at time 0 (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of edema and inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where:
-
V_c is the average edema volume in the control group
-
V_t is the average edema volume in the treated group
-
-
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[8]
Caption: this compound's inhibitory effect on the NF-κB pathway.
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Quantitative Antimicrobial Data
| Microorganism | Type | MIC (mM) | Reference |
| Pantoea agglomerans | Bacterium | 13.3 | [9] |
| Aeromonas enteropelogenes | Bacterium | 10.0 | [9] |
| Micrococcus lylae | Bacterium | 13.3 | [9] |
| Sphingobacterium spiritovorun | Bacterium | 13.3 | [9] |
| Alternaria sp. | Fungus | 12.5 | [9] |
| Aspergillus sp. | Fungus | 20.0 | [10] |
| Penicillium sp. | Fungus | 12.7 | [10] |
| Fusarium sp. | Fungus | 12.5 | [10] |
| Unidentified Yeasts | Yeast | 5.0 - 6.7 | [9] |
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against a specific microorganism using the broth microdilution method.
Materials:
-
This compound
-
Microbial culture (bacterial or fungal)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculum preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Add a specific volume of the microbial inoculum to each well containing the this compound dilutions. Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed. The results can also be read using a plate reader by measuring the optical density.
Experimental Workflow for MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
This compound has shown promising anticancer activity against various cancer cell lines. Its mechanism of action is multifaceted and can involve the induction of apoptosis and cell cycle arrest. The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer agents.
Quantitative Anticancer Data
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HeLa | Cervical Cancer | > 400 µg/mL | [11] |
| K562 | Chronic Myelogenous Leukemia | 169 µg/mL | [11] |
| Jurkat | T-cell Leukemia | > 400 µg/mL | [11] |
| Fen | (Not specified) | 208 µg/mL | [11] |
| Raji | Burkitt's Lymphoma | > 400 µg/mL | [11] |
| HepG2 | Hepatocyte Carcinoma | Dose-dependent inhibition | [12] |
| SH-SY5Y | Neuroblastoma | Dose-dependent inhibition | [12] |
IC50 represents the concentration of the compound that inhibits 50% of cell growth. Note: Some data is presented in µg/mL and indicates the need for conversion for direct comparison in µM.
Experimental Protocol: MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
MTT addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan solubilization: Remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation of cell viability and IC50:
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value is determined from the dose-response curve of cell viability versus this compound concentration.
-
Signaling Pathway: CAMKIV Inhibition
One of the proposed anticancer mechanisms of this compound involves its interaction with and inhibition of Calcium/calmodulin-dependent protein kinase IV (CAMKIV).[12][13] CAMKIV is a serine/threonine kinase implicated in cell proliferation and survival. Its inhibition can lead to the induction of apoptosis in cancer cells.
Caption: this compound's inhibitory effect on the CAMKIV signaling pathway.
Conclusion
This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to screen and evaluate the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of this compound. The detailed protocols, consolidated quantitative data, and visual representations of key signaling pathways serve as a valuable resource to streamline future research efforts and unlock the full pharmacological potential of this versatile molecule. Further studies are encouraged to elucidate the precise molecular mechanisms underlying its diverse bioactivities and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijbio.com [ijbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
An In-depth Technical Guide to Isovanillin Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the well-known flavoring agent, vanillin. Beyond its use in flavor and fragrance, this compound has garnered interest in the pharmaceutical and biotechnology sectors due to its biological activities. It acts as a selective inhibitor of aldehyde oxidase and is a substrate for aldehyde dehydrogenase, leading to its metabolism into isovanillic acid.[1] Understanding the metabolic fate and degradation pathways of this compound is crucial for its application in drug development, as a potential therapeutic agent, and for its biotechnological production and degradation. This technical guide provides a comprehensive overview of the core metabolic and degradation pathways of this compound in mammals, bacteria, and fungi, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mammalian Metabolism of this compound
In mammals, this compound is primarily metabolized in the liver. The main pathway involves the oxidation of the aldehyde group to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenase.[2] Unlike its isomer vanillin, this compound is not a substrate for aldehyde oxidase.[2][3]
The primary metabolite, isovanillic acid, can undergo further transformations, including conjugation with glucuronic acid or sulfate, and glycine conjugation.[4][5] Studies in rats have shown that after oral administration, a significant portion of this compound is excreted in the urine as this compound itself, isovanillyl alcohol, isovanillic acid, and its glycine conjugate.[4] Interestingly, some demethylation to protocatechuic acid and subsequent degradation to catechols have also been observed.[4]
Quantitative Data on this compound Metabolism in Rats
The following table summarizes the urinary excretion of this compound and its metabolites in rats within 48 hours of oral administration (100 mg/kg).
| Metabolite | Percentage of Administered Dose (%)[4] |
| This compound | 19 |
| Isovanillyl alcohol | 10 |
| Isovanillic acid | 22 |
| Vanillic acid | 11 |
| Isovanilloylglycine | 19 |
| Catechol | 7 |
| 4-Methylcatechol | 1 |
| Total Accounted For | 89 |
Mammalian Metabolism Signaling Pathway
Microbial Degradation of this compound
Microorganisms, including bacteria and fungi, play a significant role in the degradation of aromatic compounds like this compound. These pathways are of great interest for bioremediation and the biotechnological production of valuable chemicals.
Bacterial Degradation
In bacteria, the degradation of this compound is often initiated by vanillin dehydrogenase, an enzyme with broad substrate specificity that can act on various aromatic aldehydes.[6] This enzyme catalyzes the oxidation of this compound to isovanillic acid. Subsequently, isovanillic acid can be funneled into central metabolic pathways. One common route involves the demethylation of isovanillic acid to protocatechuic acid, which is then cleaved through the β-ketoadipate pathway.
Fungal Degradation
Fungi, particularly species like Aspergillus niger, are known to metabolize a wide range of aromatic compounds. While direct studies on this compound degradation by fungi are limited, the well-characterized pathway for vanillin degradation in Aspergillus niger provides a strong model.[5][7] In this fungus, vanillin is oxidized to vanillic acid by a vanillin dehydrogenase. This is followed by hydroxylation to methoxyhydroquinone, which is then subject to ring cleavage. Given the broad substrate specificity of many fungal enzymes, a similar pathway is proposed for this compound.
Microbial Degradation Signaling Pathway
Experimental Protocols
Analysis of this compound and Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for analyzing vanillin and related phenolic compounds.[8][9][10]
A. Sample Preparation (from culture medium or biological fluids):
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove cells or debris.
-
Acidify the supernatant to pH 2-3 with 1 M HCl.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Collect the organic (upper) phase and repeat the extraction on the aqueous phase.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.
B. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.5% acetic acid) and solvent B (methanol with 0.5% acetic acid).
-
0-10 min: 10-30% B
-
10-17 min: 30-80% B
-
17-17.5 min: 80% B
-
17.5-18 min: 80-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
C. Quantification:
-
Prepare standard curves for this compound and isovanillic acid in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curves.
Aldehyde Dehydrogenase (ALDH) Activity Assay with this compound
This protocol is a modification of a general colorimetric ALDH assay.[1][11]
A. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
NAD+ Solution: 20 mM NAD+ in deionized water (prepare fresh).
-
This compound Substrate Solution: 100 mM this compound in a minimal amount of DMSO, then diluted in Assay Buffer (prepare fresh).
-
Enzyme Preparation: Purified ALDH or cell/tissue lysate.
B. Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL Assay Buffer
-
20 µL NAD+ Solution
-
10 µL Enzyme Preparation
-
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of this compound Substrate Solution.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of NADH.
C. Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
Path length is typically determined by the plate reader or cuvette specifications.
-
Analysis of Volatile Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of derivatized polar metabolites.[12]
A. Sample Derivatization:
-
To the dried extract (from the HPLC sample preparation), add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 30°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes.
B. GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program:
-
Initial temperature 60°C for 1 minute.
-
Ramp to 325°C at 10°C/min.
-
Hold at 325°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 50-600.
-
C. Data Analysis:
-
Identify metabolites by comparing their mass spectra to a reference library (e.g., NIST).
-
Confirm identities using authentic standards where available.
Experimental Workflow Diagram
Conclusion
This technical guide has provided a detailed overview of the metabolism and degradation pathways of this compound in mammalian and microbial systems. The primary metabolic route in mammals involves oxidation to isovanillic acid by aldehyde dehydrogenase, followed by conjugation and excretion. In microorganisms, a similar initial oxidation is expected, followed by demethylation or hydroxylation and subsequent ring cleavage to enter central metabolism. The provided experimental protocols offer a starting point for researchers to investigate these pathways quantitatively and qualitatively. The visualization of these pathways using Graphviz provides a clear and concise representation of the complex biochemical transformations involved. Further research is warranted to fully elucidate the specific enzymes and genetic regulation of this compound degradation in various microbial species and to gather more comprehensive quantitative data on the enzyme kinetics involved.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. abcam.co.jp [abcam.co.jp]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. graphviz.org [graphviz.org]
An In-Depth Technical Guide to the Safety and Toxicity of Isovanillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the widely used flavoring agent, vanillin. It serves as a precursor in the synthesis of various pharmaceuticals and is also utilized in the fragrance and food industries.[1][2] Given its increasing applications, a thorough understanding of its safety and toxicity profile is crucial for risk assessment and safe handling in research and development settings. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, including detailed experimental methodologies and a review of its metabolic and signaling pathway interactions.
Toxicological Data Summary
The acute toxicity of this compound has been evaluated through various routes of administration. The following tables summarize the key quantitative toxicological data available.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Dose | Effect | Reference |
| LD50 | Rat | Intraperitoneal | 1276 mg/kg | - | [3] |
| LDLo | Dog | Intravenous | 1470 mg/kg | - | [3] |
Table 2: Irritation Potential of this compound
| Test | Species | Exposure | Result | Classification | Reference |
| Skin Irritation | Rabbit | 4-hour semi-occlusive | No significant reaction | Non-irritant | [2][4] |
| Eye Irritation | Rabbit | Single instillation | Minimal conjunctival irritation, reversible within 48 hours | Minimal Irritant | [5][6] |
Detailed Experimental Protocols
The following sections describe the methodologies for key toxicological studies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). While specific study protocols for this compound are not always publicly available, these descriptions provide a comprehensive overview of the standard procedures employed.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
The acute oral toxicity of a substance provides information on the potential hazards from a single oral exposure. The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals.
Experimental Workflow:
-
Test Animals: Healthy, young adult female rats are typically used.[7]
-
Housing and Feeding: Animals are housed individually with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, though fasting is required before dosing.[3]
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is based on the animal's body weight.[8]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[7]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[8]
Dermal Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This test assesses the potential of a substance to cause skin irritation after a single, short-term exposure.
Experimental Workflow:
-
Test Animals: Healthy, young adult albino rabbits are used.[1]
-
Test Site Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[1]
-
Application of Test Substance: A 0.5 g dose of the solid test substance, moistened with a small amount of water, is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[1][4]
-
Exposure and Observation: The patch is left in place for 4 hours. After removal, the skin is cleaned, and the site is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The reactions are scored according to a standardized grading system.[1][4]
Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
This test evaluates the potential of a substance to cause irritation or damage to the eye upon a single instillation.
Experimental Workflow:
-
Test Animals: Healthy, young adult albino rabbits are used.[9]
-
Procedure: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5]
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated and scored based on a standardized system. The reversibility of any observed lesions is also assessed.[5][10]
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Experimental Workflow:
-
Tester Strains: A set of bacterial strains with different mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon are used.[11]
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[12]
-
Procedure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.[13]
-
Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]
Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)
This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
Experimental Workflow:
-
Cell Cultures: Established cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures are used.[14]
-
Procedure: Cell cultures are exposed to this compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.[14]
-
Metaphase Arrest and Harvesting: A spindle inhibitor (e.g., colcemid) is added to accumulate cells in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
-
Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[15]
Metabolic Pathway
In rats, this compound is metabolized through several pathways, primarily involving oxidation and conjugation. The major metabolite is isovanillic acid, formed by the action of aldehyde dehydrogenase.[16] A smaller portion of this compound can be reduced to isovanillyl alcohol. Further metabolism can lead to the formation of protocatechuic acid and subsequent conjugates.[5]
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. o-Vanillin enhances chromosome aberrations induced by alkylating agents in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, 621-59-0 [thegoodscentscompany.com]
- 7. news-medical.net [news-medical.net]
- 8. resources.tocris.com [resources.tocris.com]
- 9. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Wnt/β-catenin signaling by a soluble collagen-derived frizzled domain interacting with Wnt3a and the receptors frizzled 1 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. jeaht.org [jeaht.org]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
isovanillin derivatives and their properties
An In-depth Technical Guide to Isovanillin Derivatives: Properties, Synthesis, and Biological Activity
Introduction
This compound (3-hydroxy-4-methoxybenzaldehyde) is an aromatic phenolic aldehyde and a structural isomer of the widely known vanillin.[1] While vanillin has been extensively studied and utilized, this compound and its derivatives are emerging as a significant class of compounds with diverse and potent biological activities, making them valuable intermediates in the pharmaceutical, cosmetic, agrochemical, and flavor industries.[2][3][4]
As a pharmaceutical intermediate, this compound is crucial for the synthesis of various active pharmaceutical ingredients (APIs), including PDE4 inhibitors for treating asthma and depression, and as a precursor in the total synthesis of morphine.[1][5][6] Its derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antioxidant, antimicrobial, and antidiarrheal properties.[2][7][8] A key biochemical feature of this compound is its role as a selective and reversible inhibitor of aldehyde oxidase (AO), an enzyme involved in the metabolism of various aldehydes and drugs.[1][6][9] This guide provides a comprehensive technical overview of this compound derivatives, focusing on their synthesis, physicochemical properties, biological activities, and underlying mechanisms of action.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives often begins with commercially available precursors, which are then modified through a series of controlled chemical reactions.
A common synthetic route starts with 4-hydroxybenzaldehyde.[5][10] This precursor is first brominated to yield 3-bromo-4-hydroxybenzaldehyde. Subsequent methylation, typically with methyl iodide, produces 3-bromo-4-methoxybenzaldehyde.[5][10] The final step involves hydrolysis, often catalyzed by sodium hydroxide and cuprous chloride, to produce this compound.[10]
Derivatives are then created by modifying the core this compound structure. A key strategy is O-alkylation of the hydroxyl group to generate a variety of ethers. For instance, 5-iodothis compound ethers, which have shown potential as inhibitors of Bacillus anthracis, are synthesized from 5-iodovanillin.[11] This process involves cleaving the methyl ether to create a catechol intermediate, followed by regioselective O-alkylation.[11]
Below is a generalized workflow for the synthesis of this compound derivatives.
Physicochemical Properties
This compound is a crystalline solid, appearing as white to tan or pink powder, with a characteristic sweet, vanilla-like aroma.[12][13] Its fragrance properties can vary with ambient temperature, making it suitable for certain cosmetic applications.[14] The physicochemical properties of this compound and its derivatives are crucial for their application in drug development, influencing factors such as solubility, stability, and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₈O₃ | [10][15] |
| Molecular Weight | 152.15 g/mol | [10][15] |
| Melting Point | 113-116 °C | [1] |
| Boiling Point | 179 °C at 15 mmHg | [1][14] |
| Water Solubility | 2.27 g/L at 20°C | [14] |
| Solubility in Organic Solvents | Soluble in DMSO, acetone, and methanol. | [9][12][14] |
| logP (o/w) | 0.95 - 1.25 | [1][14] |
| pKa | 8.889 - 9.248 | [1][14] |
| Appearance | White to light tan crystalline powder. | [13][14] |
Note: Data for specific derivatives will vary based on their respective functional groups.
Biological Activities and Mechanism of Action
This compound derivatives have been investigated for a multitude of biological activities, stemming from the versatile reactivity of the core phenolic aldehyde structure.
Aldehyde Oxidase Inhibition: One of the most significant properties of this compound is its role as a potent and selective competitive inhibitor of aldehyde oxidase (AO).[8][9] Unlike its isomer vanillin, which is a substrate for AO, this compound is not metabolized by this enzyme.[8][16] Instead, it is metabolized by aldehyde dehydrogenase into isovanillic acid.[1][8] This inhibitory action on AO makes this compound and its derivatives potential candidates for therapeutic applications, including alcohol aversion therapy.[1] The Ki value for this compound's inhibition of 2-hydroxybenzaldehyde oxidation by aldehyde oxidase is reported as 0.664 μM.[9]
Antimicrobial and Antifungal Activity: Various this compound derivatives have demonstrated notable antibacterial and antifungal properties.[2][6] Studies have shown their efficacy against several bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli.[2] The antifungal activity has also been documented, positioning these compounds as potential leads for developing new antimicrobial agents.[6][15]
Anticancer Activity: Derivatives of the parent compound, vanillin, have shown promising anticancer effects. For example, a vanillin derivative was found to suppress the growth, invasion, and migration of colorectal cancer cells (HT29 and HCT116).[17] The mechanism of action was identified as the inhibition of the Wnt/β-catenin signaling pathway.[17] Given the structural similarity, this compound derivatives are being explored for similar antiproliferative activities.
Antidiarrheal and Antispasmodic Activity: this compound and a related compound, iso-acetovanillon, have been shown to possess antidiarrheal and anti-motility effects in mice.[8] These compounds, found in the extract of Pycnocycla spinosa, reduce gastrointestinal motility, contributing to their antidiarrheal action.[8]
Table 2: Summary of Biological Activities of this compound Derivatives
| Biological Activity | Target/Mechanism | Quantitative Data | References |
| Aldehyde Oxidase Inhibition | Competitive inhibitor of aldehyde oxidase | Ki = 0.664 μM | [9] |
| Anticancer | Inhibition of Wnt/β-catenin signaling pathway | - | [17] |
| Antidiarrheal | Reduction of ileum motility | Reduced castor oil-induced diarrhea by 58-66% | [8] |
| Antibacterial | Multiple strains (Gram-positive & Gram-negative) | - | [2] |
| Antifungal | Multiple pathogenic fungi | - | [6][15] |
| Antioxidant | Scavenging of free radicals | - | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are representative protocols for the synthesis of an this compound derivative and a key biological assay.
Protocol 1: Synthesis of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde
This protocol is adapted from a reported method for generating an iodinated this compound derivative, a key intermediate for further synthesis.[11]
Materials:
-
3,4-dihydroxy-5-iodobenzaldehyde
-
Dry N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methyl iodide
-
Dichloromethane
-
6 M Hydrochloric acid
-
Saturated sodium chloride solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stir bar, dissolve 3,4-dihydroxy-5-iodobenzaldehyde (15.0 g, 56.8 mmol) in dry DMF (30 mL).
-
Base Addition: Add DBU (9.51 g, 62.6 mmol, 1.1 equiv) dropwise to the solution over 5 minutes with stirring. The solution color will change from brown to red.
-
Methylation: After stirring for 45 minutes, add methyl iodide (8.00 g, 56.3 mmol) to the reaction mixture all at once.
-
Reaction Monitoring: Stir for 30 minutes. Monitor the reaction completion using Thin-Layer Chromatography (TLC) with an ether:hexanes (1:1) mobile phase.
-
Work-up:
-
Acidify the crude reaction mixture to pH 2 using 6 M hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Concentrate the dried solution to yield an off-white solid.
-
Purify the solid using flash chromatography (eluted with dichloromethane) to obtain the final product as a white solid.[11]
-
Protocol 2: Aldehyde Oxidase (AO) Inhibition Assay
This protocol describes a general workflow for evaluating the inhibitory potential of this compound derivatives against aldehyde oxidase.
Procedure:
-
Enzyme Preparation: Prepare fresh liver slices from a suitable source (e.g., guinea pig) as the source of aldehyde oxidase.[16]
-
Reaction Mixture: In a reaction vessel, combine the liver slice preparation, a known concentration of a suitable AO substrate (e.g., vanillin), and the this compound derivative (test inhibitor) at various concentrations. Include a control reaction without the inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the enzymatic reaction, typically by adding an acid (e.g., perchloric acid) to denature the enzyme.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the amount of product formed (e.g., vanillic acid from the oxidation of vanillin).
-
Data Calculation: Determine the percentage of inhibition for each concentration of the test derivative compared to the control. Calculate the IC₅₀ (concentration causing 50% inhibition) and/or the Ki (inhibition constant) value to quantify the inhibitor's potency.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their synthesis is well-established, allowing for the creation of diverse chemical libraries for screening. The unique biological profile, highlighted by the selective inhibition of aldehyde oxidase and broad antimicrobial and potential anticancer activities, makes them attractive targets for further investigation. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and further exploring the molecular mechanisms underlying their therapeutic effects. The continued development of novel this compound derivatives holds the promise of yielding new therapeutic agents for a range of diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN107118087A - A kind of new technique for synthesizing of this compound - Google Patents [patents.google.com]
- 6. Buy this compound | 621-59-0 [smolecule.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Antidiarrheal activities of this compound, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Approaches to Iodinated Derivatives of Vanillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound(621-59-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. This compound | 621-59-0 [chemicalbook.com]
- 15. This compound | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A vanillin derivative suppresses the growth of HT29 cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Isovanillin: A Technical Guide to its History, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known flavoring agent vanillin, has emerged as a molecule of significant interest in various scientific and industrial domains. While historically overshadowed by its more famous counterpart, recent research has illuminated its unique chemical properties and diverse biological activities, paving the way for its application in pharmaceuticals, fine chemicals, and food technology. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of this compound. It details key experimental protocols for its preparation, presents its physicochemical properties in a structured format, and explores its interactions with biological systems, including key signaling pathways.
Introduction
This compound, a phenolic aldehyde, is a white to light-tan crystalline solid with a characteristic vanilla-like scent.[1] Though sharing the same molecular formula as vanillin (C8H8O3), the different arrangement of its hydroxyl and methoxy groups on the benzene ring bestows upon it distinct chemical and biological characteristics.[2][3] This guide delves into the core aspects of this compound, offering a valuable resource for researchers and professionals working with this versatile compound.
History and Discovery
While the precise date and attribution for the first synthesis of this compound are not as well-documented as that of vanillin, its discovery is intrinsically linked to the pioneering work on aromatic aldehydes in the late 19th century. The first synthesis of its isomer, vanillin, was achieved in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann.[4][5] Given the contemporaneous exploration of related aromatic compounds, it is highly probable that this compound was first synthesized shortly thereafter as a derivative in the study of vanillin and its isomers. Early synthetic routes were often extensions of the methodologies developed for vanillin, including explorations of the Reimer-Tiemann reaction on different precursors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C8H8O3 | [1][3] |
| Molecular Weight | 152.15 g/mol | [3] |
| CAS Number | 621-59-0 | [1][6] |
| Appearance | White to light-tan crystalline solid | [1] |
| Melting Point | 113-116 °C | [1] |
| Boiling Point | 179 °C at 15 mmHg | [1] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform. | [1] |
| pKa | 9.248 | [2] |
Synthesis of this compound: Key Methodologies and Experimental Protocols
Several synthetic routes to this compound have been developed over the years, ranging from classical named reactions to more modern, efficient processes.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, can be adapted to synthesize this compound from guaiacol. The reaction typically proceeds with low to moderate yields due to the formation of isomeric products.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve guaiacol in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction: Heat the mixture under reflux for several hours to ensure complete reaction.
-
Work-up: After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Purification: The crude product, a mixture of vanillin and this compound, is then subjected to separation and purification techniques such as fractional crystallization or column chromatography to isolate this compound.
Synthesis from 4-Hydroxybenzaldehyde
A more recent and efficient method involves the bromination and subsequent methoxylation of 4-hydroxybenzaldehyde.
Experimental Protocol:
-
Bromination: Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., acetic acid) and treat it with bromine at a controlled temperature to yield 3-bromo-4-hydroxybenzaldehyde.
-
Methoxylation: The brominated intermediate is then reacted with a methoxylating agent, such as sodium methoxide or dimethyl sulfate, in the presence of a copper catalyst to replace the bromine atom with a methoxy group, forming this compound.
-
Purification: The product is isolated by extraction and purified by recrystallization.
Synthesis from Ethyl Vanillin
This industrial method boasts a high yield of this compound.
Experimental Protocol:
-
Methylation: Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is first methylated using a methylating agent like dimethyl sulfate to produce 3-ethoxy-4-methoxybenzaldehyde.
-
Hydrolysis: The resulting intermediate is then treated with concentrated sulfuric acid to selectively cleave the ethoxy group, yielding this compound.[1] This method reports a yield of up to 96%.[1]
Synthesis from Resorcinol
This method involves the initial synthesis of 3,4-dihydroxybenzaldehyde.
Experimental Protocol:
-
Condensation and Oxidation: Resorcinol is reacted with glyoxylic acid in an alkaline medium. The resulting mandelic acid derivative is then oxidized to yield 3,4-dihydroxybenzaldehyde.
-
Selective Methylation: The 3,4-dihydroxybenzaldehyde is then selectively methylated at the 4-position to yield this compound. This step can be challenging as it can also produce vanillin. The reported yield for this selective synthesis is up to 70%.[1]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its interaction with aldehyde-metabolizing enzymes being a key area of research.
Inhibition of Aldehyde Oxidase (AO)
This compound is a selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various aldehydes and xenobiotics.[2] Unlike its isomer vanillin, this compound is not a substrate for AO. Instead, it is metabolized by aldehyde dehydrogenase (ALDH) to isovanillic acid. This selective inhibition of AO makes this compound a potential candidate for therapeutic applications, such as in alcohol aversion therapy, by modulating the metabolism of acetaldehyde.
Caption: Metabolism of this compound and its Inhibition of Aldehyde Oxidase.
Antitumor Activity
Emerging research has highlighted the potential of this compound as an anticancer agent. Its mechanisms of action are believed to involve the inhibition of tumor angiogenesis and the disruption of DNA repair processes in cancer cells. Specifically, this compound has been shown to inhibit the expression of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.
Caption: Proposed Antitumor Mechanisms of this compound.
Applications
The unique properties of this compound have led to its use in a variety of applications:
-
Flavor and Fragrance: As a flavoring agent in food and beverages and as a fragrance component in cosmetics and perfumes.[1]
-
Pharmaceuticals: As a precursor in the synthesis of pharmaceuticals, including morphine, and as a potential therapeutic agent itself.
-
Chemical Synthesis: As a versatile intermediate in the synthesis of other organic compounds.
Conclusion
This compound, once a lesser-known isomer of vanillin, is now recognized for its distinct chemical and biological profile. Its historical journey from a derivative of early aromatic chemistry to a molecule with potential therapeutic applications underscores the importance of continued research into seemingly familiar compounds. The synthetic methodologies outlined in this guide provide a practical framework for its preparation, while the exploration of its biological activities, particularly its role as an aldehyde oxidase inhibitor and its antitumor potential, opens new avenues for drug discovery and development. This technical guide serves as a foundational resource for scientists and researchers, encouraging further investigation into the promising future of this compound.
References
Isovanillin as a Precursor in the Total Synthesis of Morphine: A Technical Guide
Introduction
Morphine, a pentacyclic alkaloid isolated from the opium poppy (Papaver somniferum), remains a cornerstone of pain management. Its complex molecular architecture has made it a classic target for total synthesis, challenging generations of organic chemists. While numerous synthetic strategies have been developed, the use of readily available and cost-effective starting materials is crucial for the practical application of any synthetic route. Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a simple aromatic aldehyde, has emerged as a key precursor in several notable total syntheses of morphine and its direct precursor, codeine.[1] This technical guide provides an in-depth analysis of the role of this compound in morphine synthesis, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes synthetic pathways to offer a comprehensive resource for understanding and potentially applying these synthetic strategies.
Comparative Analysis of Synthetic Routes from this compound
Several research groups have successfully employed this compound as a starting material for the total synthesis of morphine or its derivatives. The choice of this compound is strategic, as it provides the core A-ring structure with the requisite oxygenation pattern. The primary challenge lies in the construction of the remaining four rings and the creation of the key stereocenters. Below is a summary of prominent syntheses, highlighting their efficiency in terms of step count and overall yield.
| Principal Investigator | Target Molecule | Key Strategy | Number of Steps (Linear) | Overall Yield (%) |
| James D. White (1999) | (+)-Codeine | Intramolecular Carbenoid C-H Insertion | ~28 | Not explicitly stated |
| Kathlyn A. Parker (2006) | (-)-Dihydroisocodeine | Tandem Radical Cyclization | 13 | Not explicitly stated |
| Tohru Fukuyama (2009) | (±)-Morphine | Intramolecular Mannich Reaction | ~18 | Not explicitly stated |
| Philip Magnus (2009) | (±)-Codeine | Intramolecular Michael Addition | 13 | 20% |
Synthetic Pathways and Methodologies
The following sections detail the synthetic pathways from this compound to morphine, focusing on the key transformations and experimental procedures.
The White Synthesis of (+)-Codeine
The synthesis developed by the White group is a landmark achievement that utilizes an intramolecular carbenoid insertion to form the pentacyclic skeleton of codeine. The synthesis begins with a Stobbe condensation of this compound to introduce the carbon framework necessary for subsequent cyclizations.
References
Methodological & Application
Optimizing Isovanillin Synthesis: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a valuable intermediate in the pharmaceutical, cosmetic, agrochemical, and food industries. The following sections offer a comparative analysis of various synthetic routes, complete with quantitative data, detailed experimental procedures, and visual workflows to guide researchers, scientists, and drug development professionals in optimizing this compound production.
Overview of Synthetic Strategies
This compound can be synthesized through several pathways, each with distinct advantages and disadvantages in terms of yield, cost, and environmental impact. The primary methods involve chemical synthesis from precursors such as ethyl vanillin, 4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, veratraldehyde, and guaiacol.
Comparative Data on this compound Synthesis Methods
The following table summarizes the quantitative data for different this compound synthesis methods, allowing for a clear comparison of their efficiencies.
| Starting Material | Key Reagents/Catalysts | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Conversion (%) | Selectivity (%) | Citation(s) |
| Ethyl Vanillin | 1. Dimethyl sulfate, NaOH2. H₂SO₄ | Water, Methyl Isobutyl Ketone | 1. 3 hours2. 3.5 hours | 1. 902. 65 | 96 | 98.5 | - | |
| 4-Hydroxybenzaldehyde (Method 1) | 1. Bromine2. Methyl iodide, K₂CO₃3. NaOH, SnCl₂, TBAB | 1. Dichloromethane2. DMF3. 30% NaOH(aq) | - | 1. 0-52. 0-53. 120 | 64.1 (overall) | - | - | [1] |
| 4-Hydroxybenzaldehyde (Method 2) | 1. Br₂ in MeOH2. NaOMe, CuBr | 1. Methanol2. Methanol | 1. 30 seconds | 1. Ice-bath2. Reflux | 74 (after chromatography) | - | - | [2] |
| Veratraldehyde | D,L-Methionine, H₂SO₄ | - | 3 hours | 65 | 82.7 | 95.3 | - | [3] |
| 3,4-Dihydroxybenzaldehyde | - | - | - | - | up to 70 | - | - | |
| Guaiacol (Concurrent with Vanillin) | 1. Halogenated alkane2. N-methylformanilide, POCl₃3. Anhydrous AlCl₃ | - | - | - | - | - | - | [4] |
TBAB: Tetrabutylammonium bromide
Experimental Protocols
The following are detailed protocols for the most effective and commonly used methods of this compound synthesis.
Synthesis from Ethyl Vanillin
This two-step process involves the methylation of ethyl vanillin followed by a selective de-ethylation.
Step 1: Methylation of Ethyl Vanillin
-
In a 2000 mL three-necked round-bottomed flask equipped with a mechanical stirrer, two dropping funnels, a condenser, a temperature probe, a pH meter, and a nitrogen inlet, add 332.4 g of ethyl vanillin and 0.5 L of water.
-
Establish a nitrogen atmosphere and heat the mixture to 90°C.
-
Over a period of 2 hours, add 360 g of a 30.5% aqueous sodium hydroxide solution to maintain a pH of 9, and simultaneously add 350 g of dimethyl sulfate.
-
After the addition is complete, continue stirring the reaction mixture at 90°C for 1 hour.
-
Cool the mixture to 70°C and allow the layers to separate.
-
Collect the upper organic layer, which is the desired 3-ethoxy-4-methoxybenzaldehyde.
Step 2: De-ethylation of 3-Ethoxy-4-methoxybenzaldehyde
-
In a 1.5 L jacketed reactor equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, under an inert gas atmosphere, add 270.5 g of 3-ethoxy-4-methoxybenzaldehyde and 742 g of 98% sulfuric acid.
-
Heat the mixture at 65°C for 3 hours and 30 minutes.
-
Cool the reaction mass and pour it into 2 liters of ice-cold water with stirring.
-
Dissolve the resulting precipitate in 2 liters of methyl isobutyl ketone.
-
Separate the organic phase and re-extract the aqueous phase with 0.75 L of methyl isobutyl ketone.
-
Combine the organic phases, wash with water, and then adjust the pH to between 6.5 and 7.0 with an aqueous sodium hydroxide solution.
-
Evaporate the organic solvent to precipitate the this compound.
-
Isolate the solid product by filtration. The product can be further purified by crystallization.
Synthesis from 4-Hydroxybenzaldehyde (Three-Step Method)
This method involves bromination, methylation, and subsequent hydrolysis.
Step 1: Bromination of 4-Hydroxybenzaldehyde
-
Dissolve 4-hydroxybenzaldehyde in dichloromethane.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of bromine in dichloromethane, maintaining the temperature between 0-5°C. The molar ratio of bromine to 4-hydroxybenzaldehyde should be approximately 1.05:1.
-
After the reaction is complete, the crude 3-bromo-4-hydroxybenzaldehyde is typically used directly in the next step without extensive purification.
Step 2: Methylation of 3-Bromo-4-hydroxybenzaldehyde
-
Dissolve the crude 3-bromo-4-hydroxybenzaldehyde in N,N-dimethylformamide (DMF).
-
Add potassium carbonate and cool the mixture to 0-5°C.
-
Add methyl iodide dropwise, maintaining the temperature between 0-5°C.
-
Allow the reaction to proceed to completion.
Step 3: Hydrolysis to this compound
-
To the crude 3-bromo-4-methoxybenzaldehyde, add a 30% aqueous solution of sodium hydroxide, stannous chloride (catalyst), and tetrabutylammonium bromide (phase transfer catalyst).
-
Heat the mixture to 120°C and maintain this temperature until the reaction is complete.
-
After cooling, filter the reaction mixture and adjust the pH of the filtrate to precipitate the this compound.
-
The crude product can be purified by recrystallization.
Synthesis from Veratraldehyde
This protocol describes the selective demethylation of veratraldehyde.
-
In a 100 mL flask, add 30 g of concentrated (98%) sulfuric acid.
-
While stirring, add 3.32 g (20 mmol) of veratraldehyde to form a solution.
-
At room temperature (20°C), gradually add 3.3 g (22 mmol) of D,L-methionine in small portions over 10 minutes.
-
After the addition is complete, heat the mixture to 65°C and stir for 3 hours.[3]
-
Pour the resulting reaction mixture into 50 mL of ice water.
-
Extract the aqueous solution three times with 25 mL of ethyl acetate.
-
Combine the ethyl acetate layers for product isolation and purification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis processes.
Caption: Workflow for this compound synthesis from ethyl vanillin.
Caption: Three-step synthesis of this compound from 4-hydroxybenzaldehyde.
Caption: this compound synthesis via selective demethylation of veratraldehyde.
Conclusion
The choice of synthesis route for this compound depends on various factors, including the availability and cost of starting materials, desired yield and purity, and environmental considerations. The synthesis from ethyl vanillin offers a very high yield, while the methods starting from 4-hydroxybenzaldehyde provide viable alternatives with good overall yields. The selective demethylation of veratraldehyde also presents an efficient pathway. Researchers are encouraged to evaluate these protocols and optimize the reaction conditions based on their specific laboratory capabilities and project requirements.
References
- 1. CN107118087A - A kind of new technique for synthesizing of this compound - Google Patents [patents.google.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. EP0758639A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Concurrent synthesis of vanillin and this compound | Semantic Scholar [semanticscholar.org]
Purification of Isovanillin by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of isovanillin via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This guide outlines the principles of solvent selection, provides step-by-step experimental protocols for various solvent systems, and includes data on the physical and safety properties of this compound to ensure procedural efficacy and safety.
Introduction
This compound (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of vanillin, widely used as a flavoring agent, a fragrance, and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The purity of this compound is critical for its intended applications, particularly in the pharmaceutical industry where impurities can affect the safety and efficacy of the final drug product. Recrystallization is an effective and economical method for enhancing the purity of crude this compound by removing unwanted by-products and contaminants from the synthesis process.
The principle of recrystallization relies on the observation that the solubility of most solids increases with temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | References |
| Molecular Formula | C₈H₈O₃ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [1][2][3] |
| Appearance | White to pale yellow or faintly brown crystalline powder | [1][2][4] |
| Melting Point | 113-116 °C | [1][2][5] |
| Boiling Point | 179 °C at 15 mmHg | [1][5] |
| Water Solubility | Slightly soluble in cold water, soluble in hot water. 2.27 g/L at 20°C. | [1][2] |
| Other Solubilities | Soluble in hot water, ethanol, ether, chloroform, carbon disulfide, glacial acetic acid, acetone, and methanol. | [1][2] |
Safety Precautions
It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling. Standard laboratory safety practices should be strictly followed.
| Hazard | Precautionary Statement | References |
| Skin Irritation | Causes skin irritation. Wear protective gloves. | [4][6][7] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. | [4][6][7] |
| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. | [8] |
| Ingestion | May cause gastrointestinal irritation. Do not ingest. | [8] |
| Handling | Wash hands thoroughly after handling. Handle in a well-ventilated place. | [4][7] |
| Storage | Keep container tightly closed. Store in a cool, dark, and dry place away from oxidizing agents. | [4][9] |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Dissolve the solute (this compound) completely at its boiling point.
-
Dissolve the solute sparingly or not at all at low temperatures (e.g., room temperature or 0-4 °C).
-
Either not dissolve the impurities at all (so they can be filtered off hot) or dissolve them very well (so they remain in the cold mother liquor).
-
Not react with the solute.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the solute to prevent "oiling out".
Based on solubility data, several solvents are suitable for the recrystallization of this compound.[10]
Solubility of this compound in Various Solvents
The following table summarizes the solubility of this compound in a selection of common laboratory solvents. This data is crucial for selecting an appropriate recrystallization solvent.
| Solvent | Solubility Profile | Reference |
| Water | Slightly soluble in cold water, but solubility increases significantly in hot water. | [1] |
| Ethanol | High solubility. | [10] |
| Methanol | High solubility. | [10] |
| Acetone | High solubility. | [10] |
| Ethyl Acetate | Good solubility. | [10] |
| Toluene | Low solubility. | [10] |
| Xylene | Low solubility. | [10] |
| Diethyl Ether | Low solubility. | [10] |
Note: For highly soluble solvents like ethanol and methanol, a mixed solvent system (e.g., ethanol-water) may be more effective to achieve a significant difference in solubility between hot and cold conditions.
Experimental Protocols
The following are detailed protocols for the recrystallization of this compound using different solvent systems. The choice of protocol will depend on the nature of the impurities and the desired scale of purification.
Protocol 1: Recrystallization from Water
This protocol is suitable for the purification of this compound when the impurities are either insoluble in hot water or highly soluble in cold water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude this compound, add approximately 30-40 mL of deionized water. Heat the mixture to boiling while stirring continuously until all the this compound has dissolved. If insoluble impurities are present, proceed to the hot filtration step.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol-Water)
This protocol is effective when this compound is too soluble in a single solvent (like ethanol) at room temperature. The addition of an "anti-solvent" (water) in which this compound is less soluble induces crystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes.
-
Collection of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as used for crystallization).
-
Drying: Dry the purified crystals as described in Protocol 1. A yield of around 80-90% can be expected with this method.[11]
Experimental Workflow and Diagrams
Logical Workflow for Recrystallization
The general logical workflow for performing a recrystallization is depicted in the following diagram.
Caption: General workflow for the purification of this compound by recrystallization.
Characterization of Purified this compound
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.
| Technique | Expected Result |
| Melting Point Analysis | A sharp melting point range close to the literature value (113-116 °C). A broad melting range indicates the presence of impurities. |
| Thin Layer Chromatography (TLC) | A single spot should be observed, indicating the absence of non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak in the chromatogram, with purity typically >99%. |
| Spectroscopic Methods (NMR, IR) | The spectra should be consistent with the known structure of this compound and free from signals corresponding to impurities. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of this compound, or the solution is cooled too rapidly. | Use a lower-boiling solvent or a mixed solvent system. Ensure slow cooling. |
| No Crystals Form | The solution is not sufficiently saturated, or it is supersaturated. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Use ice-cold solvent for washing and use it sparingly. |
| Colored Crystals | Colored impurities are present. | Add activated charcoal to the hot solution before filtration. |
References
- 1. researchgate.net [researchgate.net]
- 2. murov.info [murov.info]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. CN107118087A - A kind of new technique for synthesizing of this compound - Google Patents [patents.google.com]
- 5. Process for preparing this compound - Patent 0758639 [data.epo.org]
- 6. Home Page [chem.ualberta.ca]
- 7. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. US5648552A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. Approaches to Iodinated Derivatives of Vanillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isovanillin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the widely used flavoring agent, vanillin.[1] It serves as a crucial pharmaceutical intermediate for the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized in the flavor and fragrance industries.[2] As a selective inhibitor of aldehyde oxidase, this compound is a candidate for research in alcohol aversion therapy.[1][3] Given its significance in pharmaceutical development and other industries, the accurate and reliable quantification of this compound is essential for quality control, purity assessment, and metabolic studies.[2][3] This document provides detailed application notes and protocols for three common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Method 1: High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography is a highly sensitive and adaptable technique for quantifying components in food and pharmaceutical products. This protocol details an HPLC method using both Ultraviolet (UV) and Refractive Index (RI) detectors for the quantification of this compound. The UV detector offers high sensitivity by measuring absorbance at specific wavelengths, while the RI detector provides a more universal response, which is beneficial for purity analysis and overcoming the "plateauing effect" seen with UV detectors at high concentrations. This dual-detector approach allows for a broad linear range and robust quantification in various sample matrices.
Experimental Protocol:
1. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation:
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in a 50% acetonitrile/water (w/w) mixture to prepare a stock solution (e.g., 10 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.010 mg/mL to 10.0 mg/mL.
3. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Ensure the final concentration is within the linear range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, UV detector, and RI detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient (e.g., 24 ± 2 ºC) or controlled (e.g., 40 °C).[4][5]
-
Injection Volume: 10-20 µL.
-
Detector Wavelength (UV): Set to 280 nm for this compound. A second wavelength, such as 210 nm, can also be monitored.
-
Detector (RID): Maintain at a stable temperature according to manufacturer instructions.
5. Analysis and Quantification:
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.
Quantitative Data Summary (HPLC)
| Parameter | UV Detection | RID Detection | Reference |
| Linearity Range | 0.010 - 2.50 mg/mL | 0.010 - 10.0 mg/mL | |
| R² | > 0.9990 | > 0.9999 | |
| Limit of Detection (LOD) | 0.008 - 0.019 mg/mL | ~0.03 mg/mL | |
| Limit of Quantification (LOQ) | 0.025 - 0.057 mg/mL | ~0.09 mg/mL | |
| Precision (Intra-assay) | RSD < 0.90% | Not specified | [4] |
| Accuracy (Recovery) | 93.12 - 113.74% | Not specified | [4] |
Diagram: HPLC Experimental Workflow
References
Isovanillin: A Versatile Aromatic Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the widely known vanillin, has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique substitution pattern on the aromatic ring, featuring adjacent hydroxyl and methoxy groups, offers a rich platform for a diverse array of chemical transformations. This functionality makes it a sought-after precursor in the synthesis of a wide range of high-value molecules, including pharmaceuticals, bioactive natural products, and advanced polymer materials.[1][2] For researchers and professionals in drug development, this compound provides a cost-effective and readily available starting material for constructing complex molecular architectures.
These application notes provide an overview of the key applications of this compound in organic synthesis and detailed protocols for several important transformations.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the total synthesis and semi-synthesis of numerous biologically active compounds. Its inherent structural motifs are often found embedded within complex natural products and pharmacologically active agents.
Total Synthesis of Morphine
One of the most notable applications of this compound is its use as a precursor in the total synthesis of morphine, a potent opioid analgesic.[1] Several synthetic routes have been developed by prominent research groups, underscoring the strategic importance of this compound in accessing the complex morphinan skeleton. While the multi-step synthesis is intricate, this compound provides a key aromatic fragment that is elaborated through a series of reactions to construct the fused ring system of morphine.
Synthesis of Combretastatin Analogues
Combretastatins are a class of potent anti-cancer agents that act as tubulin polymerization inhibitors. This compound is a key building block for the synthesis of various combretastatin analogues, including (Z)-combretastatin A-4. The synthesis often involves olefination reactions, such as the Wittig reaction or Suzuki coupling, to connect the this compound-derived aromatic ring to another substituted aromatic ring, forming the characteristic stilbene core of the combretastatins.
Synthesis of Glycitein
Glycitein, an isoflavone found in soy products, has garnered interest for its potential health benefits. The synthesis of glycitein can be efficiently achieved starting from this compound. A common synthetic strategy involves the acetylation of this compound, followed by a sequence of reactions including a Baeyer-Villiger oxidation and a Fries rearrangement to construct the isoflavone core.
Data Presentation: Key Reactions and Yields
The following table summarizes key synthetic transformations starting from this compound, along with reported yields for the target molecules. This allows for a quick comparison of the efficiency of different synthetic routes.
| Starting Material | Target Molecule | Key Reactions | Overall Yield (%) |
| This compound | Glycitein | Acetylation, Baeyer-Villiger oxidation, Fries rearrangement | 57 |
| This compound Derivative | (Z)-Combretastatin A-4 | Wittig Reaction | Varies |
| This compound Derivative | (Z)-Combretastatin A-4 | Suzuki Coupling | Varies |
| This compound | Morphine | Multi-step synthesis | Varies |
Experimental Protocols
The following section provides detailed experimental protocols for key reactions utilizing this compound as a building block.
Protocol 1: Synthesis of Glycitein Intermediate via Acetylation of this compound
This protocol describes the initial step in the synthesis of glycitein, the acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 3-acetoxy-4-methoxybenzaldehyde, can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Combretastatin A-4 Precursor via Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction to form the stilbene backbone of combretastatin A-4 from an this compound-derived aldehyde.
Materials:
-
Protected this compound derivative (e.g., 3-O-protected-isovanillin)
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the strong base (1.1 eq).
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the protected this compound derivative (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired (Z)- and (E)-stilbene isomers.
Mandatory Visualizations
The following diagrams illustrate key synthetic pathways and workflows involving this compound.
Caption: Acetylation of this compound.
Caption: Wittig Reaction Workflow.
Caption: Applications of this compound.
References
Isovanillin: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a naturally occurring phenolic aldehyde and an isomer of vanillin. Beyond its use as a flavoring agent, this compound has emerged as a valuable scaffold in medicinal chemistry due to its diverse range of biological activities. Its unique structural features, including a reactive aldehyde group and a phenolic hydroxyl group, provide opportunities for a wide array of chemical modifications to develop novel therapeutic agents. This document provides detailed application notes on the medicinal chemistry of this compound, summarizing its biological activities with quantitative data and offering detailed protocols for key experimental procedures.
Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antidiarrheal activities.[1]
Anticancer Activity
This compound and its derivatives have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of tumor angiogenesis.[2] Chalcones and other derivatives synthesized from this compound have exhibited significant anticancer potential.[3]
Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6-bromothis compound (BVAN08) | HeLa (Cervical Cancer) | 19.07 | [2] |
| Chalcone derivative 5f | MIA PaCa-2 (Pancreatic Cancer) | 5.4 ± 0.7 | [3] |
| Chalcone derivative 5f | A549 (Lung Cancer) | 10.45 ± 2.15 | [3] |
| Chalcone derivative 5f | MCF7 (Breast Cancer) | 13.0 ± 1.68 | [3] |
| Pyrazoline analogue 3a | HeLa (Cervical Cancer) | 22.131 | |
| Pyrazoline analogue 3b | HeLa (Cervical Cancer) | 17.579 |
Antimicrobial Activity
This compound exhibits both antibacterial and antifungal properties. Its derivatives, particularly bis-hydrazones, have shown potent activity against various bacterial strains.
Table 2: Antimicrobial Activity of this compound and Its Derivatives (MIC values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Bis-hydrazone derivative 3g | Escherichia coli | 1.56 | |
| Bis-hydrazone derivative 3j | Escherichia coli | 6.25 | |
| Vanillin | Pantoea agglomerans | 10-13.3 mM | [4] |
| Vanillin | Aeromonas enteropelogenes | 10-13.3 mM | [4] |
| Vanillin | Micrococcus lylae | 10-13.3 mM | [4] |
| Vanillin | Sphingobacterium spiritovorun | 10-13.3 mM | [4] |
| Vanillin | Alternaria sp. | 12.5-13.3 mM | [4] |
| Vanillin | Aspergillus sp. | 20 mM | [5] |
| Vanillin | Penicillium sp. | 12.5-12.7 mM | [5] |
| Vanillin | Fusarium sp. | 12.5-12.7 mM | [5] |
| Vanillin | Yeasts | 5.0-6.7 mM | [4] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vivo models.[6] This activity is attributed to its ability to suppress the production of pro-inflammatory mediators.[6]
Table 3: Anti-inflammatory Activity of this compound
| Assay | Model | Dose | Effect | Reference |
| Carrageenan-induced paw edema | Rat | 10 mg/kg | Comparable inhibition to dexamethasone | [7] |
| Xylene-induced ear edema | Rat | 10 mg/kg | Comparable inhibition to dexamethasone | [7] |
| Acetic acid-induced writhing | Rat | 10 mg/kg | Comparable inhibition to indomethacin | [7] |
Antioxidant Activity
This compound possesses notable antioxidant properties, primarily through its ability to scavenge free radicals.
Table 4: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | Reference |
| DPPH radical scavenging | 30.29 ± 1.86 | [7] |
Neuroprotective Activity
Emerging research suggests that this compound may have neuroprotective potential by protecting neuronal cells from oxidative stress-induced damage.
Antidiarrheal Activity
This compound has been shown to possess antidiarrheal properties by reducing gastrointestinal motility.[8]
Table 5: Antidiarrheal Activity of this compound in Mice
| Model | Dose (mg/kg) | Reduction in Diarrhea | Reference |
| Castor oil-induced | 2 | 58% | [8] |
| Castor oil-induced | 5 | 66% | [8] |
Enzyme Inhibition
This compound is a known selective inhibitor of aldehyde oxidase (AO), an enzyme involved in the metabolism of various aldehydes and N-heterocyclic compounds.[1][7] It is not a substrate for this enzyme but is metabolized by aldehyde dehydrogenase to isovanillic acid.[7][9] This inhibitory activity is being explored for potential therapeutic applications, including alcohol aversion therapy.[9][10]
Table 6: Enzyme Inhibition by this compound
| Enzyme | Inhibition | Ki | Reference |
| Aldehyde Oxidase | Competitive inhibitor | 0.664 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the bromination and subsequent methoxylation and hydrolysis of 4-hydroxybenzaldehyde.[11][12]
Protocol: Synthesis of this compound from 4-Hydroxybenzaldehyde
Materials:
-
4-Hydroxybenzaldehyde
-
Bromine
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
Cuprous chloride (CuCl)
-
Dichloromethane (CH2Cl2)
-
Methanol (CH3OH)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na2SO3)
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Bromination: Dissolve 4-hydroxybenzaldehyde in dichloromethane in a round-bottom flask. Cool the solution in an ice bath. Slowly add a solution of bromine in dichloromethane dropwise with constant stirring. After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to obtain 3-bromo-4-hydroxybenzaldehyde.
-
Methylation: Dissolve the 3-bromo-4-hydroxybenzaldehyde in methanol in a round-bottom flask. Add sodium hydroxide pellets and stir until dissolved. Add methyl iodide and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and evaporate the methanol. Add water to the residue and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 3-bromo-4-methoxybenzaldehyde.
-
Hydrolysis: In a round-bottom flask, combine the 3-bromo-4-methoxybenzaldehyde, sodium hydroxide, and cuprous chloride in water. Reflux the mixture for several hours.
-
Work-up and Purification: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude this compound can be purified by recrystallization or column chromatography.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[9][13][14]
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or derivatives) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3][12][15]
Protocol: Broth Microdilution Assay
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done by suspending colonies from an overnight culture in sterile saline or broth and adjusting the turbidity.
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Dilute the standardized inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL for bacteria). Add a specific volume of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results can also be read using a microplate reader.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the medicinal chemistry applications of this compound.
Synthesis Workflow
The synthesis of this compound from 4-hydroxybenzaldehyde involves a multi-step process.
MTT Assay Workflow
The MTT assay is a standard procedure to assess cell viability.
Aldehyde Oxidase Inhibition Pathway
This compound acts as a competitive inhibitor of aldehyde oxidase, preventing the metabolism of its substrates.
Conclusion
This compound is a promising and versatile platform for the development of new therapeutic agents. Its diverse biological activities, coupled with its synthetic tractability, make it an attractive starting point for medicinal chemistry campaigns. The quantitative data and detailed protocols provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this compound-based compounds for various therapeutic targets. Further research into the specific mechanisms of action and the structure-activity relationships of this compound derivatives will undoubtedly unlock their full therapeutic potential.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. protocols.io [protocols.io]
- 4. Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for Studying Enzyme Kinetics with Isovanillin as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of vanillin, is a phenolic aldehyde found in various plants.[1][2] Beyond its use as a flavoring agent, this compound has garnered significant interest in the scientific community for its role as an enzyme inhibitor.[3][4] Understanding the kinetics of enzyme inhibition by this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential in various applications, including drug development.
These application notes provide detailed protocols for studying the inhibitory effects of this compound on three key enzymes: aldehyde oxidase, tyrosinase, and α-glucosidase. The protocols are designed to guide researchers in determining kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to characterize the mode of inhibition.
Enzyme Inhibition by this compound: An Overview
This compound has been identified as a selective and potent inhibitor of aldehyde oxidase.[3][4] It acts as a competitive inhibitor for this enzyme.[4] While this compound itself is not a substrate for aldehyde oxidase, it is metabolized by aldehyde dehydrogenase to isovanillic acid.[3] This metabolic pathway is a key consideration when studying its inhibitory effects in biological systems. The inhibitory potential of this compound against other enzymes, such as tyrosinase and α-glucosidase, is an active area of research. While studies on its isomer, vanillin, have shown inhibitory activity against these enzymes, specific kinetic data for this compound is still emerging.[5][6]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following table summarizes the known quantitative data for this compound's inhibitory activity. This table should be updated with experimentally determined values for tyrosinase and α-glucosidase.
| Enzyme | Substrate | Inhibitor | Type of Inhibition | IC50 | Ki | Source |
| Aldehyde Oxidase | Vanillin | This compound | Competitive | - | Not explicitly stated, but inhibition is complete | [3][4] |
| Tyrosinase | L-DOPA | This compound | To be determined | To be determined | To be determined | - |
| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | This compound | To be determined | To be determined | To be determined | - |
Mandatory Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound to isovanillic acid by aldehyde dehydrogenase. This pathway is critical for understanding the bioavailability and mechanism of action of this compound as an enzyme inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. A new functionality study of vanillin as the inhibitor for α-glucosidase and its inhibition kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isovanillin Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of various isovanillin derivatives. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a guide for researchers in the field of medicinal chemistry and oncology drug discovery.
Introduction
This compound (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of vanillin, has emerged as a valuable scaffold in the design and synthesis of novel anticancer agents.[1] Its derivatives, including chalcones, Schiff bases, and hydrazones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2][3] These compounds often exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][5][6] This document outlines the synthesis of prominent this compound derivatives and the protocols for evaluating their anticancer properties.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Anticancer Activity of this compound-Derived Chalcones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 5f | MIA PaCa-2 (Pancreatic) | 5.4 ± 0.7 | [1] |
| A549 (Lung) | 10.45 ± 2.15 | [1] | |
| MCF-7 (Breast) | 13.0 ± 1.68 | [1] | |
| Vanillin-based Chalcone CH1 | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [7] |
| Vanillin-based Chalcone CH2 | HCT-116 (Colon) | 7.9 ± 1.37 µg/mL | [7] |
| Chalcone-linked Imidazolone 3f | HT-29 (Colon) | 6.78 | [1] |
| Chalcone-linked Imidazolone 3k | HT-29 (Colon) | 8.88 | [1] |
| Chalcone-linked Imidazolone 3g | Ishikawa (Endometrial) | 8.26 | [1] |
Table 2: Anticancer Activity of this compound-Derived Hydrazones and Other Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Vanillin Hydrazone Van2 | Hydrazone | MDA-MB-231 (Breast) | < 40% viability at 50 µg/mL | [2] |
| 6-bromothis compound (BVAN08) | Halogenated this compound | HeLa (Cervical) | 19.07 | [8] |
| This compound Derivative 3d | Oxadiazole | MCF-7 (Breast) | 43.4 | [9] |
| MDA-MB-231 (Breast) | 35.9 | [9] | ||
| This compound Derivative 4d | Oxadiazole | MCF-7 (Breast) | 39.0 | [9] |
| MDA-MB-231 (Breast) | 35.1 | [9] | ||
| Vanillin Oxime | Oxime | A549 (Lung) | Concentration-dependent suppression | [6] |
| NCI-H2170 (Lung) | Concentration-dependent suppression | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Derived Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcones from this compound and substituted acetophenones.[1][10]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-fluoroacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (10%)
-
Hydrochloric Acid (HCl) (1 M)
-
Acetone
-
Methylene chloride
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted acetophenone to the solution.
-
Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise while stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, acidify the reaction mixture to pH 2 with 1 M HCl.[11]
-
Extract the product with methylene chloride (3 x 40 mL).[11]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.[11]
-
Evaporate the solvent under reduced pressure to obtain the crude chalcone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Protocol 2: Synthesis of this compound-Derived Schiff Bases
This protocol details the synthesis of Schiff bases from this compound and a primary amine.[12][13]
Materials:
-
This compound
-
Primary amine (e.g., 4-aminoazobenzene)
-
Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of this compound and the primary amine in absolute methanol in a round-bottom flask.[12]
-
Add a few drops of glacial acetic acid as a catalyst.[13]
-
Reflux the reaction mixture for an appropriate time (typically 2-4 hours), monitoring by TLC.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold methanol and dry it to obtain the Schiff base derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[15]
Protocol 3: Synthesis of this compound-Derived Hydrazones
This protocol outlines the synthesis of hydrazones from this compound and a hydrazide.[2][16]
Materials:
-
This compound
-
Hydrazide (e.g., 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide)
-
Ethanol
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the hydrazide to the solution.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the product with cold ethanol and dry to yield the hydrazone derivative.
-
Recrystallize from a suitable solvent if further purification is required.
Protocol 4: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivative in the complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Caption: Intrinsic apoptosis pathway activated by some this compound derivatives.[4]
Caption: Mechanism of cell cycle arrest induced by certain this compound derivatives.[5][8]
Conclusion
This compound serves as a promising platform for the development of novel anticancer therapeutic agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of derivatives. The evaluation methods described are standard in the field and will allow for the effective screening and characterization of these compounds. Further studies into the precise molecular targets and mechanisms of action will be crucial for the clinical translation of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel vanillin-derived hydrazone compounds with antimicrobial, anticancer, and enzyme inhibition activities, along with molecular structure and drug-likeness assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway [kjpp.net]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activity of chalcones derived from vanillin and this compound [ouci.dntb.gov.ua]
- 11. Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. idosi.org [idosi.org]
- 15. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 16. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Isovanillin as a Flavoring Agent: Application Notes and Protocols for Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isovanillin as a flavoring agent in food science research. This document includes detailed information on its sensory properties, applications, and quantitative data, along with protocols for sensory evaluation, analytical quantification, and stability testing.
Introduction to this compound
This compound (3-hydroxy-4-methoxybenzaldehyde) is an isomer of vanillin, a primary component of vanilla flavor.[1] It is a phenolic aldehyde that contributes a unique sweet, creamy, and slightly spicy vanilla-like aroma to food products.[2][3] While less common than vanillin, this compound is a valuable flavoring agent and a versatile building block in the synthesis of pharmaceuticals and other organic compounds.[1][2][4] In the food industry, it is used to enhance and impart vanilla-like notes in a variety of products, including baked goods, confectionery, dairy products, and beverages.[3]
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties and typical usage levels of this compound in various food products is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₈O₃ | [1][5] |
| Molar Mass | 152.15 g/mol | [1][5] |
| Appearance | White to off-white/pale yellow crystalline solid | [4][5] |
| Melting Point | 113-116 °C | [1][5] |
| Boiling Point | 179 °C at 15 mmHg | [1][5] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform, carbon disulfide, and glacial acetic acid. | [5] |
| logP (o/w) | 1.25 | [1] |
Table 2: Typical Usage Levels of this compound in Food Products
| Food Product | Typical Usage Level (mg/kg) |
| Chocolate | 970 |
| Chewing Gum | 270 |
| Baked Goods (Cookies, Cakes) | 220 |
| Candy | 200 |
| Condiments | 150 |
| Cold Drinks | 95 |
Source: Adapted from industry application data.
Table 3: Solubility of this compound in Selected Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Methanol | 278.15 | 295.3 |
| 288.15 | 389.1 | |
| 298.15 | 509.8 | |
| 308.15 | 664.2 | |
| 318.15 | 859.6 | |
| Ethanol | 278.15 | 185.2 |
| 288.15 | 254.1 | |
| 298.15 | 342.9 | |
| 308.15 | 458.7 | |
| 318.15 | 609.1 | |
| Water | 283.15 | 0.98 |
| 293.15 | 1.45 | |
| 303.15 | 2.11 | |
| 313.15 | 3.03 |
Source: Adapted from solubility studies.[6]
Experimental Protocols
Sensory Evaluation Protocol: Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible sensory difference exists between two samples.[7]
Objective: To determine if a sensory panel can detect a difference between a control sample and a sample containing this compound.
Materials:
-
This compound
-
Food matrix (e.g., milk, sugar solution, plain biscuit dough)
-
Identical sample cups, coded with random three-digit numbers[8]
-
Water for palate cleansing[9]
-
Ballots for recording results[9]
-
Sensory panel of at least 15-30 trained or consumer panelists[7]
Procedure:
-
Sample Preparation:
-
Prepare a control sample (A) of the chosen food matrix.
-
Prepare a test sample (B) of the same food matrix containing a specific concentration of this compound.
-
Ensure both samples are at the same temperature and presented in identical cups.
-
-
Test Setup:
-
Evaluation:
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (or statistical software) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., 95%).[7]
-
Analytical Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in a food matrix, which can be adapted from methods used for vanillin and its isomers.[11][12][13]
Objective: To quantify the concentration of this compound in a food sample.
Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water (with 0.1% formic or acetic acid for pH adjustment)
-
This compound standard
-
Solvents for extraction (e.g., ethanol, methanol)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation (Extraction):
-
Homogenize the food sample.
-
Extract a known weight of the sample with a suitable solvent (e.g., sonication in ethanol).
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase. A gradient elution may be necessary for complex matrices.
-
Set the detector wavelength (e.g., 280 nm).
-
Inject the standards and the sample extract.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
-
Calculate the concentration of this compound in the original food sample, accounting for the initial weight and extraction volume.
-
Stability Testing Protocol
This protocol outlines a general procedure for assessing the stability of this compound in a food matrix under various storage conditions.[14][15][16]
Objective: To evaluate the stability of this compound in a food product over time under specific environmental conditions.
Materials:
-
Food product containing a known initial concentration of this compound.
-
Packaging material identical to the final product packaging.
-
Environmental chambers with controlled temperature and humidity.
-
Light-proof containers (for light stability testing).
-
HPLC system for quantification.
Procedure:
-
Sample Preparation and Storage:
-
Prepare multiple units of the food product with a known concentration of this compound.
-
Package the units in the final intended packaging.
-
Divide the samples into different storage conditions:
-
Long-term: e.g., 25 °C / 60% RH
-
Accelerated: e.g., 40 °C / 75% RH
-
Light exposure: As per ICH guidelines (if applicable).
-
-
-
Testing Schedule:
-
Analysis:
-
At each time point, withdraw samples from each storage condition.
-
Quantify the concentration of this compound using the HPLC method described above.
-
Perform sensory evaluation (e.g., triangle test) to assess any changes in flavor profile.
-
Observe and record any changes in physical appearance, such as color.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and predict the shelf-life of the product based on an acceptable level of this compound loss.
-
Signaling Pathways and Experimental Workflows
The perception of flavor is a complex process involving the interaction of flavor molecules with specific receptors in the mouth and nose. While the specific receptors for this compound are not as extensively studied as those for vanillin, it is likely to interact with similar pathways.
Putative Flavor Receptor Signaling Pathway for this compound
This compound, being structurally similar to vanillin, is hypothesized to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in the sensation of heat and pungency, and with certain bitter taste receptors (TAS2Rs).[17][18][19][20]
Caption: Putative signaling pathway for this compound flavor perception.
Experimental Workflow for this compound Application in Food Product Development
The following diagram illustrates a typical workflow for incorporating and evaluating this compound as a flavoring agent in a new food product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound – Camlinfs [camlinfs.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Measuring Flavor and Sensory Protocols [sensapure.com]
- 9. grownextgen.org [grownextgen.org]
- 10. Triangle Test [sensorysociety.org]
- 11. eurofins.de [eurofins.de]
- 12. researchgate.net [researchgate.net]
- 13. krackeler.com [krackeler.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 16. ifif.org [ifif.org]
- 17. Activation and sensitisation of the vanilloid receptor: role in gastrointestinal inflammation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Derivatization of Isovanillin for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key aromatic aldehyde utilized in the pharmaceutical, flavor, and fragrance industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. However, due to its polar hydroxyl group, direct GC-MS analysis of this compound can lead to poor chromatographic peak shape, thermal degradation, and reduced sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[1][2] This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique, for subsequent GC-MS analysis.
Principle of Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a non-polar trimethylsilyl (TMS) group.[3] This process is typically achieved using silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst, like trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, particularly for sterically hindered hydroxyl groups.[3] The resulting TMS-ether derivative of this compound is more volatile and thermally stable, making it amenable to GC-MS analysis.
Quantitative Data Summary
The choice of silylating reagent can influence the derivatization efficiency and, consequently, the analytical sensitivity. While specific comparative quantitative data for this compound is not extensively published, the following table summarizes the expected relative performance of common silylating reagents based on studies of similar phenolic compounds.
| Derivatization Reagent | Catalyst | Typical Reaction Conditions | Derivatization Yield (Relative) | Key Characteristics |
| BSTFA | None | 60-80°C for 30-60 min | High | Good general-purpose reagent with volatile by-products.[3] |
| BSTFA + 1% TMCS | 1% TMCS | 60-80°C for 30-60 min | Very High | Increased reactivity for hindered groups; catalyst enhances reaction rate.[1][3] |
| MSTFA | None | 60-80°C for 30-60 min | High | By-products are more volatile than those of BSTFA, which is advantageous for trace analysis.[3][4] |
| MSTFA + 1% TMCS | 1% TMCS | 60-80°C for 30-60 min | Very High | Offers the benefits of MSTFA with the enhanced reactivity of a catalyst.[4] |
Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS
This protocol details the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation (if required)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex thoroughly for 30 seconds to ensure complete mixing.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
-
Sample Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample can be injected directly into the GC-MS system. Alternatively, the sample can be diluted with an appropriate solvent (e.g., hexane) if necessary.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of the trimethylsilyl derivative of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |
| SIM Ions for this compound-TMS | m/z 224 (M+), 209 (M-15), 181 |
Experimental Workflow Diagram
References
Application Notes and Protocols: Isovanillin as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective aromatic aldehyde, has emerged as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring hydroxyl, methoxy, and aldehyde functional groups, provides multiple reaction sites for constructing diverse and complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of various heterocyclic systems from this compound, including thiazoles, isoxazoles, pyrimidines, and benzimidazoles. The methodologies presented herein are supported by quantitative data and detailed experimental procedures to facilitate their application in research and drug discovery.
Synthesis of Thiazolo[5,4-d]thiazoles
Thiazolo[5,4-d]thiazoles are a class of fused heterocyclic compounds with interesting photophysical and electronic properties. This compound can be efficiently converted to its corresponding thiazolo[5,4-d]thiazole derivative through a one-pot reaction.
Reaction Pathway: Synthesis of 5,5’-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)
Caption: Synthesis of a thiazolo[5,4-d]thiazole derivative from this compound.
Quantitative Data
| Product | Method | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 5,5’-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Classical Heating | 120 | 2 | 70 | 176 | [1] |
| 5,5’-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Microwave | 120 | 0.25 | 75 | 176 | [1] |
Experimental Protocol
Classical Heating Method:
-
In a round-bottom flask, combine this compound (2 mmol), dithiooxamide (1 mmol), and a catalytic amount of p-toluenesulfonic acid in ethylene glycol (5 mL).
-
Heat the reaction mixture at 120 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.[1]
Microwave Irradiation Method:
-
In a microwave-safe vial, combine this compound (2 mmol), dithiooxamide (1 mmol), and a catalytic amount of p-toluenesulfonic acid in ethylene glycol (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
Follow steps 4-7 from the classical heating method for workup and purification.[1]
Synthesis of Isoxazoles via this compound-Derived Chalcones
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms adjacent to each other. They are synthesized through the cyclocondensation of chalcones with hydroxylamine hydrochloride. This compound serves as a precursor for the synthesis of the required chalcone intermediate.
Reaction Pathway: Two-Step Synthesis of Isoxazoles from this compound
Caption: General two-step synthesis of isoxazoles from this compound.
Quantitative Data
Step 1: Synthesis of this compound-based Chalcones (Claisen-Schmidt Condensation)
| Chalcone Precursor | Acetophenone Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Acetophenone | KOH | Ethanol | 24 | 75-85 | [2] |
| This compound | 4-Chloroacetophenone | NaOH | Ethanol | 3 | 80 | [3] |
Step 2: Synthesis of Isoxazoles
| Chalcone | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| (E)-1-(4-hydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Hydroxylamine HCl | NaOH | Ethanol | 6-7 | 75-80 | [4] |
| (E)-1-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Hydroxylamine HCl | NaOAc | Ethanol | 6-7 | 75-80 | [4] |
Experimental Protocols
Protocol for Chalcone Synthesis (General Procedure):
-
Dissolve this compound (10 mmol) and an appropriate acetophenone derivative (10 mmol) in ethanol (30 mL).
-
To this solution, add an aqueous solution of NaOH or KOH (e.g., 40% w/v) dropwise with constant stirring.
-
Continue stirring at room temperature for the specified time (monitor by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol.[3]
Protocol for Isoxazole Synthesis (General Procedure):
-
In a round-bottom flask, dissolve the this compound-derived chalcone (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in ethanol (15 mL).
-
Add a base such as sodium acetate (2 mmol) or an aqueous solution of NaOH.
-
Reflux the mixture for 6-7 hours (monitor by TLC).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain the pure isoxazole derivative.[4]
Synthesis of Pyrimidines from this compound-Derived Chalcones
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous bioactive molecules. A common synthetic route involves the cyclocondensation of chalcones with urea, thiourea, or guanidine.
Reaction Pathway: Synthesis of Pyrimidines from this compound-based Chalcones
Caption: Synthesis of pyrimidines from this compound-derived chalcones.
Quantitative Data
| Chalcone | Reagent | Method | Time (h) | Yield (%) | Reference |
| (E)-1-phenyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Urea | Conventional (Reflux) | 4 | 58-65 | [3] |
| (E)-1-phenyl-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Urea | Microwave | 0.12-0.17 | 79-85 | [3] |
| (E)-1-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Guanidine HCl | Reflux | 8 | ~70 | [5] |
Experimental Protocols
Conventional Synthesis of Pyrimidines:
-
A mixture of the this compound-derived chalcone (10 mmol) and urea (10 mmol) is dissolved in ethanol (10 mL).
-
A 40% aqueous solution of potassium hydroxide (10 mL) is added slowly with constant stirring.
-
The reaction mixture is refluxed on a water bath for 4 hours, with TLC monitoring.
-
After completion, the mixture is cooled and poured into ice-cold water, then neutralized with dilute HCl.
-
The resulting precipitate is filtered, washed with water, and dried.[3][6]
Microwave-Assisted Synthesis of Pyrimidines:
-
A mixture of the chalcone (10 mmol) and urea (10 mmol) is dissolved in ethanol (10 mL).
-
A 40% aqueous potassium hydroxide solution (10 mL) is added with stirring.
-
The reaction mixture is placed in a microwave and irradiated at 210 W for 7-10 minutes, with TLC monitoring.
-
Work-up is performed as described in the conventional method.[3][6]
Synthesis of Benzimidazoles from this compound
Benzimidazoles are important heterocyclic compounds with a wide range of biological activities. A common synthetic method involves the condensation of an o-phenylenediamine with an aldehyde.
Reaction Pathway: One-Pot Synthesis of Benzimidazoles
Caption: One-pot synthesis of a benzimidazole derivative from this compound.
Quantitative Data
| Aldehyde | Catalyst | Method | Time | Yield (%) | Reference |
| Vanillin (isomer of this compound) | Alumina | Microwave (200W) | 22 sec | High | [7] |
| Various Aldehydes | LaCl₃ | Stirring at RT | 1-2 h | 85-95 | [8] |
| Various Aldehydes | NH₄Cl | Heating at 80-90°C | 2-3 h | 80-94 | [8] |
Experimental Protocol
Microwave-Assisted Synthesis using Alumina:
-
A mixture of o-phenylenediamine (10 mmol) and this compound (10 mmol) is treated with alumina (1 g) and acetonitrile (20 mL).
-
The mixture is triturated and then irradiated in a microwave at 200W for approximately 20-30 seconds.
-
After the reaction, the solvent is evaporated, and the product is purified, often by recrystallization, to yield the benzimidazole derivative.[7]
Lanthanum Chloride Catalyzed Synthesis:
-
To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add this compound (1.2 mmol).
-
Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the product.[8]
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented in these application notes demonstrate efficient and practical methods for the preparation of thiazoles, isoxazoles, pyrimidines, and benzimidazoles. These methodologies, which include both conventional and microwave-assisted techniques, offer researchers and drug development professionals a robust toolkit for accessing novel heterocyclic structures with potential applications in medicinal chemistry and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Isovanillin Synthesis from Vanillin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of isovanillin synthesized from vanillin.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for synthesizing this compound from its isomer, vanillin?
A1: A direct one-step conversion is challenging due to the need to swap the positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups. The most common and effective strategy is a two-step process:
-
Methylation: The phenolic hydroxyl group of vanillin is methylated to form an intermediate, veratraldehyde (3,4-dimethoxybenzaldehyde).
-
Selective Demethylation: Veratraldehyde then undergoes a selective demethylation at the 3-position to yield this compound (3-hydroxy-4-methoxybenzaldehyde).
Q2: Why is the methylation of vanillin a necessary first step?
A2: Methylating the hydroxyl group of vanillin to form veratraldehyde is crucial because it creates two methoxy groups that have different reactivities. The methoxy group at the 3-position is more susceptible to cleavage under certain acidic conditions, allowing for the selective formation of this compound in the subsequent step.
Q3: What are the key challenges in this synthesis that can affect the final yield?
A3: The main challenges are:
-
Incomplete Methylation: Ensuring the complete conversion of vanillin to veratraldehyde is critical. Any remaining vanillin will be difficult to separate from the final this compound product.
-
Regioselectivity of Demethylation: The demethylation of veratraldehyde must be highly selective for the 3-position. Non-selective demethylation can lead to the regeneration of vanillin or the formation of protocatechualdehyde (3,4-dihydroxybenzaldehyde), complicating purification and reducing the yield of the desired product.[1]
-
Product Purification: Separating this compound from the starting material, intermediate, and side products requires careful purification, often involving extraction and crystallization.[2]
Synthesis Pathway and Workflow
The following diagrams illustrate the chemical pathway from vanillin to this compound and the general experimental workflow.
Troubleshooting Guide
Problem 1: Low yield in the methylation of vanillin to veratraldehyde (Step 1).
| Possible Cause | Identification | Solution |
| Incomplete Reaction | TLC or GC-MS analysis of the crude product shows a significant amount of unreacted vanillin. | Ensure a molar excess of the methylating agent (e.g., dimethyl sulfate) is used. The reaction is often run for 1-4 hours at 80-95°C.[1] Extend the reaction time if monitoring shows incomplete conversion. |
| Improper pH Control | The reaction mixture did not remain basic throughout the addition of the methylating agent. The phenolic -OH group must be deprotonated to react. | Use a sufficient amount of a strong base (e.g., NaOH, KOH). In some protocols, the base is added portion-wise with the methylating agent to maintain alkalinity.[3] |
| Decomposition of Reagents | The methylating agent (e.g., dimethyl sulfate) may have hydrolyzed before reacting. | Add the methylating agent gradually to the heated, basic solution of vanillin to ensure it reacts promptly. Use fresh, high-quality reagents. |
| Sub-optimal Reagents | The grade of vanillin used contains impurities that inhibit the reaction. | Start with high-purity vanillin (m.p. 81–82°C) for best results.[3] |
Problem 2: Poor selectivity in the demethylation of veratraldehyde (Step 2), leading to contamination with vanillin or protocatechualdehyde.
| Possible Cause | Identification | Solution |
| Reaction Conditions Too Harsh | NMR or GC-MS of the crude product shows significant amounts of protocatechualdehyde (both methoxy groups cleaved). | Reduce the reaction temperature or shorten the reaction time. The reaction is sensitive; for example, using 98% sulfuric acid, a temperature of 65°C for 3.5 hours is recommended.[1] |
| Reaction Conditions Too Mild | Significant amounts of unreacted veratraldehyde are present in the crude product. | Increase the reaction temperature or extend the reaction time. Careful optimization is required. Monitor the reaction progress closely using TLC or GC to find the optimal endpoint. |
| Incorrect Choice of Acid | The acid used is not effective for selective demethylation. U.S. Patent 3,367,972 notes that acid hydrolysis can be slow and not very selective.[1] | Strong acids like concentrated sulfuric acid are often used.[1] The choice of acid and its concentration are critical parameters that must be controlled. |
| Formation of Vanillin | The product is contaminated with vanillin, indicating cleavage of the 4-position methoxy group. | This suggests a lack of regioselectivity. The synthesis is designed to preferentially cleave the 3-position methoxy group. Using a bulkier alkyl group in the 3-position (e.g., ethoxy instead of methoxy) and then performing dealkylation can enhance selectivity for cleaving at that position.[1] |
Problem 3: Difficulty in purifying the final this compound product.
| Possible Cause | Identification | Solution |
| Inadequate Separation from Side Products | The melting point of the crystallized product is broad or low. NMR spectrum shows impurities. | After quenching the reaction and extracting the product into an organic solvent, wash the organic phase thoroughly. First with water, then with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, and finally with brine.[4] |
| Poor Crystallization | The product oils out or forms a very fine powder that is difficult to filter. | Choose an appropriate solvent system for crystallization. A common method is to dissolve the crude solid in a minimal amount of hot ethanol and then slowly add water until turbidity is observed, followed by slow cooling to promote crystal growth.[4] Seeding with a pure crystal of this compound can help induce crystallization. |
| Presence of Isomeric Impurities | The product is contaminated with vanillin, which has similar properties and can be difficult to separate by simple crystallization. | If significant isomeric impurity is present, column chromatography (flash chromatography) may be necessary for effective separation.[4] Alternatively, capillary zone electrophoresis has been shown to effectively separate vanillin isomers.[5] |
Troubleshooting Decision Tree
Data Presentation: Reaction Yields
Table 1: Methylation of Vanillin to Veratraldehyde
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfate | NaOH | Water | 100 (Steam Bath) | ~2.5 | 82-87 | [3] |
| Dimethyl Sulfate | KOH | Water | ~100 | - | 92-95 | [3] |
| Methyl Iodide | - | - | - | - | - | [3] |
Table 2: Selective Dealkylation/Demethylation to this compound
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3-Ethoxy-4-methoxybenzaldehyde | 98% H₂SO₄ | 65 | 3.5 | - | 95 | [1][2] |
| Veratraldehyde | H₂SO₄ / Sulfide Compound | 65 | 3 | 82.7 | - | [6] |
| Veratraldehyde | Methionine / Methanesulfonic acid | - | 24 | Low | - | [6] |
| 3-Bromo-4-methoxybenzaldehyde | NaOH / CuCl | - | - | Total: 64.1 (3 steps) | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of Veratraldehyde from Vanillin
This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.619 (1943).[3]
-
Setup: In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, add 182 g (1.2 moles) of high-purity vanillin and 450 mL of boiling water. Heat the mixture on a steam bath.
-
Addition of Base: Prepare a solution of 150 g of NaOH in water and dilute to 750 mL. Heat 360 mL of this NaOH solution to approximately 100°C and add it in one portion to the hot vanillin mixture.
-
Methylation: With continued heating and stirring, add 189 g (142 mL) of dimethyl sulfate through the separatory funnel at a rate that maintains gentle boiling (this typically takes about one hour).
-
Completion: After the addition is complete, continue heating for another 45 minutes. Then, add an additional 39 g (30 mL) of dimethyl sulfate. The mixture should become acidic to litmus paper.
-
Further Additions: After 10 more minutes of heating, make the solution slightly alkaline with ~60 mL of the NaOH solution, then add another 39 g portion of dimethyl sulfate. Repeat this alternating addition of base and methyl sulfate twice more.
-
Final Reaction: Make the reaction mixture strongly alkaline with 150 mL of the NaOH solution and heat for a final 20 minutes.
-
Work-up: Cool the mixture rapidly to 25°C with stirring. Extract the product with three 300-mL portions of ether.
-
Isolation: Combine the ether extracts, dry over anhydrous magnesium sulfate, and distill the ether. The remaining oil will solidify upon standing. The expected yield is 164–173 g (82–87%).
Protocol 2: Selective Demethylation to this compound
This protocol is based on the process described in U.S. Patent 5,786,516A.[1]
-
Setup: In a 1.5-liter jacketed reactor equipped with a mechanical stirrer and a nitrogen inlet, add the veratraldehyde synthesized in the previous step (e.g., ~270 g).
-
Addition of Acid: Under a nitrogen atmosphere, carefully add 742 g of 98% sulfuric acid to the veratraldehyde.
-
Reaction: Heat the mixture to 65°C and maintain this temperature with stirring for 3 hours and 30 minutes.
-
Quenching: Cool the reaction mixture and pour it into 2 liters of ice-cold water with vigorous stirring. A precipitate will form.
-
Extraction: Dissolve the precipitate by adding 2 liters of a suitable organic solvent like methyl isobutyl ketone. Separate the organic phase. Extract the remaining aqueous phase with an additional 0.75 liters of the solvent.
-
Washing: Combine the organic phases and wash with water until the pH of the washings is between 6.5 and 7.0. A dilute basic solution (e.g., NaOH) may be used for the final wash to neutralize any remaining acid.
-
Isolation: Evaporate the solvent under reduced pressure. The this compound product will precipitate. Isolate the solid by filtration. The product can be further purified by crystallization.[1]
Protocol 3: Purification of this compound by Crystallization
This is a general procedure based on common laboratory techniques.[4]
-
Dissolution: Transfer the crude this compound solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating.
-
Crystallization: Slowly add hot water to the ethanol solution dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water or a cold ethanol/water mixture to remove any soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.
References
- 1. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US5648552A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Approaches to Iodinated Derivatives of Vanillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Simultaneous separation and determination of vanillin and o-vanillin by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Process for preparing this compound - Patent 0758639 [data.epo.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Selective Synthesis of Isovanillin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the synthesis of this compound.
Q1: Why is my yield low and selectivity poor when synthesizing this compound from veratraldehyde (3,4-dimethoxybenzaldehyde)?
A: Low yields and poor selectivity in the demethylation of veratraldehyde are common issues. The reaction is often slow and not highly selective, leading to the formation of vanillin as a significant byproduct, which complicates purification.[1][2]
-
Troubleshooting Steps:
-
Reaction Time and Temperature: The acid hydrolysis of veratraldehyde can be slow. For instance, one process reported only a 35.8% conversion after 360 minutes at 70.5-72.3°C.[1][2] Ensure your reaction has proceeded for a sufficient duration. The reaction temperature is critical and generally ranges from 20°C to 150°C, preferably 40°C to 120°C when using sulfuric acid.[3]
-
Reagent Choice: Using methionine in methanesulfonic acid is one route, but the process is lengthy, and the acid is expensive, with selectivity not being very good.[1] A more effective method involves the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde (where the alkoxy group has at least two carbons) using a strong acid, which can be a more rapid and high-yield process.[1][2]
-
Byproduct Formation: The formation of vanillin is a key challenge.[3] The amount of sulfuric acid used can influence byproduct formation; a weight ratio of 3 to 30 times that of the starting material is recommended.[3]
-
Q2: I am attempting the selective O-methylation of protocatechualdehyde. What are the primary challenges with this route?
A: The selective O-methylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde) presents several difficulties that can impact its feasibility for large-scale synthesis.
-
Key Challenges:
-
Moderate Yield: Yields are often moderate, with one reported method using methyl iodide and sodium hydride achieving only a 65% yield of this compound.[1][2]
-
Lack of Selectivity: The reaction can produce a mixture of this compound and its isomer, vanillin, which requires complex separation and purification steps.[4]
-
Economic Viability: The starting material, protocatechualdehyde, is not a readily available industrial product, and the use of organic solvents like dimethyl sulfoxide increases production costs.[1][2]
-
Q3: How can I effectively purify this compound from the reaction mixture, especially when vanillin is present as a byproduct?
A: Purification of this compound involves several standard laboratory techniques. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Purification Protocol:
-
Quenching and Extraction: After the reaction, the mixture is typically cooled and diluted with ice-cold water.[1][2] The this compound is then extracted into a water-insoluble organic solvent. Suitable solvents include methyl isobutyl ketone, ethyl ether, isopropyl ether, chloroform, or dichloroethane.[1][2]
-
Washing: The organic phase should be washed to a neutral pH (around 6.5-7.0), often using a basic agent like aqueous sodium hydroxide solution followed by water.[1][2]
-
Solvent Removal: The organic solvent is then evaporated under reduced pressure.[1][2]
-
Crystallization/Precipitation: this compound will precipitate upon solvent removal. The solid can be isolated by filtration.[1][2] For further purification to remove isomers like vanillin, recrystallization is a common and effective method.[3][5]
-
Q4: My synthesis involves the dealkylation of 3-ethoxy-4-methoxybenzaldehyde using concentrated sulfuric acid, but the yield is lower than the reported 96%. What could be wrong?
A: While this method is known for high yields, several factors can lead to suboptimal results.
-
Troubleshooting Steps:
-
Acid Concentration and Amount: Ensure the sulfuric acid is sufficiently concentrated. The amount of acid is also crucial; using too little can lead to increased formation of undesirable byproducts.[3]
-
Reaction Temperature: The optimal temperature range when using sulfuric acid to remove a linear alkyl group (like ethyl) is between 50°C and 90°C, ideally 60°C to 80°C.[1] For branched alkyl groups, the temperature should be lower, between 0°C and 40°C.[1]
-
Reaction Time: A typical reaction time for this process is around 3.5 hours at 65°C.[1][2] Incomplete reactions will naturally lead to lower yields.
-
Work-up Procedure: Ensure the post-reaction work-up is performed correctly, including proper extraction and washing, to avoid loss of product.[1][2]
-
Environmental Concerns: Be aware that this method generates a significant amount of acidic waste, which requires careful handling and disposal.[4]
-
Q5: Are there any biocatalytic or "greener" methods for synthesizing this compound, and what are their challenges?
A: Yes, biocatalytic methods are being explored as more environmentally friendly alternatives. However, they come with their own set of challenges.
-
Biocatalytic Approaches & Challenges:
-
Enzymatic Conversion: S-Adenosylmethionine (SAM)-dependent enzymes can be used for the regiocomplementary O-methylation of catechols.[6] The main hurdles are the need for a stoichiometric supply of the expensive cofactor SAM and the inhibitory effect of the byproduct S-adenosyl-L-homocysteine.[6] Enzyme cascades are being developed to regenerate SAM in situ to overcome these issues.[6]
-
Whole-Cell Biotransformation: Microorganisms can be used to convert precursors like ferulic acid or eugenol into vanillin and its isomers.[7][8] Key challenges include the cellular toxicity of the aldehyde products and the undesirable overoxidation of this compound to isovanillic acid or other byproducts.[9][10]
-
Quantitative Data Summary
The following tables summarize quantitative data for various this compound synthesis methods, allowing for easy comparison.
Table 1: Comparison of this compound Synthesis Routes
| Starting Material | Key Reagents | Reported Yield | Key Challenges | Reference |
| Protocatechualdehyde | Methyl iodide, Sodium hydride, DMSO | 65% | Low selectivity (vanillin byproduct), expensive starting material, solvent cost.[1][4] | [1][2] |
| Veratraldehyde | Strong acid (e.g., H₂SO₄) | 33.2% (at 35.8% conversion) | Slow reaction, poor selectivity (vanillin byproduct), harsh conditions.[1][2] | [1][2] |
| Veratraldehyde | Methionine, Methanesulfonic acid | Low (not specified) | Long reaction time, expensive and corrosive acid, poor selectivity.[1][3] | [1] |
| 3-Ethoxy-4-methoxybenzaldehyde | Concentrated H₂SO₄ | 96% | Generates large amounts of acidic waste, economically less viable if starting from ethyl vanillin.[4] | [4] |
| 4-Hydroxybenzaldehyde | Br₂, Methyl iodide, NaOH/CuCl | 64.1% | Multi-step synthesis.[11][12] | [11][12] |
Table 2: Reaction Conditions for Dealkylation of 3-Alkoxy-4-methoxybenzaldehyde
| Alkoxy Group (R) | Strong Acid | Temperature Range (°C) | Preferred Temperature (°C) | Reference |
| Linear (e.g., ethyl, n-propyl) | H₂SO₄ | 50 - 90 | 60 - 80 | [1] |
| Branched (e.g., isopropyl) | H₂SO₄ | 0 - 40 | 0 - 30 | [1] |
| Linear (e.g., ethyl, n-propyl) | HCl or HBr | 100 - 150 | 100 - 130 | [1] |
| Branched (e.g., isopropyl) | HCl or HBr | 50 - 100 | 60 - 80 | [1] |
Experimental Protocols
Protocol 1: this compound Synthesis by De-ethylation of 3-Ethoxy-4-methoxybenzaldehyde
This protocol is adapted from the process described in U.S. Patent 5,648,552.[2]
-
Reaction Setup: In a suitable reactor, introduce 3-ethoxy-4-methoxybenzaldehyde. While stirring, add concentrated sulfuric acid. A typical ratio involves heating a mixture of the starting material with the acid.
-
Heating: Heat the mixture to 65°C and maintain this temperature for approximately 3.5 hours.
-
Quenching: Cool the reaction mass and pour it into 2 liters of ice-cold water with stirring. A precipitate will form.
-
Extraction: Dissolve the precipitate by adding 2 liters of methyl isobutyl ketone. Separate the organic phase. Re-extract the aqueous phase with an additional 0.75 liters of methyl isobutyl ketone.
-
Washing: Combine the organic phases and wash with a basic solution (e.g., dilute NaOH) and then water until the pH is neutral (~7).
-
Isolation: Evaporate the organic solvent at 60°C under reduced pressure (approx. 100 mm Hg). The resulting solid is this compound.
-
Purification (Optional): The crude this compound (approx. 95% purity) can be further purified by recrystallization.
Protocol 2: Purification of this compound by Recrystallization
This is a general procedure for purifying crude this compound.
-
Dissolution: Dissolve the crude this compound solid in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under high vacuum for several hours to remove any residual solvent.
Visualizations
The following diagrams illustrate key workflows and reaction pathways in the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Challenge of selectivity in the O-methylation of protocatechualdehyde.
Caption: Byproduct formation in the demethylation of veratraldehyde.
References
- 1. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US5648552A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Process for preparing this compound - Patent 0758639 [data.epo.org]
- 4. Page loading... [guidechem.com]
- 5. Approaches to Iodinated Derivatives of Vanillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Status, Challenges, and Prospects for the Biological Production of Vanillin [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Stabilizing Isovanillin in Solution
Welcome to the technical support center for isovanillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of vanillin. It is a pale yellow crystalline powder. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Melting Point | 113-116 °C | [1] |
| Boiling Point | 179 °C at 15 mmHg | [1] |
| pKa | 9.248 | [1] |
| Appearance | Pale yellow to light brown crystalline powder | [1] |
Q2: What are the best solvents for dissolving this compound?
A2: this compound has limited solubility in water but is soluble in various organic solvents. For experimental purposes, especially in biological assays, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble | A suitable alternative to DMSO for stock solutions. |
| Methanol | Soluble | Can be used for stock solutions, particularly for chemical analyses. |
| Acetone | Soluble | Generally not recommended for biological assays due to potential cell toxicity. |
| Water | Slightly soluble | Not suitable for preparing concentrated stock solutions. |
Q3: How stable is this compound in solution and what factors can cause it to degrade?
A3: this compound, as a phenolic aldehyde, is susceptible to degradation under certain conditions. The primary factors that can affect its stability in solution are pH, temperature, and light exposure.
-
pH: Phenolic compounds can be less stable in alkaline (high pH) conditions, which can promote oxidation.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Studies on its isomer, vanillin, have shown thermal decomposition at temperatures above 130-150°C.[2] While specific data for this compound is limited, it is advisable to avoid prolonged exposure to high temperatures. Vanillin has been shown to be stable in water up to 250°C for short periods (60 minutes).[3]
-
Light: Exposure to UV light can cause photodegradation of both vanillin and this compound in solution.[4][5] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the known degradation products of this compound?
A4: The primary degradation product of this compound through metabolic processes is isovanillic acid, which is formed by the action of aldehyde dehydrogenase.[6][7] Under conditions of thermal degradation, the isomer vanillin has been shown to decompose into various products including vanillic acid and other aromatic compounds.[8][9] Photodegradation of vanillin can lead to the formation of dimers.[4][5][10] It is reasonable to expect similar degradation pathways for this compound under harsh conditions.
Q5: Are there any recommended stabilizing agents for this compound solutions?
A5: While specific studies on stabilizing agents for this compound are not widely available, general principles for stabilizing phenolic compounds can be applied. The use of antioxidants may help to prevent oxidative degradation.
-
Ascorbic Acid (Vitamin C): Can be used as a general antioxidant to protect phenolic compounds in aqueous solutions.
-
Butylated Hydroxytoluene (BHT): A common antioxidant used to stabilize organic compounds, though its use in biological systems should be carefully considered due to potential cellular effects.
It is crucial to validate the compatibility of any stabilizing agent with your specific experimental system and to run appropriate controls.
Troubleshooting Guides
Issue 1: My this compound is not dissolving in my aqueous buffer or cell culture medium.
-
Cause: this compound has low aqueous solubility. Direct dissolution in aqueous solutions is often unsuccessful.
-
Solution:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a suitable organic solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM).
-
Serial Dilution: Dilute the stock solution into your aqueous buffer or medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO in cell culture).
-
Gentle Warming and Mixing: If the compound is slow to dissolve in the organic solvent, gentle warming (e.g., to 37°C) and vortexing or sonication can be helpful.[11]
-
Issue 2: My this compound precipitates out of solution after I dilute the stock into my experimental medium.
-
Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit, even with the presence of a small amount of organic solvent.
-
Solution:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound.
-
Optimize Dilution: Add the stock solution to your medium while gently vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Warming the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock can sometimes improve solubility.[11]
-
Use a Carrier Protein (for in vitro assays): In some cases, the presence of a protein like bovine serum albumin (BSA) in the buffer can help to solubilize hydrophobic compounds.
-
Issue 3: I am observing inconsistent results in my experiments using this compound.
-
Cause: This could be due to the degradation of this compound in your stock or working solutions.
-
Solution:
-
Proper Storage: Store this compound powder in a cool, dry, and dark place. Stock solutions in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
-
Prepare Fresh Working Solutions: Prepare your final working solutions fresh for each experiment from a frozen stock aliquot. Do not store dilute aqueous solutions of this compound for extended periods.
-
Protect from Light: During your experiments, protect the solutions containing this compound from direct light exposure as much as possible.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile tips
-
-
Procedure:
-
Tare a sterile vial on an analytical balance.
-
Carefully weigh 152.15 mg of this compound powder and add it to the vial.
-
Add 10 mL of DMSO to the vial.
-
Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell Culture
-
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube
-
-
Procedure:
-
Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 999 µL of the pre-warmed cell culture medium.
-
Add 1 µL of the 100 mM this compound stock solution to the medium. This creates a 1:1000 dilution and a final this compound concentration of 100 µM, with a final DMSO concentration of 0.1%.
-
Mix immediately by gentle inversion or pipetting. Do not vortex vigorously to avoid foaming of the medium.
-
Use the working solution immediately for your experiment.
-
Signaling Pathways and Experimental Workflows
This compound is known to be a selective inhibitor of aldehyde oxidase (AOX) and is metabolized by aldehyde dehydrogenase (ALDH).[1][6][7] While direct studies on this compound's effects on other signaling pathways are limited, its structural similarity to vanillin suggests potential interactions with pathways like NF-κB and MAPK/ERK, which are involved in inflammation and cellular stress responses.[12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin [xuebao.sit.edu.cn]
- 3. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vanillin attenuates thioacetamide-induced renal assault by direct and indirect mediation of the TGFβ, ERK and Smad signalling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O-Methylation in Isovanillin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the O-methylation step of isovanillin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the O-methylation step to produce a precursor to this compound?
A common industrial route to this compound involves the O-methylation of a 3-alkoxy-4-hydroxybenzaldehyde, such as ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), to form 3-ethoxy-4-methoxybenzaldehyde. This intermediate is then selectively dealkylated at the 3-position to yield this compound.[1][2] Another starting material that can be used is protocatechualdehyde (3,4-dihydroxybenzaldehyde), which requires selective methylation at the 4-position.[1]
Q2: What are the recommended methylating agents for this reaction?
Dimethyl sulfate (DMS) and methyl chloride are the preferred methylating agents for industrial applications.[1] Methyl iodide can also be used, particularly in lab-scale syntheses.[1] For a more environmentally friendly approach, dimethyl carbonate (DMC) is a viable alternative, often used in conjunction with a phase transfer catalyst.[3]
Q3: What are the optimal reaction conditions for the O-methylation of a 3-alkoxy-4-hydroxybenzaldehyde?
The O-methylation reaction is typically carried out under basic conditions, with a pH between 8 and 10, and preferably above 9.[1] The reaction temperature generally ranges from 60°C to 100°C, with a preferred range of 80°C to 95°C.[1] The reaction time can vary from 1 to 8 hours, with 1 to 4 hours usually being sufficient.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ether and hexanes, can be used to separate the starting material from the methylated product.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed. - Increase Temperature: If the reaction is slow, consider increasing the temperature within the recommended range (80-95°C).[1] - Check pH: Ensure the pH of the reaction mixture is maintained above 9.[1] |
| Suboptimal Reagent Stoichiometry: The molar ratio of the methylating agent to the starting material may be insufficient. | - Increase Methylating Agent: Use a slight excess of the methylating agent. A molar ratio of alkylating agent to the hydroxybenzaldehyde derivative of up to 2.0 is sometimes used.[1] | |
| Poor Quality Reagents: The starting material, methylating agent, or base may be of poor quality or decomposed. | - Use Fresh Reagents: Ensure all reagents are of high purity and have been stored correctly. | |
| Formation of Byproducts | Over-methylation (e.g., formation of veratraldehyde from protocatechualdehyde) | - Control Stoichiometry: Use a controlled amount of the methylating agent (closer to a 1:1 molar ratio). - Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures. |
| Incorrect Regioselectivity (methylation at the wrong hydroxyl group when starting with a dihydroxy compound) | - Use a Bulky Protecting Group: If selective methylation is challenging, consider protecting one of the hydroxyl groups before methylation. - Optimize Base and Solvent System: The choice of base and solvent can influence regioselectivity. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) has been shown to favor alkylation of the more acidic hydroxyl group.[4] | |
| Difficult Product Isolation | Emulsion Formation During Work-up: The formation of an emulsion can make phase separation difficult. | - Add Saturated Brine: Add a saturated sodium chloride solution to the aqueous layer to help break the emulsion. - Filter Through Celite: Filtering the mixture through a pad of celite can also help to break up emulsions. |
| Product is an Oil Instead of a Solid: The product may not crystallize as expected. | - Purification by Chromatography: If crystallization is unsuccessful, purify the product using column chromatography. - Distillation: For thermally stable products, distillation under reduced pressure can be an effective purification method.[5] |
Quantitative Data Summary
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Vanillin | Dimethyl Sulfate | Sodium Hydroxide | Water | 90 | 3 | High (not specified) | [1] |
| Protocatechualdehyde | Methyl Iodide | Sodium Hydride | DMSO | Not specified | Not specified | 65 | [1] |
| Vanillin | Dimethyl Sulfate | Sodium Carbonate | None (neat) | 80 | 1.5 | Quantitative | [6] |
| o-Vanillin | Dimethyl Sulfate | Sodium Carbonate | None (neat) | 80-85 | 2.5 | 95.4 (conversion) | [6] |
| p-Cresol | Dimethyl Carbonate | Potassium Carbonate | None (neat) | 90-100 | 5 | 99 | [3] |
Experimental Protocols
Detailed Protocol for O-Methylation of Ethyl Vanillin using Dimethyl Sulfate
This protocol is adapted from a general procedure for the methylation of phenolic compounds.[1][5]
Materials:
-
Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene (or other suitable extraction solvent like methyl isobutyl ketone)
-
Hydrochloric acid (HCl) (for acidification)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add ethyl vanillin and water.
-
Basification: Heat the mixture to 90°C with stirring. Prepare a solution of sodium hydroxide and add it to the flask to raise the pH to above 9.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate to the reaction mixture through the dropping funnel over a period of 1-2 hours while maintaining the temperature at 90°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 90°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a neutral pH (around 7) with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with toluene.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Visualizations
Caption: General experimental workflow for the O-methylation of a hydroxybenzaldehyde derivative.
Caption: Troubleshooting decision tree for addressing low yield in the O-methylation reaction.
References
- 1. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to Iodinated Derivatives of Vanillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Isovanillin in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound has limited solubility in water due to its chemical structure. It is a phenolic aldehyde with both a polar hydroxyl (-OH) group and a less polar methoxy (-OCH3) group attached to a benzene ring.[1] While the hydroxyl group can form hydrogen bonds with water, the overall molecule has significant non-polar character, leading to a low aqueous solubility of approximately 2.27 g/L at 20°C.[2] It is considered slightly soluble in cold water and more soluble in hot water.[3]
Q2: I need to prepare an aqueous stock solution of this compound for my experiment. What are my options?
A2: Due to its low water solubility, preparing a concentrated aqueous stock solution of this compound requires a solubilization strategy. The primary methods include:
-
Using Co-solvents: A common and effective approach is to first dissolve this compound in a water-miscible organic solvent and then dilute it with your aqueous medium.
-
pH Adjustment: As a phenolic compound, this compound's solubility is pH-dependent. Increasing the pH of the solution can significantly enhance its solubility.
-
Using Cyclodextrins: These cyclic oligosaccharides can encapsulate the this compound molecule, forming an inclusion complex that is more water-soluble.
The best method depends on the specific constraints of your experiment, such as tolerance for organic solvents or pH changes.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer/media. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (DMSO) is no longer high enough to keep the this compound dissolved in the final aqueous solution. To resolve this:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your working solution.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, always be mindful of solvent toxicity in cellular or in vivo assays.
-
Use a Different Solubilization Method: Consider pH adjustment or cyclodextrin complexation, which avoid the use of high concentrations of organic co-solvents.
-
Use a Multi-component Solvent System: Formulations combining multiple co-solvents and surfactants, such as DMSO, PEG300, and Tween 80, can sometimes achieve higher solubility in the final aqueous dilution.[4][5]
Q4: What is the effect of pH on this compound solubility?
A4: this compound is a weak acid due to its phenolic hydroxyl group, with a reported pKa of approximately 8.89.[2]
-
Below the pKa (pH < 8.9): this compound exists predominantly in its neutral, less soluble form.
-
Above the pKa (pH > 8.9): The hydroxyl group deprotonates to form the phenolate ion. This charged species is significantly more polar and, therefore, more soluble in water. Thus, adjusting the pH of your aqueous medium to be slightly alkaline (e.g., pH 9-10) can dramatically increase this compound's solubility. However, you must ensure this pH is compatible with your experimental system and the stability of other components.
Q5: How do cyclodextrins work to improve this compound solubility?
A5: Cyclodextrins are doughnut-shaped molecules with a hydrophobic (water-repelling) interior and a hydrophilic (water-attracting) exterior. The non-polar part of the this compound molecule can fit inside the hydrophobic cavity of the cyclodextrin, forming a stable inclusion complex.[6] This complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively shielding the poorly soluble this compound and increasing its overall solubility in the aqueous solution.[6][7] Studies on the related compound, vanillin, show that β-cyclodextrins and γ-cyclodextrins are effective at forming these complexes.[8][9][10]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 2.27 g/L (14.9 mM) | 20 | Slightly soluble.[2] |
| Hot Water | Soluble | Not specified | Solubility increases with temperature.[3] |
| DMSO | 30 mg/mL (197.17 mM)[11] | Room Temp. | High solubility. Use fresh, anhydrous DMSO as moisture can reduce solubility.[11] |
| Ethanol | Soluble | Not specified | This compound is readily soluble in ethanol.[3][12] |
| Methanol | Soluble | Not specified | Soluble in methanol.[2][13][14] |
| Acetone | Soluble | Not specified | Soluble in acetone.[2][13][14] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (16.43 mM) | Room Temp. | A common formulation for in vivo studies.[5][15] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.43 mM) | Room Temp. | Formulation using a co-solvent and a modified cyclodextrin.[5] |
Troubleshooting & Experimental Workflows
This decision tree can help you select the appropriate solubilization strategy for your experiment.
The diagram below illustrates the mechanism of cyclodextrin-based solubilization.
Experimental Protocols
Protocol 1: Co-Solvent Method for Preparing this compound Stock Solution
This protocol is suitable for applications where a small amount of an organic solvent is tolerable. DMSO is used as an example.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
-
Target aqueous buffer or cell culture medium
-
-
Procedure:
-
Weigh the desired amount of this compound and place it into a sterile vial.
-
Add the minimum required volume of DMSO to achieve the desired stock concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).[11]
-
Tightly cap the vial and vortex vigorously. If the solid does not dissolve completely, sonication or gentle warming in a water bath can be used to aid dissolution.[4][11] Ensure the solution is clear before proceeding.
-
Store the stock solution appropriately. For DMSO stocks, storage at -20°C or -80°C is recommended for long-term stability.[4][5]
-
To prepare the working solution, perform a serial dilution of the stock solution into the final aqueous medium. Add the stock solution dropwise while vortexing the aqueous medium to minimize local high concentrations that can cause precipitation.
-
Protocol 2: pH Adjustment Method for Solubilization
This method is useful when organic solvents must be avoided but the experimental system can tolerate an alkaline pH.
-
Materials:
-
This compound powder
-
Target aqueous buffer
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Add the desired amount of this compound powder to your aqueous buffer.
-
Place the container on a stir plate and begin stirring. You will observe that the powder does not fully dissolve.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the solution with a calibrated pH meter.
-
As the pH increases and surpasses the pKa of this compound (~8.9), the powder will begin to dissolve.
-
Continue adding NaOH until all the this compound has dissolved and the desired final pH is reached. Be careful not to overshoot the target pH.
-
Filter-sterilize the final solution if required for the application.
-
Protocol 3: Cyclodextrin Complexation Method
This method is ideal for creating solvent-free aqueous solutions, particularly for in vivo or sensitive cell culture applications. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired aqueous buffer
-
Stir plate and stir bar
-
Vortex mixer or sonicator
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A concentration of 20% w/v is a common starting point.[5]
-
Add the this compound powder directly to the HP-β-CD solution. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point for optimization.
-
Stir the mixture vigorously at room temperature overnight. Alternatively, sonication or vortexing for several hours can accelerate the complexation process.
-
After stirring, a clear solution should be obtained. If some undissolved material remains, it can be removed by centrifugation or filtration (e.g., using a 0.22 µm filter). The filtered solution contains the water-soluble this compound-cyclodextrin inclusion complex.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 621-59-0 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Solid inclusion complexes of vanillin with cyclodextrins: their formation, characterization, and high-temperature stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound, 621-59-0 [thegoodscentscompany.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 15. This compound | 3-Hydroxy-4-methoxybenzaldehyde | Benzene Compounds | Ambeed.com [ambeed.com]
Technical Support Center: Isovanillin Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isovanillin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting the selective demethylation of veratraldehyde (3,4-dimethoxybenzaldehyde) and my yield of this compound is low, with significant amounts of vanillin and unreacted starting material. What is going wrong?
A1: This is a common issue with this synthetic route. The selective demethylation of veratraldehyde is often slow and not very selective.
-
Problem: Non-selective demethylation. The acid catalyst can remove the methyl group from the 4-position (producing vanillin) as well as the desired 3-position. In some cases, the degree of conversion can be as low as 35.8%, yielding 33.2% this compound and 2.9% vanillin.[1]
-
Troubleshooting:
-
Use a Bulky Alkoxy Group: A more effective strategy is to start with a 3-alkoxy-4-methoxybenzaldehyde where the alkoxy group is larger than methoxy (e.g., ethoxy, isopropoxy).[1][2] The larger group is more easily cleaved by a strong acid, leading to higher selectivity and yield for this compound. For example, hydrolysis of 3-ethoxy-4-methoxybenzaldehyde can yield up to 96% this compound.[2]
-
Optimize Reaction Conditions: The choice of acid and temperature is critical. For substrates with linear alkyl groups (like ethyl), temperatures between 60°C and 80°C with sulfuric acid are preferred. For branched alkyl groups (like isopropyl), lower temperatures between 0°C and 30°C are more effective.[1]
-
Alternative Reagents: While traditional acid hydrolysis is an option, using reagents like methionine in methanesulfonic acid has also been explored, though this specific process can be slow and expensive.[1]
-
Q2: My O-methylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde) is producing a mixture of this compound, vanillin, and the di-methylated product, veratraldehyde. How can I improve the regioselectivity for this compound?
A2: Achieving regioselectivity in the methylation of protocatechualdehyde is challenging due to the similar reactivity of the two hydroxyl groups.
-
Problem: Poor regioselectivity. The methylating agent can react at the 4-OH group to form vanillin or at both hydroxyl groups to form veratraldehyde.[1] Using bases like sodium carbonate can result in low yields (≤30%) of the desired product, with significant amounts of starting material and dialkylated byproduct recovered.[3]
-
Troubleshooting:
-
Base and Solvent System: The choice of base and solvent is crucial for controlling the reaction. While a 65% yield has been reported using methyl iodide with sodium hydride in DMSO, this may not be economically viable for large-scale production.[1] For related systems, a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) has been shown to cleanly favor mono-alkylation at the C-4 hydroxyl group, which is more activated by the aldehyde.[3] To synthesize this compound, protecting the 4-OH group before methylating the 3-OH group, followed by deprotection, might be a necessary, albeit longer, route.
-
Controlled Reagent Addition: Slowly adding the methylating agent at a controlled temperature may help favor mono-methylation over di-methylation.
-
Q3: I am synthesizing this compound from 4-hydroxybenzaldehyde via bromination, but I am observing the formation of a di-brominated byproduct. How can I prevent this?
A3: The formation of 3,5-dibromo-4-hydroxybenzaldehyde is a known side reaction in this process.
-
Problem: The initial monobrominated product can easily disproportionate into the starting material and the dibrominated product.[4]
-
Troubleshooting:
-
Short Reaction Time: The key to minimizing this side reaction is to keep the bromination time extremely short. It is recommended to carry out the bromination for as little as 30 seconds before immediately proceeding to the next step of the synthesis.[4]
-
Control Stoichiometry: Use a carefully controlled amount of the brominating agent (e.g., 0.5 M Br2 in Methanol) to avoid excess bromine that would favor di-bromination.
-
Q4: During the formylation of guaiacol using the Duff reaction, my yields are very low. Is this normal and can it be improved?
A4: Yes, the Duff reaction is known for being generally inefficient with low yields.[5][6]
-
Problem: The reaction mechanism is complex and can lead to multiple products or low conversion.
-
Troubleshooting:
-
Reaction Conditions: The Duff reaction involves heating a phenol with hexamethylenetetramine in an acidic medium (like glyceroboric acid/glycerol or acetic acid).[5][7] Ensure anhydrous conditions during the initial phase of the reaction, as water can be detrimental.[7]
-
Alternative Formylation Methods: For guaiacol, a more industrially relevant route is condensation with glyoxylic acid followed by oxidation.[8][9] This method is highly regioselective towards the desired para-position, avoiding many side-products.[8] However, side reactions in this process include the formation of an ortho-isomer and disubstituted impurities.[9][10]
-
Quantitative Data Summary
The following table summarizes reported yields for various this compound synthesis methods and highlights common side products.
| Starting Material | Method | This compound Yield | Key Side Products | Reference(s) |
| Veratraldehyde | Acid Hydrolysis (H₂SO₄) | 33.2% | Vanillin (2.9%), Unreacted Veratraldehyde (64.2%) | [1] |
| Veratraldehyde | Reaction with Sulfide/H₂SO₄ | 82.7% | Not specified | [11] |
| 3-Ethoxy-4-methoxybenzaldehyde | Acid Hydrolysis (H₂SO₄) | 96% | Not specified | [2] |
| Protocatechualdehyde | Selective O-methylation (NaH/MeI in DMSO) | 65% | Vanillin, Veratraldehyde | [1] |
| Resorcinol & Acetic Aldehyde | Condensation & Oxidative Decarboxylation | Up to 70% | Vanillin, Isoeugenol | [2] |
| 4-Hydroxybenzaldehyde | Bromination, Methylation, Hydrolysis | 62% (overall) | 3,5-dibromo-4-hydroxybenzaldehyde (intermediate step) | [2][4] |
Experimental Protocols
Method 1: Dealkylation of 3-Isopropoxy-4-methoxybenzaldehyde
This protocol is adapted from a general process for the selective dealkylation of 3-alkoxy-4-methoxybenzaldehydes.[1]
-
Reaction Setup: In a suitable reactor under a dry nitrogen atmosphere, place 3-isopropoxy-4-methoxybenzaldehyde.
-
Acid Addition: While stirring, carefully add concentrated sulfuric acid (98%). The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
-
Reaction: Heat the mixture to the target temperature. For a branched alkyl group like isopropyl, the preferred temperature range is between 0°C and 30°C.[1] Maintain this temperature with stirring for 1 to 8 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it into ice-cold water with stirring. This will dilute the acid and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a water-insoluble organic solvent such as methyl isobutyl ketone. Separate the organic phase. The aqueous phase can be re-extracted to maximize recovery.
-
Purification: Wash the combined organic phases with water until the pH is neutral (pH 6.5-7.0).[12] Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Crystallization: The resulting solid can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3][12]
Method 2: Synthesis from 4-Hydroxybenzaldehyde
This three-step protocol is based on a described synthetic route.[2][13]
-
Step 1: Monobromination: Dissolve 4-hydroxybenzaldehyde in a suitable solvent. Briefly (e.g., 30 seconds) react with one equivalent of bromine to form 3-bromo-4-hydroxybenzaldehyde, minimizing the formation of the dibrominated side product.[4] Proceed immediately to the next step.
-
Step 2: Methylation: React the crude 3-bromo-4-hydroxybenzaldehyde with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield 3-bromo-4-methoxybenzaldehyde.[2][13]
-
Step 3: Hydrolysis: Subject the 3-bromo-4-methoxybenzaldehyde to hydrolysis under alkaline conditions in the presence of a copper catalyst (e.g., cuprous chloride and sodium hydroxide).[13] This step replaces the bromine atom with a hydroxyl group to form this compound.
-
Purification: After acidic work-up, the crude this compound can be isolated and purified by extraction and crystallization as described in Method 1. The overall reported yield for this route is approximately 62-64%.[2][13]
Reaction Pathway Visualization
The diagram below illustrates the reaction pathways in the O-methylation of protocatechualdehyde, showing the formation of the desired product, this compound, and the common side products, vanillin and veratraldehyde.
Caption: O-methylation of protocatechualdehyde pathways.
References
- 1. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Approaches to Iodinated Derivatives of Vanillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Process for preparing this compound - Patent 0758639 [data.epo.org]
- 12. US5648552A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
purification of isovanillin from reaction byproducts
Welcome to the technical support center for the purification of isovanillin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from common reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?
A1: The identity of byproducts heavily depends on the synthetic route used to prepare this compound. Common impurities for major synthetic pathways include:
-
From Veratraldehyde: The primary byproduct is often the starting material, veratraldehyde, and the isomeric vanillin.
-
From Eugenol: Intermediates such as isoeugenol and byproducts like vanillic acid can be present.
-
From 4-Hydroxybenzaldehyde: Brominated intermediates (e.g., 3-bromo-4-hydroxybenzaldehyde) and potentially di-substituted products like 3,5-dibromo-4-hydroxybenzaldehyde may be observed if the reaction is not controlled carefully.[1]
Q2: I'm having trouble separating this compound from vanillin. What purification method is most effective?
A2: Separating this compound from its isomer, vanillin, can be challenging due to their similar physical properties. A combination of techniques is often most effective:
-
Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a suitable solvent system can provide good separation.[1]
-
Recrystallization: While challenging, fractional recrystallization can be employed. This relies on slight differences in solubility between this compound and vanillin in a particular solvent.[2]
Q3: My this compound fails to crystallize from the solution. What should I do?
A3: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Solvent Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Purity: If the crude product is highly impure, the impurities can inhibit crystallization. Consider a preliminary purification step like extraction or a quick column filtration before attempting recrystallization.
Q4: The melting point of my purified this compound is broad and lower than the literature value (113-116 °C). What does this indicate?
A4: A broad and depressed melting point is a strong indication that your sample is still impure.[4] The presence of even small amounts of byproducts can disrupt the crystal lattice of the this compound, leading to this observation. Further purification steps, such as a second recrystallization or column chromatography, are recommended.
Q5: During liquid-liquid extraction, an emulsion has formed between the organic and aqueous layers. How can I resolve this?
A5: Emulsions can be persistent but can often be broken by:
-
Adding Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: In some cases, filtering the emulsified layer through a pad of celite or glass wool can help to break it.
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline and may need optimization based on the specific impurities present.
-
Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water can be effective. This compound has good solubility in hot ethanol and poor solubility in cold water.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water.[6]
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Column Chromatography
This method is particularly useful for separating this compound from isomeric impurities like vanillin.
-
Stationary Phase: Pack a glass column with silica gel (60-200 mesh) as the stationary phase.[5]
-
Mobile Phase Selection: A common mobile phase for separating this compound and related compounds is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A typical starting point is a 7:3 or 8:2 mixture of hexanes to ethyl acetate.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel column.[5]
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.[5] Spot the fractions on a TLC plate and develop it in the same mobile phase. Visualize the spots under a UV lamp.
-
Combining Fractions: Combine the fractions that contain pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables summarize key quantitative data for this compound and a common impurity, vanillin.
Table 1: Physical Properties of this compound and Vanillin
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₈O₃ | 152.15 | 113-116 |
| Vanillin | C₈H₈O₃ | 152.15 | 81-83 |
Table 2: Solubility of this compound and Vanillin in Common Solvents at Room Temperature
| Solvent | This compound Solubility | Vanillin Solubility |
| Water | Slightly soluble[5] | Sparingly soluble[7] |
| Ethanol | Soluble[8] | Soluble[7] |
| Diethyl Ether | Soluble[8] | Soluble |
| Chloroform | Soluble | Soluble |
| Xylene | Low solubility[8] | - |
| Acetone | High solubility[8] | Soluble |
| Dichloromethane | Soluble[5] | Soluble |
Table 3: Thin-Layer Chromatography (TLC) Data
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | 7:3 | 0.4 |
| Vanillin | 7:3 | 0.5 |
Note: Rf values are approximate and can vary depending on the exact TLC plate, chamber saturation, and temperature.
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the decision-making process for purifying crude this compound.
Troubleshooting Logic for Failed Crystallization
Caption: A decision tree for troubleshooting failed this compound crystallization experiments.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. US3049566A - Vanillin purification - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Approaches to Iodinated Derivatives of Vanillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Isovanillin Synthesis for Pilot Plant Production
Welcome to the technical support center for the pilot plant production of isovanillin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis methods for this compound?
A1: The main industrial production methods for this compound include:
-
From Ethyl Vanillin: This is currently a major industrial method where 3-ethoxy-4-methoxybenzaldehyde is synthesized from ethyl vanillin via methylation, followed by hydrolysis with concentrated sulfuric acid to yield this compound, with reported yields as high as 96%.[1] However, this method can be economically unfeasible and generates significant acidic waste.[1]
-
From 4-Hydroxybenzaldehyde: This process involves the bromination of 4-hydroxybenzaldehyde, followed by methylation and subsequent hydrolysis to produce this compound.[2][3][4] A total yield of 64.1% has been reported for this multi-step synthesis.[2][3][4]
-
From Veratraldehyde (3,4-dimethoxybenzaldehyde): This method involves selective demethylation. One process uses methionine in methanesulfonic acid, though it can be slow and not very selective.[5] Another approach involves reaction with a sulfide compound in the presence of sulfuric acid, with reported yields up to 75.1%.[6]
-
From Resorcinol: This method first synthesizes 3,4-dihydroxybenzaldehyde from resorcinol and acetaldehyde, which is then selectively methylated to produce this compound with yields up to 70%.[1] A key challenge with this route is the concurrent formation of vanillin and isoeugenol, complicating purification.[1]
Q2: What are the major challenges when scaling up this compound synthesis from bench to pilot plant?
A2: Scaling up this compound production presents several key challenges:
-
Reaction Control: Many synthesis routes are complex and can be difficult to control at a larger scale, potentially leading to lower yields and increased by-product formation.[1]
-
By-product Formation and Separation: The synthesis of this compound is often accompanied by the formation of isomers like vanillin and other related compounds, which requires complicated separation and purification processes.[1]
-
Waste Management: Several synthesis methods generate significant amounts of waste, such as acidic waste liquid, which is difficult to handle and poses environmental concerns, especially at an industrial scale.[1]
-
Heat and Mass Transfer: Exothermic reactions can lead to localized hotspots in large reactors, causing side reactions and product degradation. Efficient mixing and heat exchange are critical.
-
Material Handling: Handling solids and viscous liquids at a larger scale can present challenges related to transport, mixing, and filtration.
-
Purification and Crystallization: Achieving consistent purity and crystal morphology at a pilot scale can be difficult. Impurities can inhibit crystallization, and the process may require multiple recrystallization steps or chromatography for high-purity applications.[7][8]
Q3: What are the typical physical and chemical properties of this compound?
A3: this compound, or 3-hydroxy-4-methoxybenzaldehyde, is a pale yellow crystalline powder.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 621-59-0 |
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.147 g/mol |
| Melting Point | 113-116°C |
| Boiling Point | 179°C @ 15 mmHg |
| Density | 1.20 g/cm³ |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform, and glacial acetic acid. |
Source:[1]
Q4: Why is the purity of this compound critical for pharmaceutical applications?
A4: In the pharmaceutical industry, this compound is an important intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of impurities, even in small amounts, can lead to the formation of undesired side products during subsequent reaction steps. This can reduce the yield and purity of the final API and may introduce toxic by-products that are difficult to remove. Therefore, high-purity this compound is essential to ensure the safety, efficacy, and quality of the final drug product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pilot plant production of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction.[5]- Suboptimal reaction temperature or time.[6]- Formation of by-products such as vanillin or isoeugenol.[1][6]- Poor mixing leading to localized reagent concentrations. | - Monitor Reaction Progress: Use analytical techniques like HPLC or TLC to monitor the reaction and ensure it goes to completion.- Optimize Reaction Conditions: Systematically vary temperature, reaction time, and reagent stoichiometry to find the optimal conditions for the pilot scale.- Improve Mixing: Ensure adequate agitation to maintain a homogeneous reaction mixture.- Selective Reagents: In the case of demethylation of veratraldehyde, using specific sulfide compounds with sulfuric acid can improve selectivity over less selective reagents.[6] |
| Product Contamination with Isomers (e.g., Vanillin) | - Lack of selectivity in the synthesis route.[1]- Inefficient purification process. | - Reaction Selectivity: For routes prone to isomer formation, such as the resorcinol method, carefully control the addition of reagents and reaction temperature.[1]- Purification: Employ fractional crystallization or column chromatography to separate isomers. The choice of solvent for crystallization is critical. |
| Discolored Product (Yellow or Brown) | - Oxidation of phenolic groups.- Presence of impurities from starting materials or side reactions. | - Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Activated Carbon Treatment: Treat the crude product solution with activated carbon to remove colored impurities before crystallization.- Purification of Starting Materials: Ensure the purity of starting materials before use. |
| Crystallization Issues (Oiling out, poor crystal formation) | - Presence of impurities inhibiting crystallization.[7]- Supersaturation level is too high.- Inappropriate solvent system. | - Improve Purity: Use the purification methods mentioned above to remove impurities before crystallization.- Controlled Cooling: Implement a controlled cooling profile to avoid rapid supersaturation.- Solvent Selection: Experiment with different solvent systems or solvent/anti-solvent combinations to find the optimal conditions for crystallization.- Seeding: Introduce seed crystals to promote crystallization. |
| Difficult Filtration | - Fine particle size of the crystalline product.- Presence of viscous impurities. | - Control Crystal Growth: Optimize crystallization conditions (cooling rate, agitation) to obtain larger crystals that are easier to filter.- Filter Aid: Use a filter aid such as celite, but be mindful of potential contamination of the final product.- Washing: Wash the filter cake with a suitable solvent to remove soluble impurities. |
| Environmental Concerns (Acidic Waste) | - Use of strong acids like sulfuric acid in large quantities.[1] | - Acid Recovery and Recycling: Investigate methods to recover and reuse the acid where possible.- Alternative Synthesis Routes: Explore greener synthesis routes that minimize the use of hazardous reagents.- Waste Neutralization: Implement a robust waste neutralization plan before disposal. |
Summary of Yields for Different Synthesis Routes
| Starting Material | Key Reagents | Reported Yield | Reference |
| Ethyl Vanillin | Dimethyl sulfate, Concentrated sulfuric acid | up to 96% | [1] |
| 3,4-dihydroxybenzaldehyde (from Resorcinol) | Methylating agent | up to 70% | [1] |
| 4-Hydroxybenzaldehyde | Bromine, Methyl iodide, NaOH, CuCl | 64.1% | [2][3][4] |
| Veratraldehyde | Sulfide compound, Sulfuric acid | 75.1% | [6] |
| Naringin Byproduct (hydroxybenzaldehyde) | Bromine, Dimethyl sulfate | 62% (total) | [1] |
Experimental Protocols
Synthesis of this compound from 4-Hydroxybenzaldehyde
This three-step process is a common laboratory and potential pilot-scale method.
Step 1: Bromination of 4-Hydroxybenzaldehyde
-
In a suitable reactor, dissolve 4-hydroxybenzaldehyde in a solvent such as acetic acid.
-
Cool the solution to 0-5°C.
-
Slowly add a stoichiometric amount of bromine while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC or HPLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Precipitate the product by adding water.
-
Filter the solid, wash with water, and dry to obtain 3-bromo-4-hydroxybenzaldehyde.
Step 2: Methylation of 3-bromo-4-hydroxybenzaldehyde
-
In a reactor, dissolve the 3-bromo-4-hydroxybenzaldehyde in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture, filter off the inorganic salts, and evaporate the solvent.
-
Purify the crude product to obtain 3-bromo-4-methoxybenzaldehyde.
Step 3: Hydrolysis of 3-bromo-4-methoxybenzaldehyde
-
In a high-pressure reactor, combine 3-bromo-4-methoxybenzaldehyde with an aqueous solution of sodium hydroxide.
-
Add a copper-based catalyst, such as cuprous chloride.[2]
-
Heat the mixture to a high temperature (e.g., 120-150°C) and pressure.[3]
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.
-
Filter the crude this compound, wash with water, and purify by recrystallization from a suitable solvent (e.g., hot water or ethanol-water mixture).
Visualizations
Experimental Workflow: this compound Synthesis from 4-Hydroxybenzaldehyde
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN107118087A - A kind of new technique for synthesizing of this compound - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Process for preparing this compound - Patent 0758639 [data.epo.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Isovanillin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of isovanillin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A typical starting point for a reversed-phase HPLC (RP-HPLC) method for this compound analysis involves a C18 column, a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier, and UV detection.[1][2] The acidic modifier, such as acetic acid or trifluoroacetic acid, helps to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group.[3]
Q2: What wavelength should be used for the UV detection of this compound?
For the UV detection of this compound, wavelengths between 270 nm and 340 nm are commonly used.[1][4] The optimal wavelength can be determined by running a UV scan of an this compound standard to find the wavelength of maximum absorbance, which will provide the highest sensitivity.[4]
Q3: How can I ensure the stability of this compound during the analysis?
This compound is generally stable under typical subcritical water conditions used for extraction and chromatography, at temperatures up to 250°C.[5] Standard solutions should be stored in a cool, dark place to prevent degradation. It is also good practice to prepare fresh standards regularly.
Q4: What are the key parameters to validate for an HPLC method for this compound?
According to ICH guidelines, the key validation parameters for an HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Troubleshooting Guide
Problem: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the common causes and solutions?
Peak tailing for phenolic compounds like this compound is a frequent issue in reversed-phase HPLC.[3][8] The primary causes include:
-
Secondary Silanol Interactions: The hydroxyl group of this compound can interact with acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[3][8] This leads to some molecules being retained longer, causing a "tail".[8]
-
Solution:
-
Lower the Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This suppresses the ionization of the silanol groups, minimizing secondary interactions.[3]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for these interactions.[3]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[8]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: The column may be contaminated, or the stationary phase may be degraded.[8]
Problem: Poor Resolution
Q2: I am having trouble separating this compound from other components in my sample. How can I improve the resolution?
Poor resolution can be addressed by modifying the chromatographic conditions:
-
Adjust the Mobile Phase Composition: Changing the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase can significantly impact the separation. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Consider a Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over the course of the run, can be employed.[11]
-
Change the Column: If mobile phase optimization is insufficient, using a column with a different stationary phase or a longer column with a smaller particle size can enhance resolution.
Problem: Baseline Noise or Drift
Q3: My chromatogram shows a noisy or drifting baseline. What could be the cause?
Baseline issues can stem from several sources:[9]
-
Air Bubbles in the System: Air bubbles in the pump or detector cell can cause baseline noise.[9]
-
Solution: Degas the mobile phase and purge the system.[9]
-
-
Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a contaminated detector flow cell can lead to a drifting baseline.[9]
-
Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[9]
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
-
Pump Issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations that manifest as baseline noise.
-
Solution: Perform routine maintenance on the pump, including replacing seals and cleaning or replacing check valves as needed.
-
Problem: Pressure Fluctuations or High Backpressure
Q4: I am observing unstable pressure or higher than normal backpressure. What should I check?
Pressure problems can indicate a blockage or a leak in the system:[12]
-
Blockage: High backpressure is often due to a blockage in the system.
-
Leaks: Low or fluctuating pressure can be a sign of a leak.
-
Solution: Inspect all fittings for any signs of leakage and tighten them as necessary.[12]
-
-
Air in the Pump: Air trapped in the pump head can cause pressure fluctuations.[12]
-
Solution: Purge the pump to remove any air bubbles.[12]
-
-
Buffer Precipitation: If using a buffered mobile phase, ensure that the buffer is soluble in the mobile phase mixture to prevent precipitation and system blockage.
Data Presentation
Table 1: Summary of HPLC Methods for Vanillin and Related Phenolic Compounds
| Analyte(s) | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Vanillin, Eugenol, Isoeugenol | Lichrospher 100 RP-18 | Methanol and aqueous acetic acid | Gradient | Not specified | 270 | [1] |
| Vanillin and related phenolic compounds | Not specified | Acetonitrile, methanol, and 0.2% acetic acid in water | Gradient | Not specified | Not specified | [2] |
| Vanillin, 4-hydroxybenzaldehyde, Coumarin | Not specified | A: water + 0.15ml H₂SO₄ (conc.), pH = 2.3; B: Acetonitrile | Gradient | 0.8 | 280 | [14] |
| This compound, HMCA | Not specified | Acetonitrile/water (30%) | Isocratic | Not specified | 280 and 340 | [4] |
Experimental Protocols
Standard Operating Procedure (SOP) for HPLC Analysis of this compound
-
Objective: To quantify the concentration of this compound in a sample solution using RP-HPLC with UV detection.
-
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Run Time: 10 minutes.
-
-
Procedure:
-
Mobile Phase Preparation:
-
Measure 700 mL of HPLC-grade water and 300 mL of HPLC-grade acetonitrile into a 1 L volumetric flask.
-
Add 1 mL of TFA to the mixture.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (preferably the mobile phase or a solvent miscible with it).
-
Dilute the sample as necessary to bring the this compound concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Record the peak areas from the resulting chromatograms.
-
-
-
Calculations:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Workflow for HPLC method development for this compound analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct and accurate purity evaluation for this compound conversion to HMCA through aldol condensation by using RID and its comparison with UV detection - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scribd.com [scribd.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. ijprajournal.com [ijprajournal.com]
- 14. manuallib.com [manuallib.com]
Technical Support Center: Handling and Preventing Oxidation of Isovanillin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of isovanillin during handling and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde, an organic compound that is an isomer of vanillin.[1] Its chemical structure, containing both a phenol group and an aldehyde group, makes it susceptible to oxidation. The aldehyde group can be readily oxidized to a carboxylic acid, and the phenolic hydroxyl group can also be involved in oxidative processes. This oxidation is often accelerated by factors such as exposure to air (oxygen), light, high temperatures, high pH, and the presence of metal ions.
Q2: What are the visible signs of this compound oxidation?
The primary visual indicator of this compound oxidation is a change in color. Pure this compound is typically a white to pale yellow or light tan crystalline solid.[2] Upon oxidation, it may develop a brownish tint. In solution, the discoloration can be more apparent, with solutions turning yellow or brown over time. In some cases, the formation of the oxidation product, isovanillic acid, which may have different solubility characteristics, could lead to precipitation.
Q3: What is the main degradation product of this compound oxidation?
The primary product of this compound oxidation is isovanillic acid (3-hydroxy-4-methoxybenzoic acid).[1][3] This occurs through the oxidation of the aldehyde functional group to a carboxylic acid.
Q4: How should solid this compound be stored to prevent oxidation?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dark, and dry place.[4] For optimal protection, storing it under an inert atmosphere, such as nitrogen or argon, is recommended to minimize contact with oxygen.
Q5: What are the best practices for preparing and storing this compound solutions?
When preparing solutions of this compound, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Once prepared, the solution should be stored in a tightly sealed container, with the headspace flushed with an inert gas. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can significantly prolong its shelf life. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q6: Can antioxidants be used to prevent this compound oxidation in solution?
Yes, adding antioxidants to this compound solutions is an effective way to inhibit oxidation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used for this purpose. BHT works by scavenging free radicals that initiate and propagate the oxidation process. A typical concentration for BHT is in the range of 0.01-0.1% (w/w).
Troubleshooting Guide
| Problem | Possible Causes | Solutions and Recommendations |
| Discoloration of solid this compound (turning brown) | Exposure to air and/or light during storage. | Store in a tightly sealed container in a dark place. For long-term storage, consider placing the container inside a desiccator with an inert atmosphere. |
| This compound solution turns yellow or brown | Oxidation due to dissolved oxygen in the solvent, exposure to light, or elevated storage temperatures. | Use deoxygenated solvents for solution preparation. Store the solution under an inert atmosphere (nitrogen or argon) in an amber vial or a foil-wrapped container. Store at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Precipitate forms in an this compound solution over time | Formation of the less soluble oxidation product, isovanillic acid. Change in temperature affecting solubility. | Filter the solution before use. To prevent precipitate formation, prepare fresh solutions and store them under the recommended conditions (cold, dark, inert atmosphere) to minimize oxidation. |
| Inconsistent or unexpected experimental results | Degradation of this compound leading to a lower effective concentration and the presence of impurities (isovanillic acid). | Use freshly prepared solutions of this compound or solutions that have been properly stored with an antioxidant. Before starting a critical experiment, it is good practice to verify the purity of the this compound solution, for example, by HPLC. |
Data on this compound Stability
Quantitative data on the specific degradation kinetics of this compound under various conditions is not extensively available in the literature. However, based on the known reactivity of phenolic aldehydes, the following table provides a qualitative summary of this compound's stability.
| Condition | Solid this compound | This compound in Solution | Recommendations |
| Storage at -20°C to -80°C, protected from light, under inert gas | Highly Stable | Highly Stable (can be stable for months to a year)[5] | Recommended for long-term storage of both solid and stock solutions. |
| Storage at 2-8°C, protected from light | Stable | Moderately Stable (prone to slow oxidation over weeks) | Suitable for short-term storage of solutions. |
| Room temperature, protected from light | Moderately Stable (slow oxidation over time) | Unstable (significant degradation can occur over days to weeks) | Avoid for solution storage; for solids, use only for short periods. |
| Exposure to light | Prone to degradation | Rapid degradation | Always protect from light using amber containers or foil. |
| Exposure to air (oxygen) | Prone to slow surface oxidation | Rapid degradation | Handle and store under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in a suitable organic solvent, stabilized with 0.05% (w/w) Butylated Hydroxytoluene (BHT).
Materials:
-
This compound (solid)
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous, HPLC-grade solvent (e.g., DMSO, ethanol, or as required by the experiment)
-
Inert gas (Nitrogen or Argon) with a sparging setup
-
Amber glass vials with screw caps and PTFE septa
-
Analytical balance
-
Volumetric flasks
-
Syringes and needles
Procedure:
-
Solvent Degassing:
-
Place the desired volume of solvent in a flask.
-
Sparge the solvent with a gentle stream of nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.
-
-
Preparation of BHT Stock Solution (Optional but recommended for accuracy):
-
Accurately weigh a small amount of BHT (e.g., 10 mg) and dissolve it in the degassed solvent to a known concentration (e.g., 1 mg/mL). This allows for more accurate addition of the antioxidant.
-
-
Preparation of Stabilized this compound Solution:
-
Weighing this compound: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 10 mM solution (Molar Mass of this compound = 152.15 g/mol ), you would need:
-
0.010 L * 0.010 mol/L * 152.15 g/mol = 0.0152 g or 15.2 mg of this compound.
-
-
Dissolving this compound: Place the weighed this compound in a 10 mL volumetric flask.
-
Adding BHT:
-
Calculate the required mass of BHT for a 0.05% (w/w) concentration. Assuming the density of the solvent is approximately 1 g/mL, for 10 mL of solution (approx. 10 g), you would need:
-
10 g * (0.05 / 100) = 0.005 g or 5 mg of BHT.
-
-
Add the calculated amount of BHT to the volumetric flask. If using a BHT stock solution (e.g., 1 mg/mL), you would add 5 mL of this solution and adjust the final solvent volume accordingly.
-
-
Dissolving and Diluting: Add a small amount of the degassed solvent to the volumetric flask to dissolve the this compound and BHT. Once dissolved, bring the solution to the final volume with the degassed solvent.
-
Inert Atmosphere: Flush the headspace of the volumetric flask with nitrogen or argon.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use amber vials.
-
Before sealing each vial, flush the headspace with nitrogen or argon.
-
Store the vials at the appropriate temperature (-20°C or -80°C for long-term storage).
-
Visualizations
Caption: Chemical pathway of this compound oxidation.
Caption: Mechanism of BHT as a free radical scavenger.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Enzymatic Oxidation of Vanillin, this compound and Protocatechuic Aldehyde with Freshly Prepared Guinea Pig Liver Slices | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
resolving peak tailing of isovanillin in chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of isovanillin, with a focus on resolving peak tailing.
Troubleshooting Guide: Resolving Peak Tailing of this compound
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a broader trailing edge compared to the leading edge.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1] This distortion can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[2] For a compound like this compound, maintaining peak symmetry is crucial for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in HPLC?
A1: Peak tailing of this compound, a phenolic compound, in reversed-phase HPLC is often caused by:
-
Secondary Silanol Interactions: this compound's hydroxyl group can form strong hydrogen bonds with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions lead to some molecules being retained longer, causing a "tail."
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound and the residual silanols. An inappropriate pH can lead to a mix of ionized and unionized forms of the analyte, resulting in peak distortion.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[3]
-
Column Contamination and Degradation: Accumulation of contaminants from samples can create active sites that cause tailing. Voids in the column packing can also lead to distorted peaks.[3]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden before it reaches the detector.[3]
Q2: How can I eliminate peak tailing for this compound in HPLC?
A2: A systematic approach to troubleshooting is recommended. The following flowchart outlines a logical workflow to identify and resolve the cause of peak tailing.
Caption: A flowchart for systematically troubleshooting this compound peak tailing.
Q3: What are the typical causes of this compound peak tailing in Gas Chromatography (GC)?
A3: In GC, peak tailing for polar compounds like this compound can be attributed to:
-
Active Sites: Interactions with active sites in the GC flow path, such as the inlet liner, column ends, or contaminated sections of the column.[4]
-
Column Contamination: Buildup of non-volatile residues at the column inlet can lead to poor peak shape.[5]
-
Inappropriate Column Phase: Using a standard, non-deactivated column can result in interactions between the acidic hydroxyl group of this compound and the stationary phase.
-
Injection Technique: Slow sample transfer from the inlet to the column can cause band broadening and tailing.[4]
Q4: How can I improve the peak shape of this compound in GC?
A4: To achieve symmetrical peaks for this compound in GC, consider the following:
-
Use an Acid-Deactivated Column: Employ a column with a stationary phase that is specifically treated to reduce interactions with acidic compounds. A wax-type column with acid deactivation is a good choice.[6]
-
Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the accumulation of active sites.
-
Column Maintenance: If contamination is suspected, trim a small portion (e.g., 10-20 cm) from the column inlet.[7]
-
Optimize Injection Parameters: A split injection can provide a faster transfer of the sample to the column, improving peak shape.[8]
Quantitative Data Summary
The following tables summarize typical starting conditions for the analysis of this compound and related phenolic compounds that have been shown to produce good peak shapes.
Table 1: HPLC Method Parameters for this compound and Related Compounds
| Parameter | Recommended Condition | Rationale |
| Column | C18, End-capped (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm) | Minimizes silanol interactions.[9] |
| Mobile Phase | Acetonitrile/Water with an acidifier (e.g., 0.2% acetic acid or phosphoric acid) | Low pH (around 2.3-3.0) suppresses the ionization of silanol groups.[10] |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for analytical separations.[9] |
| Column Temperature | 30 °C | Provides stable retention times.[9] |
| Injection Volume | 5 - 10 µL | Helps to prevent column overload.[9] |
| Detector | UV at 280 nm or 340 nm | This compound has strong absorbance at these wavelengths.[9] |
Table 2: GC Method Parameters for Vanillin (as a proxy for this compound)
| Parameter | Recommended Condition | Rationale |
| Column | Acid-deactivated polyethylene glycol phase (e.g., TraceGOLD TG-WaxMS A, 30 m x 0.25 mm x 0.25 µm) | Resists oxidative damage and provides excellent peak shapes for acidic compounds.[6] |
| Carrier Gas | Helium | Inert carrier gas suitable for GC-MS. |
| Injection Mode | Split | Faster sample transfer to the column, improving peak shape.[8] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at a lower initial temperature to focus analytes on the column. | Improves peak shape for early eluting compounds.[8] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides sensitive and selective detection. |
Experimental Protocols
Protocol 1: Troubleshooting this compound Peak Tailing in HPLC
This protocol provides a step-by-step guide to diagnose and resolve peak tailing for this compound on a C18 column.
1. Initial Assessment:
- Inject a standard solution of this compound and record the chromatogram.
- Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.5 is generally considered significant tailing.
2. Check for Column Overload:
- Dilute the this compound standard 10-fold and inject it again.
- If the peak shape improves significantly, the original concentration was overloading the column. Adjust the sample concentration accordingly.
- If no improvement is observed, proceed to the next step.
3. Mobile Phase pH Optimization:
- Prepare a mobile phase with a lower pH. For example, if you are using a neutral mobile phase, switch to one containing 0.1% formic acid or 0.2% acetic acid (pH ≈ 2.5-3.0).[10]
- Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
- Inject the this compound standard and evaluate the peak shape. Lowering the pH should suppress silanol interactions and improve symmetry.
4. Evaluate Column Performance:
- If peak tailing persists, the issue may be with the column itself.
- Flush the column with a strong solvent (e.g., isopropanol) to remove potential contaminants.
- If flushing does not resolve the issue, consider replacing the column with a new, high-purity, end-capped C18 column.
5. System Check:
- Inspect the HPLC system for any sources of extra-column volume. Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm).
- Check all fittings to ensure they are properly seated and not contributing to dead volume.
The logical relationship for this experimental protocol can be visualized as a decision-making process.
Caption: A diagram illustrating the decision-making process in the HPLC troubleshooting protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. youtube.com [youtube.com]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Direct and accurate purity evaluation for this compound conversion to HMCA through aldol condensation by using RID and its comparison with UV detection - Arabian Journal of Chemistry [arabjchem.org]
- 9. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s4science.at [s4science.at]
Validation & Comparative
Isovanillin and Other Aldehyde Oxidase Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of isovanillin and other prominent aldehyde oxidase (AOX) inhibitors based on available in vitro experimental data. Aldehyde oxidase is a crucial enzyme in the metabolism of a wide array of xenobiotics, including numerous pharmaceuticals. Its inhibition can significantly alter the pharmacokinetic profiles of drug candidates, leading to potential drug-drug interactions and unforeseen toxicity. Understanding the relative potency and mechanism of various AOX inhibitors is therefore paramount in drug discovery and development.
Quantitative Comparison of Aldehyde Oxidase Inhibitors
In contrast, extensive quantitative data are available for a range of other AOX inhibitors, allowing for a direct comparison of their inhibitory potency. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several well-characterized AOX inhibitors.
| Inhibitor | IC50 | Ki | Enzyme Source | Substrate | Notes |
| Raloxifene | ~2.9 nM[3][4] | 0.87 - 1.4 nM[5][6] | Human Liver Cytosol | Phthalazine, Vanillin | A potent, uncompetitive inhibitor. |
| Menadione | Not specified | Nanomolar range (predominantly uncompetitive)[4] | Human Liver Cytosol | Phthalazine | |
| Estradiol | 80.0 nM | 870.0 - 4400.0 nM | Not specified | Not specified | |
| Tamoxifen | 0.29 µM | Not specified | Human Liver Aldehyde Oxidase | Not specified | Less potent than raloxifene[5]. |
| Chlorpromazine | Not specified | Moderate micromolar potency[4] | Human Liver Cytosol | Phthalazine | Mixed-mode inhibitor. |
| Perphenazine | 0.010 µM | Not specified | Human Liver Cytosol | Phthalazine | |
| Thioridazine | 0.013 µM | Not specified | Human Liver Cytosol | Phthalazine | |
| Loratadine | 0.051 µM | Not specified | Human Liver Cytosol | Phthalazine | |
| Amodiaquine | 0.054 µM | Not specified | Human Liver Cytosol | Phthalazine | |
| Maprotiline | 0.061 µM | Not specified | Human Liver Cytosol | Phthalazine |
Experimental Protocols
In Vitro Aldehyde Oxidase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against human liver aldehyde oxidase.
1. Materials and Reagents:
-
Human liver cytosol (commercially available)
-
AOX substrate (e.g., phthalazine, vanillin)
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., raloxifene)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
2. Experimental Procedure:
-
Prepare a stock solution of the test inhibitor and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the human liver cytosol, potassium phosphate buffer, and the test inhibitor at various concentrations. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the AOX substrate to all wells.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite or the depletion of the substrate.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the assay should be performed with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Aldehyde Oxidase and Cellular Signaling
Aldehyde oxidase is implicated in cellular signaling pathways, primarily through its regulation and its capacity to generate reactive oxygen species (ROS).
Caption: Key signaling pathways involving aldehyde oxidase.
The diagram above illustrates two significant pathways related to aldehyde oxidase. The Nrf2 pathway regulates the expression of the AOX1 gene, a key isoform of aldehyde oxidase. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the transcription of the AOX1 gene. Additionally, aldehyde oxidase itself can contribute to cellular redox status by functioning as an NADH oxidase, leading to the generation of superoxide, a reactive oxygen species that plays a role in various cellular signaling cascades.
Experimental Workflow for In Vitro AOX Inhibition Assay
The following diagram outlines the key steps in a typical in vitro experiment to assess the inhibitory activity of a compound against aldehyde oxidase.
Caption: Experimental workflow for AOX inhibition assay.
This workflow provides a clear, step-by-step guide for conducting an in vitro aldehyde oxidase inhibition assay, from the initial preparation of reagents to the final data analysis. This standardized process ensures the reproducibility and reliability of the experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human liver aldehyde oxidase: inhibition by 239 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human liver aldehyde oxidase by raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isovanillin: A Comparative Analysis of its Anticancer Effects in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Isovanillin, a naturally occurring phenolic aldehyde, has emerged as a compound of interest in anticancer research. This guide provides a comprehensive comparison of the anticancer effects of this compound in various cell lines, supported by experimental data and detailed methodologies. We will explore its cytotoxic properties, its impact on critical cellular processes like apoptosis and the cell cycle, and the underlying signaling pathways it modulates.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in these studies. While direct comparative studies of this compound and its more commonly studied isomer, vanillin, are limited, the available data for this compound derivatives and related compounds provide valuable insights.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| 6-Bromothis compound (BVAN08) | HeLa | Cervical Cancer | 19.07 µmol/L | [1] |
| 6-Bromothis compound (BVAN08) | HepG2 | Hepatocellular Carcinoma | Not specified, but effective at 60 µmol/L | [1] |
| Chalcone derivative of this compound (5f) | MIA PaCa-2 | Pancreatic Cancer | 5.4 ± 0.7 µM | [2] |
| Chalcone derivative of this compound (5f) | A549 | Lung Cancer | 10.45 ± 2.15 µM | [2] |
| Chalcone derivative of this compound (5f) | MCF7 | Breast Cancer | 13.0 ± 1.68 µM | [2] |
| Vanillin | B16F10 | Melanoma | 1, 2, 3, 4, 5 µg/mL (significant decrease in viability at 24h) | [3] |
| Vanillin | HT-29 | Colorectal Cancer | 400 µg/mL | [4] |
| Vanillin | NIH/3T3 (normal cells) | Embryonic Fibroblast | 1000 µg/mL | [4] |
Mechanisms of Anticancer Activity
This compound and its derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
Studies on this compound derivatives have demonstrated their ability to trigger apoptosis in cancer cells. For instance, a vanillin derivative, bromovanin, has been shown to induce apoptosis in Jurkat leukemia cells. This process is often accompanied by the activation of caspases, a family of proteases that are central to the apoptotic pathway. Vanillin has also been shown to activate the mitochondrial-dependent apoptosis pathway.[5]
Cell Cycle Arrest
In addition to apoptosis, this compound derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, 6-bromothis compound (BVAN08) was found to arrest the cell cycle in the G2/M phase in HepG2 cells.[1] This prevents the cells from dividing and proliferating. Some vanillin derivatives have also been shown to cause a rise in sub-G1 cells, which is indicative of apoptosis-related DNA fragmentation.[6]
Signaling Pathways Modulated by this compound and its Derivatives
The anticancer effects of this compound and its related compounds are underpinned by their ability to modulate key signaling pathways that regulate cell survival, proliferation, and death.
DNA Damage and Repair Pathway
A derivative of this compound, 6-bromothis compound (BVAN08), has been shown to induce DNA double-strand breaks in cancer cells. This is evidenced by the increased expression of phosphorylated H2AX (γH2AX), a sensitive marker of DNA damage. Concurrently, BVAN08 decreases the expression of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key enzyme in the DNA double-strand break repair pathway.[1] By inducing DNA damage and inhibiting its repair, BVAN08 effectively pushes cancer cells towards apoptosis.
PI3K/Akt and NF-κB Signaling Pathways (Comparative context with Vanillin)
While specific details on this compound's direct impact on the PI3K/Akt and NF-κB pathways are still emerging, studies on its isomer, vanillin, provide valuable comparative insights. Vanillin has been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation.[7] Additionally, vanillin can suppress the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.[3][8] Given the structural similarity, it is plausible that this compound may exert similar effects on these critical cancer-related pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anticancer effects of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or its derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or its derivatives for the desired time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[11]
Conclusion
The available evidence strongly suggests that this compound and its derivatives possess significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest. While more direct comparative studies with its isomer, vanillin, and standard chemotherapeutic agents are warranted, the data presented here highlight the potential of this compound as a lead compound for the development of novel anticancer therapies. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers to further explore and validate the therapeutic potential of this promising natural compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Inhibitory effect of vanillin on RANKL-induced osteoclast formation and function through activating mitochondrial-dependent apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the cytotoxic effects of new this compound derivatives through phospholipid Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals
Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the widely used vanillin, is a valuable building block in the pharmaceutical, flavor, and fragrance industries. Its unique substitution pattern makes it a crucial intermediate for the synthesis of various active pharmaceutical ingredients and specialty chemicals. The choice of a synthetic route to this compound is a critical decision in process development, impacting yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of prominent this compound synthesis routes, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Comparative Performance of this compound Synthesis Routes
The selection of an optimal synthesis strategy depends on a multitude of factors including precursor availability, desired scale, and green chemistry considerations. Below is a summary of quantitative data for several key chemical synthesis routes to this compound.
| Starting Material | Key Reagents/Process | Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Ethyl Vanillin | Dimethyl sulfate, Concentrated H₂SO₄ | ~96%[1] | 3.5 hours (dealkylation) | 65[1] | High yield | Economically unfavorable, generates significant acidic waste[1] |
| 4-Hydroxybenzaldehyde | Bromine, Methyl Iodide, NaOH, CuCl | 62-74% (overall)[1][2] | Varies (multi-step) | Varies (multi-step) | Readily available starting material | Use of toxic bromine, multi-step process[2] |
| Veratraldehyde | Concentrated H₂SO₄ | 44.1-82.7%[3] | 3-5 hours[3] | 50-80[3] | Direct conversion | Low selectivity, harsh acidic conditions[4] |
| Guaiacol | Alkyl halide, N-methylformanilide, POCl₃, Lewis Acid | High (not specified) | Varies (multi-step) | Varies (multi-step) | Concurrent production of vanillin[5] | Multi-step, requires separation of isomers[5] |
Experimental Protocols
Detailed methodologies for the key chemical synthesis routes are provided below. These protocols are based on published literature and patents and may require optimization for specific laboratory conditions.
Synthesis from Ethyl Vanillin
This two-step process involves the methylation of ethyl vanillin followed by the selective de-ethylation to yield this compound.
Step 1: Methylation of Ethyl Vanillin
-
Procedure: In a suitable reaction vessel, dissolve ethyl vanillin in a solvent such as toluene. Add a base, for example, sodium hydroxide. While stirring, slowly add dimethyl sulfate. The reaction is typically carried out at an elevated temperature (e.g., 80-90°C) for several hours.
-
Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure to obtain 3-ethoxy-4-methoxybenzaldehyde.
Step 2: De-ethylation to this compound
-
Procedure: The 3-ethoxy-4-methoxybenzaldehyde obtained in the previous step is treated with concentrated sulfuric acid. The reaction mixture is heated to approximately 65°C for about 3.5 hours.[1]
-
Work-up: The reaction mixture is then cooled and poured into ice water. The precipitated this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.
Synthesis from 4-Hydroxybenzaldehyde
This route proceeds via bromination followed by a copper-catalyzed methoxylation.
Step 1: Bromination of 4-Hydroxybenzaldehyde
-
Procedure: Dissolve 4-hydroxybenzaldehyde in a suitable solvent like methanol. Cool the solution in an ice bath. Slowly add a solution of bromine in methanol dropwise while maintaining the low temperature. The reaction is typically rapid.
-
Work-up: The reaction mixture, containing 3-bromo-4-hydroxybenzaldehyde, is often used directly in the next step without extensive purification.
Step 2: Methoxylation to this compound
-
Procedure: To the crude 3-bromo-4-hydroxybenzaldehyde solution, add sodium methoxide and a copper(I) catalyst such as cuprous chloride. The mixture is heated to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate. The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude this compound can be purified by column chromatography or recrystallization.[2]
Synthesis from Veratraldehyde
This method involves the selective demethylation of veratraldehyde (3,4-dimethoxybenzaldehyde).
-
Procedure: In a flask, veratraldehyde is added to concentrated sulfuric acid (98%). The mixture is stirred and heated at a controlled temperature, for instance, between 50°C and 80°C, for a period of 3 to 5 hours.[3]
-
Work-up: The reaction mixture is carefully poured into ice water, leading to the precipitation of the product. The crude this compound is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and the solvent is removed to yield this compound.[3]
Alternative "Green" Synthesis Routes
Growing environmental concerns have spurred research into more sustainable methods for this compound production, primarily through biocatalytic and electrochemical routes. While these methods are still under development for large-scale production of this compound specifically, they offer promising alternatives to traditional chemical synthesis.
Biocatalytic Synthesis
Biocatalytic routes often leverage enzymes or whole-cell systems to achieve high selectivity under mild reaction conditions. One potential biocatalytic pathway to this compound involves the selective O-methylation of protocatechuic acid (3,4-dihydroxybenzoic acid) at the 4-position, followed by the reduction of the carboxylic acid to an aldehyde.
-
Key Enzymes: O-methyltransferases (OMTs) can catalyze the methylation step, and carboxylic acid reductases (CARs) can perform the final reduction.[6]
-
Challenges: Achieving high regioselectivity in the methylation of protocatechuic acid to favor the formation of the this compound precursor (4-methoxy-3-hydroxybenzoic acid) over the vanillin precursor (3-methoxy-4-hydroxybenzoic acid) is a significant challenge. Furthermore, the efficiency and stability of the enzymes are critical for industrial viability.
Electrochemical Synthesis
Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions, often requiring only electricity and a suitable electrode material. The electrochemical synthesis of this compound is less explored than that of vanillin. However, the principles of selective oxidation or functional group transformation could be applied. For instance, the electrochemical oxidation of a suitable precursor like creosol could potentially be tailored to favor this compound formation. The electrosynthesis of vanillin from isoeugenol has been demonstrated, suggesting that similar oxidative cleavage reactions could be a viable strategy for this compound from a corresponding precursor.[7]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described chemical synthesis routes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Process for preparing this compound - Patent 0758639 [data.epo.org]
- 4. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Isovanillin Quantification Methods
This guide provides a comprehensive comparison of three widely-used analytical methods for the quantification of isovanillin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a clear, data-driven overview to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific analytical needs.
This compound (3-hydroxy-4-methoxybenzaldehyde) is an isomer of vanillin and a significant compound in the food, fragrance, and pharmaceutical industries.[1][2] Accurate and reliable quantification is crucial for quality control, metabolic studies, and regulatory compliance. This guide presents a cross-validation perspective by comparing key performance metrics and outlining detailed experimental protocols.
Data Presentation: A Comparative Overview
The performance of an analytical method is defined by several key validation parameters. The following table summarizes these metrics for HPLC-UV, GC-MS, and LC-MS/MS, compiled from various studies, to provide a representative comparison for this compound and vanillin analysis.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | Quantification, Purity | Identification, Quantification | High-Sensitivity Quantification |
| Limit of Detection (LOD) | ~0.04 mg/L[3] | ~20 µg/kg[4] | 6.2 - 10 µg/kg[5] |
| Limit of Quantification (LOQ) | ~0.14 mg/L[3] | ~50 µg/kg[4] | 10 - 50 µg/kg[6][7] |
| Linearity (R²) | > 0.999[3][8] | > 0.999[9] | > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[3] | 89 - 102%[4] | 87 - 108%[7] |
| Precision (% RSD) | < 2%[3] | < 8%[4] | < 11%[5][7] |
Experimental Workflows & Methodologies
A generalized workflow for the validation of an analytical method provides a systematic approach to ensure reliable and reproducible results.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
This method is robust and widely used for routine quantification and purity analysis.
-
Instrumentation: An Agilent 1260 Infinity II system or equivalent, equipped with a Diode Array Detector (DAD).[3]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol/water mixture).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[10]
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Gradient elution using a mixture of acidified water (e.g., 0.2% acetic acid) and acetonitrile/methanol.[3][11]
-
Column Temperature: 30 °C.[8]
-
UV Detection: Wavelength set at the absorbance maximum for this compound, typically around 280 nm or 340 nm.[8]
-
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of this compound standard solutions. The concentration in the sample is determined from this curve.[10]
GC-MS offers high separation efficiency and definitive identification based on mass spectra, making it suitable for complex matrices.
-
Instrumentation: A GC system (e.g., Agilent) coupled with a Mass Spectrometer.[12]
-
Sample Preparation (Headspace-SPME for volatile matrices):
-
Place the sample (e.g., vegetable oil) into a headspace vial.[4]
-
Add an internal standard (e.g., ¹³C₆-vanillin) for stable isotope dilution analysis.[12]
-
Equilibrate the sample at a specific temperature (e.g., 80°C) to allow volatile compounds to enter the headspace.
-
Expose a Solid-Phase Microextraction (SPME) fiber to the headspace to adsorb the analytes.
-
Desorb the analytes from the fiber in the hot GC injection port.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5-MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
Oven Temperature Program: Start at a lower temperature (e.g., 110°C), then ramp up in stages to a final temperature of around 280°C to separate components.[12]
-
Ion Source Temperature: 230°C.[12]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[12]
-
MS Operation: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for this compound.[12]
-
-
Quantification: The concentration is determined by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of calibration standards.[12]
LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantification, especially in complex biological or food matrices.[13]
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Sample Preparation (for food or plasma):
-
For solid samples, homogenize with water and acetonitrile. For liquid samples like plasma, perform protein precipitation with a solvent like acetone.[6][7]
-
Use a liquid-liquid extraction (e.g., with n-hexane) or solid-phase extraction (SPE) for cleanup to remove interfering matrix components.[5][6]
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.[6]
-
An optional derivatization step (e.g., with dansyl chloride) can be used to enhance signal intensity.[7]
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A C8 or C18 column (e.g., 100 x 2.1 mm).[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.5% formic acid).[7]
-
Flow Rate: 0.3 - 0.5 mL/min.[7]
-
Ionization Mode: Positive or negative Electrospray Ionization (ESI).[6]
-
MS Operation: Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for one or more specific product ions after fragmentation, ensuring high selectivity.[6]
-
-
Quantification: An internal standard (preferably isotope-labeled) is used. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against concentration.[13]
Method Selection Framework
The choice of analytical method depends on the specific requirements of the study, including sensitivity, sample matrix, available equipment, and the need for structural confirmation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct and accurate purity evaluation for this compound conversion to HMCA through aldol condensation by using RID and its comparison with UV detection - Arabian Journal of Chemistry [arabjchem.org]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
Isovanillin's Inhibitory Effect on Aldehyde Oxidase: A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory effects of compounds on metabolic enzymes is crucial. Aldehyde oxidase (AOX) is a key enzyme in the metabolism of a variety of xenobiotics, and identifying its inhibitors is vital for predicting drug-drug interactions and optimizing drug design. This guide provides a comparative analysis of the inhibitory effect of isovanillin on aldehyde oxidase, presenting its performance against other known inhibitors with supporting experimental data and protocols.
Comparative Inhibitory Potency against Aldehyde Oxidase
The inhibitory potential of this compound and other selected compounds against aldehyde oxidase (AOX) is summarized in the table below. It is important to note that the inhibitory values (Ki and IC50) are influenced by the experimental conditions, including the enzyme source and the substrate used. Therefore, direct comparisons should be made with caution when data are from different studies.
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Substrate Used | Enzyme Source |
| This compound | Competitive | 0.664 | - | 2-hydroxybenzaldehyde | Guinea Pig Liver AOX |
| Raloxifene | Uncompetitive | 0.00087 - 0.0014 | 0.0029 | Phthalazine, Vanillin | Human Liver Cytosol |
| Menadione | Mixed | - | 0.20 | Phthalazine | Human Liver Cytosol |
| Estradiol | Mixed | - | 0.29 | Phthalazine | Human Liver Cytosol |
| Chlorpromazine | Mixed | - | 0.57 | Phthalazine | Human Liver Cytosol |
| Gefitinib | Competitive | Sub-µM to low µM | - | Carbazeran | Human Hepatic Cytosol |
| Erlotinib | Competitive | Sub-µM to low µM | - | Carbazeran | Human Hepatic Cytosol |
Disclaimer: The data presented is compiled from various scientific publications. Direct comparison of absolute values may not be appropriate due to variations in experimental methodologies.
Experimental Protocols
A generalized experimental protocol for determining the inhibitory effect of a compound on aldehyde oxidase is outlined below. This protocol is based on commonly used methods in the cited literature and can be adapted for specific research needs.
Materials and Reagents
-
Aldehyde Oxidase (e.g., from human or guinea pig liver cytosol)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., phthalazine, vanillin, or another suitable AOX substrate)
-
Test Inhibitor (e.g., this compound) and other comparative inhibitors
-
Solvent for inhibitors (e.g., DMSO)
-
Quenching solution (e.g., acetonitrile or perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis
Procedure for IC50 Determination
-
Preparation of Reagents : Prepare stock solutions of the substrate, test inhibitor, and any positive control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Enzyme Reaction Mixture : In a microcentrifuge tube or a 96-well plate, combine the assay buffer, the AOX enzyme preparation, and the test inhibitor at various concentrations.
-
Pre-incubation : Pre-incubate the enzyme-inhibitor mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for binding.
-
Initiation of Reaction : Initiate the enzymatic reaction by adding the substrate to the pre-incubated mixture.
-
Incubation : Incubate the reaction mixture at 37°C for a predetermined time, ensuring that the reaction remains in the linear range.
-
Termination of Reaction : Stop the reaction by adding a quenching solution.
-
Analysis : Analyze the samples using HPLC or LC-MS to quantify the amount of product formed or the remaining substrate.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without any inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Workflow and Mechanisms
To better illustrate the experimental process and the underlying principles of enzyme inhibition, the following diagrams are provided.
Experimental workflow for an aldehyde oxidase inhibition assay.
Mechanisms of enzyme inhibition.
Conclusion
This compound demonstrates a clear inhibitory effect on aldehyde oxidase, acting as a competitive inhibitor.[1] When compared to other well-known AOX inhibitors, its potency varies. For instance, raloxifene is a significantly more potent inhibitor, with Ki values in the nanomolar range.[2] The provided data and protocols offer a valuable resource for researchers to design and conduct their own comparative studies, contributing to a deeper understanding of AOX inhibition and its implications in drug metabolism and development.
References
A Comparative Analysis of Isovanillin and Vanillin Interactions with Target Enzymes: A Molecular Docking Perspective
For Immediate Release
This guide provides a comprehensive comparison of the binding interactions of two isomeric phenolic aldehydes, isovanillin and vanillin, with key metabolic enzymes. The information is targeted towards researchers, scientists, and professionals in the field of drug development and molecular biology. This document summarizes experimental findings and presents a framework for in silico molecular docking studies to elucidate the nuances of their enzymatic interactions.
The differential metabolism of vanillin and its isomer, this compound, has long been a subject of scientific interest. While both compounds are structurally similar, their interaction with metabolic enzymes, particularly aldehyde oxidase and aldehyde dehydrogenase, varies significantly. Vanillin is readily metabolized by aldehyde oxidase, whereas this compound acts as an inhibitor for this enzyme and is primarily metabolized by aldehyde dehydrogenase.[1][2][3] This divergence in their metabolic pathways underscores the importance of understanding their specific interactions at the molecular level.
Quantitative Data Summary
| Compound | Target Enzyme | Observed Activity |
| Vanillin | Aldehyde Oxidase | Rapidly oxidized to vanillic acid.[1] This enzyme is the primary route for vanillin metabolism in liver slices.[1][3] |
| This compound | Aldehyde Oxidase | Acts as an inhibitor.[1] It is not a substrate for this enzyme.[1][3] |
| Vanillin | Aldehyde Dehydrogenase | Minor metabolic contribution compared to aldehyde oxidase.[1] |
| This compound | Aldehyde Dehydrogenase | Predominantly metabolized to isovanillic acid by this enzyme.[1][3] |
Experimental Protocols
To investigate the comparative binding affinities of this compound and vanillin through molecular docking, the following generalized protocol can be employed. This methodology is based on standard in silico drug discovery workflows.
1. Protein and Ligand Preparation:
-
Protein Structure Acquisition: Obtain the three-dimensional crystal structures of human aldehyde oxidase (PDB ID: 4UHW) and human aldehyde dehydrogenase (PDB ID: 1BXS) from the Protein Data Bank.
-
Protein Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDockTools or Maestro (Schrödinger). The active site for docking will be defined based on the co-crystallized ligand or through literature review of key catalytic residues.
-
Ligand Structure Preparation: Obtain the 3D structures of this compound and vanillin from a chemical database like PubChem. Optimize the ligand geometries and assign charges using a force field such as MMFF94.
2. Molecular Docking Simulation:
-
Docking Software: Utilize molecular docking software such as AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC) to perform the docking simulations.
-
Grid Box Generation: Define a grid box encompassing the active site of each enzyme to guide the docking of the ligands.
-
Docking Execution: Perform the docking of both this compound and vanillin into the active sites of both aldehyde oxidase and aldehyde dehydrogenase. Generate a set of possible binding poses for each ligand-protein complex.
3. Analysis of Docking Results:
-
Binding Affinity Estimation: Analyze the docking results to determine the binding affinities (e.g., in kcal/mol) for each ligand-protein interaction. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the ligand-protein complexes to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding.
Visualizing the Workflow and Signaling Pathways
To illustrate the logical flow of a comparative docking study and the differential metabolic pathways of vanillin and this compound, the following diagrams have been generated using Graphviz.
Comparative molecular docking workflow.
Differential metabolic pathways.
References
- 1. Enzymatic oxidation of vanillin, this compound and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Oxidation of Vanillin, this compound and Protocatechuic Aldehyde with Freshly Prepared Guinea Pig Liver Slices | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isovanillin and Allopurinol as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of isovanillin and allopurinol as potential inhibitors of xanthine oxidase, a key enzyme in purine metabolism and a therapeutic target for conditions like gout and hyperuricemia. While allopurinol is a well-established and clinically used xanthine oxidase inhibitor, the available scientific literature does not support a similar role for this compound. Current research predominantly identifies this compound as an inhibitor of aldehyde oxidase, with limited to no evidence of significant inhibitory activity against xanthine oxidase. This document summarizes the existing data for both compounds, presents detailed experimental protocols for assessing xanthine oxidase inhibition, and provides visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Xanthine oxidase is a crucial enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Dysregulation of this pathway can lead to an overproduction of uric acid, resulting in hyperuricemia, a precursor to the painful inflammatory condition known as gout. Consequently, the inhibition of xanthine oxidase is a primary strategy for the management of hyperuricemia and gout.
Allopurinol, a purine analog, is a cornerstone in the treatment of these conditions, functioning as a potent xanthine oxidase inhibitor. This compound, a phenolic aldehyde, has been investigated for various biological activities. However, its role as a xanthine oxidase inhibitor is not well-documented. This guide aims to provide a clear, data-driven comparison of these two molecules in the context of xanthine oxidase inhibition.
Quantitative Data Presentation
Due to the lack of substantial evidence for this compound's xanthine oxidase inhibitory activity, a direct quantitative comparison is not feasible. The following table summarizes the available data for allopurinol.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source(s) |
| Allopurinol | Xanthine Oxidase | 0.2 - 50 | Competitive | |
| This compound | Xanthine Oxidase | Not Reported | Not Reported | - |
| Aldehyde Oxidase | Ki = 0.664 µM | Competitive |
Note: The IC50 value for allopurinol varies across different studies and experimental conditions. The range provided reflects this variability. For this compound, the inhibitory constant (Ki) against aldehyde oxidase is provided to highlight its primary known target.
Mechanism of Action
Allopurinol
Allopurinol functions as a competitive inhibitor of xanthine oxidase. It is a structural analog of hypoxanthine and is itself metabolized by xanthine oxidase to its active metabolite, oxypurinol. Oxypurinol then binds tightly to the molybdenum-pterin center of the enzyme, preventing the substrate (xanthine) from accessing the active site and thereby blocking the production of uric acid.
This compound
The primary enzymatic target of this compound is aldehyde oxidase, not xanthine oxidase. It acts as a selective inhibitor of this enzyme. One study noted that this compound did not inhibit vanillic acid formation, a reaction that can be catalyzed by xanthine oxidase, further suggesting its lack of inhibitory effect on this enzyme. While some phenolic aldehydes have been shown to inhibit xanthine oxidase, there is no direct evidence to classify this compound as a significant inhibitor.
Signaling Pathways and Experimental Workflows
Purine Degradation Pathway and Inhibition
The following diagram illustrates the purine degradation pathway and the points of inhibition by xanthine oxidase inhibitors like allopurinol.
Isovanillin's Anti-Inflammatory Properties Validated in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of isovanillin with other alternatives, supported by experimental data from various animal models. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of this compound in Preclinical Models of Inflammation
This compound has demonstrated significant anti-inflammatory activity across multiple standard animal models of inflammation. Its efficacy has been shown to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following tables summarize the quantitative data from key studies, offering a clear comparison of this compound's performance against common anti-inflammatory agents.
Carrageenan-Induced Paw Edema Model
This widely used model assesses the acute inflammatory response. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time.
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Comparator | Comparator % Inhibition | p-value |
| This compound | 10 mg/kg | Not Specified | 6 hours | Not specified, but significant | Indomethacin (10 mg/kg) | Not specified, but comparable | > 0.05[1] |
| Vanillin | 100 mg/kg | Not Specified | 2, 3, 4 hours | Significant | Control | - | < 0.05[2] |
| Vanillin | 200 mg/kg | Not Specified | 1, 2, 3, 4 hours | Significant | Control | - | < 0.05[2] |
Xylene-Induced Ear Edema Model
This model evaluates acute inflammation by applying xylene to a mouse's ear, causing fluid accumulation and swelling.
| Compound | Dose | Route of Administration | % Inhibition of Edema | Comparator | Comparator % Inhibition | p-value |
| This compound | 10 mg/kg | Not Specified | Comparable to Dexamethasone | Dexamethasone | Not Specified | < 0.05[1] |
Acetic Acid-Induced Writhing Test
This model assesses visceral pain and inflammation by injecting acetic acid into the peritoneal cavity of a mouse, which induces characteristic stretching and writhing movements.
| Compound | Dose | Route of Administration | % Inhibition of Writhes | Comparator | Comparator % Inhibition | p-value |
| This compound | 10 mg/kg | Not Specified | Comparable to Indomethacin | Indomethacin (10 mg/kg) | Not Specified | Not Specified[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the design of future studies.
Carrageenan-Induced Paw Edema Assay
-
Animals: Wistar albino rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound (this compound), vehicle (control), or a standard drug (e.g., indomethacin) is administered, usually orally or intraperitoneally, at a predetermined time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
Xylene-Induced Ear Edema Assay
-
Animals: Swiss albino mice are commonly used.
-
Grouping: Mice are divided into control, standard, and test groups.
-
Drug Administration: The test compound, vehicle, or a standard drug (e.g., dexamethasone) is administered topically or systemically.
-
Induction of Edema: A fixed volume of xylene is applied to the inner and outer surfaces of one ear.
-
Sample Collection: After a specified time (e.g., 15-30 minutes), the animals are euthanized, and a circular section of both ears (treated and untreated) is removed using a punch.
-
Measurement and Calculation: The ear punches are weighed, and the difference in weight between the treated and untreated ears is calculated to determine the extent of edema. The percentage inhibition is calculated as described for the paw edema model.
Acetic Acid-Induced Writhing Test
-
Grouping: Mice are divided into control, standard, and test groups.[5][6]
-
Drug Administration: The test compound, vehicle, or a standard analgesic (e.g., indomethacin) is administered, usually 30-60 minutes before the acetic acid injection.[6]
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally.[5][6]
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (a specific stretching posture) is counted for a set period (e.g., 10-20 minutes).[5][6]
-
Calculation: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Mechanism of Action: The Role of NF-κB Signaling
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
In an inflammatory state, signaling cascades lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Studies on vanillin, a close isomer of this compound, have shown that it can inhibit the activation of NF-κB.[7][8][9][10][11] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, thereby preventing NF-κB translocation to the nucleus.[9] This mechanism ultimately leads to a reduction in the production of pro-inflammatory mediators.
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed anti-inflammatory signaling pathway of this compound and a typical experimental workflow for its validation.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbio.com [ijbio.com]
- 3. saspublishers.com [saspublishers.com]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the stability of isovanillin and vanillin
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative stability of isovanillin and vanillin, supported by experimental data and detailed protocols.
Vanillin and its isomer, this compound, are fundamental aromatic aldehydes utilized across the pharmaceutical, food, and fragrance industries. While structurally similar, the positional difference of their hydroxyl and methoxy groups can significantly influence their chemical stability. Understanding these differences is paramount for formulation development, shelf-life prediction, and ensuring the efficacy and safety of products containing these compounds. This guide provides a comparative study of the stability of this compound and vanillin under various stress conditions.
Executive Summary of Stability Comparison
While both isomers exhibit a degree of instability under certain conditions, this compound demonstrates slightly lower stability under photolytic stress compared to vanillin. Comprehensive comparative data on thermal and pH-dependent stability is less definitive, with available research primarily focusing on vanillin.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the stability of this compound and vanillin under different stress conditions.
| Stability Parameter | Condition | This compound | Vanillin | Reference |
| Photostability | Nanosecond laser flash photolysis (λexc = 266 nm) in aqueous solution | Decomposition Rate Constant (k): 2.5 × 10⁶ s⁻¹ | Decomposition Rate Constant (k): 2.3 × 10⁶ s⁻¹ | [1] |
| Thermal Stability | Heating at 150 °C for 24 h | Data not available | 5% thermal decomposition | [2] |
| pH Stability | Not available | Data not available | Data not available in comparative kinetic terms |
In-Depth Stability Analysis
Photostability
Direct comparative studies on the photodegradation of this compound and vanillin indicate that this compound degrades at a slightly faster rate.[1] Under nanosecond laser flash photolysis in aqueous solutions, the first-order decomposition rate constant for this compound was determined to be 2.5 × 10⁶ s⁻¹, compared to 2.3 × 10⁶ s⁻¹ for vanillin.[1] The photolysis of both compounds proceeds through the formation of a short-lived triplet state, which then generates radicals leading to degradation products, including dimers.[1][3] For vanillin, this process is accompanied by a yellowing of the solution.[3]
Thermal Stability
pH Stability
Experimental Protocols
Photostability Testing (Based on Laser Flash Photolysis)
This protocol outlines the methodology for determining the photodegradation rate constants of this compound and vanillin.
-
Sample Preparation: Prepare aqueous solutions of this compound and vanillin of known concentrations.
-
Instrumentation: Utilize a nanosecond laser flash photolysis setup. The excitation source can be a Nd:YAG laser (4th harmonic, λexc = 266 nm) with a pulse duration of approximately 7 ns.[1]
-
Irradiation: Irradiate the sample solutions with the laser pulses.
-
Transient Absorption Spectroscopy: Monitor the decay of the transient species (e.g., the triplet state) using a time-resolved spectrophotometer.
-
Data Analysis: Determine the first-order rate constant (k) for the decomposition of the parent compound by analyzing the decay kinetics of its transient absorption signal.
Thermal Stability Testing (Based on Isothermal Heating and HPLC Analysis)
This protocol describes a method for assessing the thermal stability of this compound and vanillin.
-
Sample Preparation: Accurately weigh samples of this compound and vanillin into suitable vials.
-
Isothermal Heating: Place the vials in a calibrated oven at a specific temperature (e.g., 150 °C) for a defined period (e.g., 24 hours).[2]
-
Sample Analysis:
-
Dissolve the heated samples in a suitable solvent (e.g., methanol).
-
Analyze the solutions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A suitable method might employ a C18 column with a mobile phase of methanol and acidified water.
-
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the heated sample to that of an unheated control sample. Identify degradation products by comparing their retention times with those of known standards (e.g., vanillic acid).
Forced Degradation Study (General Protocol)
Forced degradation studies are essential for developing stability-indicating methods and understanding degradation pathways.
-
Stress Conditions: Subject solutions of this compound and vanillin (e.g., 1 mg/mL) to a variety of stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid samples at 105 °C for 24 hours.
-
Photodegradation: Expose solutions to UV light (e.g., 254 nm) and visible light.
-
-
Sample Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
HPLC Analysis: Analyze all stressed samples, along with a control sample, using a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
-
Mass Balance Calculation: Ensure that the sum of the assay of the parent compound and the areas of all degradation products is close to 100% to account for all degraded material.
Visualizing the Pathways and Processes
Experimental Workflow for Comparative Stability Testing
The following diagram illustrates a typical workflow for conducting a comparative stability study of this compound and vanillin.
Caption: Workflow for comparative stability testing of this compound and vanillin.
Postulated Photodegradation Pathway
This diagram illustrates the initial steps in the photodegradation of vanillin and this compound, leading to the formation of radical species.
Caption: Initial steps in the photodegradation of vanillin and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin [xuebao.sit.edu.cn]
- 3. Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. scribd.com [scribd.com]
A Comparative Purity Assessment of Synthesized Isovanillin Against a Commercial Standard
This guide provides a comprehensive comparison of the purity of laboratory-synthesized isovanillin against a commercial standard. The assessment employs a suite of standard analytical techniques to provide researchers, scientists, and drug development professionals with objective, data-driven insights. Detailed experimental protocols and comparative data are presented to facilitate an informed evaluation of the synthesized product's quality.
Introduction
This compound (3-hydroxy-4-methoxybenzaldehyde) is a crucial intermediate in the synthesis of pharmaceuticals and a valuable component in the flavor and fragrance industry.[1][2][3] Ensuring the high purity of this compound is critical for its intended applications, as impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in pharmaceutical preparations. This guide outlines the analytical workflow for purity assessment and compares a batch of synthesized this compound with a commercially available, high-purity standard. Commercial this compound is typically available with purities of ≥95% or ≥99%.[4]
Experimental Purity Assessment Workflow
The purity of the synthesized this compound was evaluated against a commercial standard using a multi-pronged analytical approach. The workflow is designed to identify and quantify the main compound and any potential impurities.
Caption: Workflow for the comparative purity assessment of this compound.
Comparative Analytical Data
The following table summarizes the quantitative data obtained from the analysis of the synthesized this compound and the commercial standard.
| Analytical Technique | Parameter | Synthesized this compound | Commercial Standard |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 98.7% | ≥99.5% |
| Retention Time | 5.2 min | 5.2 min | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (Area %) | 98.5% | ≥99.6% |
| Identified Impurities | Residual starting material (0.8%), Unidentified (0.7%) | Unidentified (0.4%) | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H & ¹³C NMR | Spectra consistent with this compound structure | Spectra consistent with this compound structure |
| Melting Point Analysis | Melting Point Range | 113-115°C | 115-116°C |
Detailed Experimental Protocols
-
Objective: To determine the purity of this compound by quantifying the percentage area of the main peak relative to all other peaks.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of methanol and water (both acidified with 0.5% acetic acid).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.[6]
-
Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of the mobile phase.
-
Analysis: The purity was calculated using the area normalization method.
-
Objective: To identify and quantify volatile impurities present in the this compound samples.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A polar capillary column such as Carbowax 20M or a non-polar column like SE-30 is suitable.[7][8]
-
Carrier Gas: Helium.
-
Injection Mode: Split injection.
-
Temperature Program: An initial temperature of 100°C, ramped to 220°C.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Sample Preparation: Samples were dissolved in acetone for injection.[7]
-
Analysis: Impurities were identified by comparing their mass spectra with a library database (e.g., NIST). Purity was estimated by area normalization.
-
Objective: To confirm the chemical structure of this compound and to detect any structurally related impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.[9]
-
Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[10]
-
Analyses Performed: ¹H NMR and ¹³C NMR spectra were acquired.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of the deuterated solvent.
-
Analysis: The obtained spectra were compared with reference spectra for this compound to confirm its identity and assess for the presence of any impurity signals.[11][12]
-
Objective: To assess the purity based on the melting point range. Pure crystalline solids typically have a sharp melting point, while impurities tend to broaden and depress the melting point range.
-
Instrumentation: A digital melting point apparatus.
-
Procedure: A small amount of the crystalline sample was packed into a capillary tube and heated at a controlled rate.
-
Analysis: The temperature range from the appearance of the first liquid drop to the complete melting of the solid was recorded. The melting point of pure this compound is reported to be in the range of 113-116°C.[13][14]
Logical Relationship of Purity Assessment
Conclusion
The analytical data demonstrates that the synthesized this compound possesses a high degree of purity, albeit slightly lower than the commercial standard. The HPLC and GC-MS analyses indicate a purity of approximately 98.5-98.7%, with the primary impurity identified as residual starting material. The NMR spectra confirmed the structural identity of the synthesized compound, and the melting point was within the expected range for pure this compound, although slightly broader than the commercial standard. For applications requiring the highest purity, a further purification step, such as recrystallization, would be recommended for the synthesized batch. This guide provides a robust framework for the quality assessment of synthesized this compound.
References
- 1. This compound | 621-59-0 [chemicalbook.com]
- 2. This compound, 621-59-0 [thegoodscentscompany.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 250 g, CAS No. 621-59-0 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, TMS derivative [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Approaches to Iodinated Derivatives of Vanillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 12. This compound(621-59-0) 1H NMR spectrum [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Page loading... [guidechem.com]
A Comparative Analysis of the In Vivo Metabolic Fates of Isovanillin and Vanillin
A comprehensive examination of the absorption, distribution, metabolism, and excretion of isovanillin and its isomer, vanillin, reveals distinct metabolic pathways and end products. This guide synthesizes in vivo experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
The metabolism of this compound (3-hydroxy-4-methoxybenzaldehyde) and vanillin (4-hydroxy-3-methoxybenzaldehyde) in vivo has been a subject of scientific inquiry, revealing different primary metabolic routes and quantities of excreted metabolites. Studies in rat models have provided detailed accounts of how these two isomers are processed in the body.
The primary routes of metabolism for both compounds involve oxidation, reduction, and conjugation. However, the quantitative distribution of their metabolites differs significantly. After oral administration in rats, a substantial portion of both this compound and vanillin is absorbed and subsequently excreted in the urine within 24 to 48 hours, primarily as conjugated metabolites.
Quantitative Comparison of Urinary Metabolites
A key study investigating the metabolic fate of these compounds in rats provided a quantitative breakdown of the urinary metabolites following an oral dosage of 100 mg/kg. The results, summarized in the table below, highlight the distinct metabolic preferences for each isomer.
| Metabolite | % of Dose Excreted (Vanillin) | % of Dose Excreted (this compound) |
| Unchanged Aldehyde | 7 | 19 |
| Corresponding Alcohol | 19 | 10 |
| Corresponding Acid | 47 | 22 |
| Glycine Conjugate of Acid | 10 | 19 |
| Vanillic Acid | - | 11 |
| Catechol | 8 | 7 |
| 4-Methylcatechol | 2 | 1 |
| Guaiacol | 0.5 | - |
| 4-Methylguaiacol | 0.6 | - |
| Total Accounted For | 94% | 89% |
Data sourced from Strand and Scheline, 1975.[1][2]
For vanillin, the major metabolic pathway is oxidation to vanillic acid, which accounts for 47% of the administered dose.[1][2] In contrast, this compound is more substantially excreted unchanged (19%) and its primary acid metabolite, isovanillic acid, accounts for only 22% of the dose.[1][2] Interestingly, a notable portion of this compound is also metabolized to vanillic acid (11%).[1][2] Both compounds undergo reduction to their corresponding alcohols and conjugation with glycine.[1][2] Furthermore, both isomers lead to the formation of catechol and 4-methylcatechol.[1][2]
Experimental Protocols
The foundational research in this area utilized the following experimental design:
-
Animal Model: Male albino rats of the Wistar strain were used.
-
Dosage and Administration: Vanillin, this compound, and their corresponding alcohol and acid metabolites were administered orally at a dose of 100 mg/kg body weight.[2] For biliary excretion studies, intraperitoneal injections were also used.
-
Sample Collection: Urine was collected for 24-hour periods over 96 hours.[2] In some experiments, bile was collected from cannulated bile ducts.
-
Analytical Methods: The identification and quantification of metabolites were performed using thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and combined gas chromatography-mass spectrometry (GC-MS).[1][2] To investigate the role of intestinal microflora, some animals were treated with neomycin sulphate to suppress gut bacteria.[1][2] The involvement of glucuronide conjugation and subsequent enterohepatic circulation was studied using the β-glucuronidase inhibitor, saccharo-1,4-lactone.[1][2]
Metabolic Pathways and Enzymology
The metabolism of both vanillin and this compound involves Phase I (oxidation, reduction) and Phase II (conjugation) reactions.
Vanillin Metabolism: The aldehyde group of vanillin is primarily oxidized to a carboxylic acid, forming vanillic acid. This reaction is catalyzed predominantly by aldehyde oxidase.[3] To a lesser extent, the aldehyde group can be reduced to an alcohol, yielding vanillyl alcohol.[3] Vanillin and its metabolites also undergo extensive conjugation, primarily glucuronidation and sulfation, before excretion.[4] The formation of guaiacol and 4-methylguaiacol from vanillin suggests a reductive pathway that is dependent on intestinal microflora.[1]
This compound Metabolism: this compound is a selective inhibitor of aldehyde oxidase and is not a substrate for this enzyme.[5][6] Instead, its oxidation to isovanillic acid is carried out by aldehyde dehydrogenase.[5][6] Similar to vanillin, this compound is also reduced to isovanillyl alcohol.[1] The absence of 5-methylguaiacol (the corresponding toluene derivative for this compound) in the urine suggests that the reductive pathway to toluene derivatives, which is observed for vanillin, does not occur for this compound due to the lack of a free p-hydroxyl group.[1]
The metabolic pathways are visualized in the diagrams below.
References
- 1. d.docksci.com [d.docksci.com]
- 2. The metabolism of vanillin and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolome-wide association study of flavorant vanillin exposure in bronchial epithelial cells reveals disease-related perturbations in metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, 621-59-0 [thegoodscentscompany.com]
A Comparative Guide to Analytical Methods for Isovanillin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of four common analytical methods for the detection and quantification of isovanillin: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric assay. This objective overview, supported by experimental data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound detection is a critical step in research and quality control, with each technique offering a unique balance of sensitivity, linearity, and operational complexity. High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) or Refractive Index (RI) detector, Gas Chromatography-Mass Spectrometry (GC-MS), and colorimetric assays are all viable options, each with distinct advantages and limitations.
HPLC with UV detection is a widely adopted and robust method, particularly for compounds like this compound that possess a strong UV chromophore. It generally offers good sensitivity and a linear response over a specific concentration range. However, at higher concentrations, the detector response can plateau, limiting the upper end of its linear range[1].
In contrast, HPLC with a Refractive Index Detector (HPLC-RID) is a universal, mass-dependent detection method that is not reliant on the spectral properties of the analyte. This allows for a wider linear range compared to HPLC-UV, which is particularly advantageous when analyzing a broad range of concentrations[1]. While HPLC-RID is a powerful tool, it is generally less sensitive than HPLC-UV[1].
Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity and selectivity, making it an excellent choice for identifying and quantifying trace amounts of this compound. The coupling of gas chromatography with mass spectrometry allows for the separation of this compound from complex matrices and its subsequent identification based on its unique mass spectrum.
A colorimetric assay offers a simpler and more accessible alternative for this compound detection. This method relies on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of this compound. While generally less sensitive and specific than chromatographic methods, colorimetric assays are often rapid and do not require sophisticated instrumentation.
The following tables provide a summary of the quantitative performance data for each of these methods.
Data Presentation
Table 1: Comparison of Validation Parameters for this compound Detection by HPLC-UV and HPLC-RID
| Validation Parameter | HPLC-UV | HPLC-RID |
| Linearity Range | 0.010–0.625 mg/mL | 0.10–10.0 mg/mL |
| Coefficient of Determination (R²) | > 0.9990 | > 0.9999 |
| Limit of Detection (LOD) | 0.008–0.019 mg/mL | Similar to HMCA (0.028 mg/mL) |
| Limit of Quantification (LOQ) | 0.025–0.057 mg/mL | Similar to HMCA (0.086 mg/mL) |
| Precision (RSD) | 0.5–1.7% | 0.5–1.7% |
| Accuracy (Recovery) | Not explicitly stated | Not explicitly stated |
Data for HPLC-UV and HPLC-RID is based on a direct comparative study for this compound and 3-hydroxy-4-methoxy-cinnamaldehyde (HMCA)[1].
Table 2: Validation Parameters for Vanillin Detection by GC-MS
| Validation Parameter | GC-MS |
| Linearity Range | 20 µg/kg - 50 µg/kg (as LOQ) |
| Coefficient of Determination (R²) | Not explicitly stated |
| Limit of Detection (LOD) | 20 µg/kg |
| Limit of Quantification (LOQ) | 50 µg/kg |
| Precision (RSD) | < 7.46% (Intra-day and Inter-day) |
| Accuracy (Recovery) | 89%–101% |
Data for GC-MS is based on a validated method for vanillin and is expected to be comparable for this compound[2].
Table 3: Validation Parameters for a Colorimetric Assay of Vanillin
| Validation Parameter | Colorimetric Assay |
| Linearity Range | 1 µg/mL–100 µg/mL |
| Coefficient of Determination (R²) | 0.9908 |
| Limit of Detection (LOD) | 1 pg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Precision (RSD) | 4.62%–7.27% |
| Accuracy (Recovery) | 91.1%–101.6% |
Data for the colorimetric assay is based on a validated method for vanillin and is expected to be comparable for this compound[3].
Experimental Protocols
HPLC-UV and HPLC-RID Method for this compound
1. Instrumentation:
-
Agilent HPLC system (1260 Infinity) or equivalent.
-
Agilent Eclipse XDB-C18 column (5 µm, 4.6 × 250 mm).
-
UV Detector (set at 210, 280, and 340 nm).
-
Refractive Index Detector (RID 1260).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
Mobile Phase: A mixture of acetonitrile and water. A 30% acetonitrile in water (v/v) solution is suitable for achieving a solubility of over 10 mg/mL for this compound[1].
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
RID Temperature: 30 °C.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a 50% acetonitrile/water mixture.
-
Prepare calibration standards by diluting the stock solution with the mobile phase to the desired concentrations.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples onto the column.
-
Monitor the elution of this compound using both the UV and RID detectors.
-
Construct a calibration curve by plotting the peak area against the concentration for each detector.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
GC-MS Method for Vanillin (Adaptable for this compound)
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
HP-5-MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
2. Reagents and Solutions:
-
Helium (carrier gas).
-
This compound standard.
-
Appropriate solvent for sample dissolution (e.g., methanol or dichloromethane).
3. Chromatographic and Spectrometric Conditions:
-
Carrier Gas Flow Rate: 1 mL/min.
-
Oven Temperature Program: Hold at 110 °C for 0.5 min, then ramp to 130 °C at 5 °C/min, then to 170 °C at 2 °C/min and hold for 1 min, then to 180 °C at 10 °C/min, and finally to 280 °C at 30 °C/min[2].
-
Injector Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Impact Energy: 70 eV.
-
Mass Scan Range: m/z 40-400 amu.
-
Selected Ion Monitoring (SIM) mode: Monitor characteristic ions for this compound for enhanced sensitivity.
4. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare calibration standards by diluting the stock solution.
-
For complex matrices, a sample extraction step (e.g., solid-phase microextraction - SPME) may be necessary.
5. Procedure:
-
Inject the standard solutions and samples into the GC-MS system.
-
Acquire the data in both full scan and SIM mode.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify this compound by constructing a calibration curve based on the peak area of a characteristic ion.
Colorimetric Assay for Vanillin (Adaptable for this compound)
1. Instrumentation:
-
UV-Vis Spectrophotometer or a microplate reader.
2. Reagents and Solutions:
-
This compound standard.
-
o-toluidine solution.
-
Acetic acid.
3. Procedure:
-
Prepare a stock solution of this compound in water.
-
Prepare a series of standard solutions by diluting the stock solution.
-
To 1 mL of each standard solution and sample, add 200 µL of o-toluidine solution and mix for 5 minutes.
-
Add 200 µL of acetic acid to the mixture.
-
Heat the mixture in a boiling water bath at 100°C for 15 minutes.
-
Cool the solution to room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (e.g., 363 nm for the vanillin-o-toluidine product)[3].
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for this compound detection by HPLC.
Caption: Experimental workflow for this compound detection by GC-MS.
Caption: Workflow for colorimetric detection of this compound.
References
- 1. Direct and accurate purity evaluation for this compound conversion to HMCA through aldol condensation by using RID and its comparison with UV detection - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isovanillin: A Guide for Laboratory Professionals
For researchers and scientists handling isovanillin, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe management and disposal of this compound waste, in line with standard laboratory safety protocols.
I. Understanding the Hazards
Before handling this compound for disposal, it is essential to be aware of its potential hazards. This information dictates the necessary safety precautions.
Table 1: this compound Hazard Profile
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[1][2] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335 |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to mitigate exposure risks.
-
Hand Protection: Wear protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
Eye/Face Protection: Use safety glasses or chemical safety goggles.[4]
-
Respiratory Protection: If dust is generated, use a dust respirator.[4]
-
Body Protection: Wear a lab coat or other protective clothing.[4]
III. Step-by-Step Disposal Procedure for Solid this compound Waste
This procedure applies to unused, surplus, or non-recyclable solid this compound.
Step 1: Containment
-
Carefully sweep up and shovel the solid this compound.[3]
-
Place the material into a suitable, closed, and clearly labeled container for disposal.[3][4]
Step 2: Waste Collection
-
Offer the contained surplus and non-recyclable this compound to a licensed disposal company.[3]
-
Consult with a local waste disposal expert for specific guidance and regulations in your area.[6]
Step 3: Decontamination
-
Clean any contaminated surfaces thoroughly.
-
Rinse empty containers three times. Collect the rinsate as hazardous waste.[7]
IV. Handling Accidental Spills
In the event of a spill, follow these immediate procedures:
-
Evacuate: Evacuate unnecessary personnel from the spillage area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent further spillage or leakage if it is safe to do so.[8] Do not allow the product to enter drains.[4][9]
-
Collect: Mechanically recover the product (e.g., sweep or vacuum) while minimizing dust generation.[1]
-
Dispose: Place the collected material in a suitable, closed container for disposal at an authorized site.[1][3]
V. Disposal of Contaminated Materials
-
Packaging: Handle contaminated packages in the same way as the substance itself. Dispose of them as unused products.[3][6] Completely emptied packages can be recycled according to local regulations.[6]
-
Labware: Chemically contaminated glassware, pipette tips, and other disposable labware should be collected in a puncture-proof container, labeled, and disposed of as chemical waste.[10]
Important Prohibitions:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
- 1. lobachemie.com [lobachemie.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. carlroth.com [carlroth.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Isovanillin
Essential Safety and Handling Guide for Isovanillin
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 621-59-0). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It is hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5][6] Adherence to proper PPE protocols is mandatory to minimize exposure.
| Protection Type | Required Equipment | Purpose and Standards |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield is required where a splash hazard exists. | Must conform to OSHA's 29 CFR 1910.133, European Standard EN166, or NIOSH standards to protect against splashes and airborne particles.[2][3][4][7][8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2][7][8] |
| Skin & Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | Protective clothing should be worn to prevent skin exposure. For larger quantities, chemical-resistant coveralls are recommended.[1][8][9] |
| Respiratory Protection | A NIOSH-approved dust respirator may be required. | Not typically required if work is conducted in a well-ventilated area or under a chemical fume hood. If dust is generated or ventilation is inadequate, a respirator is necessary.[2][4][7][8] |
Operational and Disposal Plans
Safe handling from receipt to disposal is critical. The following steps outline the necessary procedures for operational safety and waste management.
Step-by-Step Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][8] A properly functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2][4] Ensure that eyewash stations and safety showers are close to the workstation location.[3]
-
Dispensing and Use : When weighing or transferring the solid, take care to prevent the formation and dispersion of dust.[2][4][10] Avoid all direct contact with skin and eyes.[1][3][4]
-
Hygiene : Wash hands and face thoroughly after handling the material.[2][3][7] Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
-
Storage : Store in a cool, dry, and well-ventilated place.[1][3][7][8] Keep the container tightly closed to prevent exposure to air and moisture.[1][3][11] Store locked up and away from incompatible substances such as strong oxidizing agents and strong bases.[1][3][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect surplus and non-recyclable this compound into a suitable, closed, and clearly labeled container for disposal.[4][7][8]
-
Contaminated Materials : Used gloves, lab coats, and other contaminated materials should be disposed of as unused product.[7]
-
Disposal Route : Arrange for disposal through a licensed professional waste disposal company.[1][7] Do not allow the chemical to enter drains or the environment.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₈H₈O₃[1][2][11] |
| Molecular Weight | 152.15 g/mol [4][7][11] |
| CAS Number | 621-59-0[1][3][7] |
| Appearance | White to light brown/pale yellow crystalline powder[2][7] |
| Melting Point | 113-116 °C[11][12] |
| Boiling Point | 179 °C / 15 mmHg[11][12] |
| RTECS Number | CU6540000[2][7] |
Emergency Procedures: Accidental Release
In the event of a spill, follow the established emergency workflow to ensure safety and proper containment.
References
- 1. lobachemie.com [lobachemie.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound(621-59-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. extrasynthese.com [extrasynthese.com]
- 11. Page loading... [guidechem.com]
- 12. nbinno.com [nbinno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
